molecular formula C8H9N3 B020067 8-Methylimidazo[1,2-a]pyridin-3-amine CAS No. 68739-11-7

8-Methylimidazo[1,2-a]pyridin-3-amine

Katalognummer: B020067
CAS-Nummer: 68739-11-7
Molekulargewicht: 147.18 g/mol
InChI-Schlüssel: GGGMCFYRIGTEMG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

8-Methylimidazo[1,2-a]pyridin-3-amine is a high-value chemical scaffold for medicinal chemistry and drug discovery research. This compound belongs to the imidazo[1,2-a]pyridine class of nitrogen-containing fused heterocycles, a privileged structure in pharmacology known for its diverse biological activities. Key Research Applications & Value: Oncology Research: Imidazo[1,2-a]pyridine derivatives are promising candidates in anticancer research. They have demonstrated potent activity against various cancer cell lines, including breast and ovarian cancers, by modulating key signaling pathways and inducing apoptosis. Anti-Inflammatory Research: Novel derivatives based on this core structure exhibit significant anti-inflammatory properties. Research indicates that these compounds exert their effects by potently suppressing the NF-κB and STAT3 signaling pathways, which are central to the inflammatory response. This leads to the reduced expression of inflammatory mediators such as COX-2, iNOS, and cytokines like TNF-α and IL-6. Versatile Synthetic Intermediate: This amine-functionalized core is an essential building block for the design and synthesis of more complex, multifunctional bioactive molecules. It is particularly useful for constructing compound libraries for high-throughput screening and structure-activity relationship (SAR) studies. Handling & Compliance: This product is intended For Research Use Only and is not for diagnostic or therapeutic use. It is strictly not for human consumption. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all relevant laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

8-methylimidazo[1,2-a]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-6-3-2-4-11-7(9)5-10-8(6)11/h2-5H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGGMCFYRIGTEMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20512796
Record name 8-Methylimidazo[1,2-a]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20512796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68739-11-7
Record name 8-Methylimidazo[1,2-a]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20512796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-methylimidazo[1,2-a]pyridin-3-amine
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Foundational & Exploratory

An In-Depth Technical Guide on the Synthesis and Characterization of 8-Methylimidazo[1,2-a]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 8-Methylimidazo[1,2-a]pyridin-3-amine, a heterocyclic compound of significant interest in medicinal chemistry. Imidazo[1,2-a]pyridines are a class of privileged scaffolds known for their diverse biological activities, including their roles as anticancer, antiviral, and anti-inflammatory agents.[1][2] This document details a robust synthetic protocol, explains the underlying chemical principles, and outlines a suite of analytical techniques for the thorough characterization of the title compound. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a fused bicyclic heterocycle that has garnered substantial attention in the pharmaceutical industry.[3] Its rigid structure and the presence of nitrogen atoms in key positions allow for diverse functionalization and interaction with various biological targets.[3] Marketed drugs such as Zolpidem (for insomnia) and Alpidem (an anxiolytic) feature this core structure, highlighting its therapeutic relevance.[4][5] The 3-amino substituted imidazo[1,2-a]pyridines, in particular, serve as versatile intermediates for the synthesis of more complex molecules and have shown promise as potent inhibitors of ferroptosis, a form of regulated cell death implicated in various diseases.[6] The 8-methyl substituent on the pyridine ring can influence the molecule's electronic properties and metabolic stability, making this compound a valuable building block in drug discovery programs.

Synthesis of this compound

The synthesis of 3-aminoimidazo[1,2-a]pyridines can be achieved through various methodologies, with multicomponent reactions being particularly efficient.[2][7] The Groebke-Blackburn-Bienaymé (GBB) three-component reaction is a powerful one-pot method for constructing this scaffold from a 2-aminopyridine, an aldehyde, and an isocyanide.[2][8] This approach offers high atom economy and allows for the rapid generation of a library of analogs.

Reaction Principle: The Groebke-Blackburn-Bienaymé Reaction

The GBB reaction is an acid-catalyzed process that proceeds through the initial formation of an imine from the condensation of 2-amino-3-methylpyridine and an aldehyde. This is followed by the nucleophilic attack of the isocyanide carbon on the iminium ion and subsequent intramolecular cyclization to yield the final 3-aminoimidazo[1,2-a]pyridine product. The choice of catalyst, solvent, and reaction conditions is crucial for achieving high yields and purity.

Detailed Experimental Protocol

Materials:

  • 2-Amino-3-methylpyridine

  • Paraformaldehyde

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 2-amino-3-methylpyridine (1.0 eq) in a 1:1 mixture of methanol and dichloromethane, add paraformaldehyde (1.2 eq) and tosylmethyl isocyanide (1.1 eq).

  • Reaction Initiation: Add potassium carbonate (2.0 eq) to the mixture.

  • Reaction Progression: Stir the reaction mixture at room temperature for 24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Extraction: Redissolve the residue in dichloromethane and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and filter.

  • Purification: Concentrate the filtrate and purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

  • Isolation: Combine the fractions containing the desired product and evaporate the solvent to obtain this compound as a solid.

Rationale for Experimental Choices
  • Reagents: 2-Amino-3-methylpyridine serves as the pyridine precursor. Paraformaldehyde is a convenient source of formaldehyde. Tosylmethyl isocyanide is a commonly used isocyanide in the GBB reaction.

  • Catalyst: Potassium carbonate acts as a base to facilitate the reaction.

  • Solvent System: A mixture of methanol and dichloromethane is used to ensure the solubility of all reactants.

  • Purification: Column chromatography is a standard and effective method for purifying organic compounds.

Reaction Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant1 2-Amino-3-methylpyridine Reaction Groebke-Blackburn-Bienaymé Reaction Reactant1->Reaction Reactant2 Paraformaldehyde Reactant2->Reaction Reactant3 Tosylmethyl isocyanide Reactant3->Reaction Solvent MeOH/DCM (1:1) Solvent->Reaction Base K2CO3 Base->Reaction Temperature Room Temperature Temperature->Reaction Time 24 hours Time->Reaction Workup Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and spectrometric techniques is employed for this purpose.

Spectroscopic and Spectrometric Analysis

The following techniques are critical for the structural elucidation of this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for determining the molecular structure. The chemical shifts, coupling constants, and integration of the proton signals, along with the number and types of carbon signals, provide a detailed map of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, which confirms its elemental composition.[2]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.[1] Key vibrational bands for the imidazo[1,2-a]pyridine core and the amine group are diagnostic.[1]

Expected Analytical Data

The following table summarizes the expected analytical data for this compound.

Analytical Technique Expected Data
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 7.8-7.9 (d, 1H), 7.2-7.3 (d, 1H), 6.7-6.8 (t, 1H), 4.0 (br s, 2H, NH₂), 2.4 (s, 3H, CH₃). The exact peak positions and multiplicities may vary slightly.
¹³C NMR (CDCl₃, 101 MHz)δ (ppm): Expected signals for the aromatic carbons of the imidazopyridine core and the methyl carbon.
HRMS (ESI+) Calculated m/z for C₈H₁₀N₃ [M+H]⁺: 148.0869; Found: Consistent with the calculated value.[9]
IR (KBr) ν (cm⁻¹): ~3350 (N-H stretching of the amine), ~1600 (C=N stretching), ~1500 (aromatic C=C stretching).[10]
Characterization Workflow Diagram

Characterization_Workflow Start Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR MS Mass Spectrometry (HRMS) Start->MS IR Infrared Spectroscopy Start->IR Data_Analysis Data Analysis and Structural Elucidation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Final_Confirmation Confirmed Structure of This compound Data_Analysis->Final_Confirmation

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 8-Methylimidazo[1,2-a]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous therapeutic agents.[1] Its unique structural and electronic properties make it a versatile framework for designing molecules with a wide range of biological activities, including anti-cancer, anti-tuberculosis, and anti-inflammatory effects.[2][3] Understanding the physicochemical properties of substituted imidazo[1,2-a]pyridines is paramount for optimizing drug candidates' absorption, distribution, metabolism, and excretion (ADME) profiles. This guide provides a comprehensive overview of the known and predicted physicochemical properties of 8-Methylimidazo[1,2-a]pyridin-3-amine (CAS Number: 68739-11-7), a key intermediate and potential pharmacophore in drug discovery.

Chemical Identity and Structure

This compound is a heterocyclic aromatic amine with the molecular formula C₈H₉N₃.[4] Its structure features a fused bicyclic system composed of a pyridine ring and an imidazole ring, with a methyl group at position 8 and an amine group at position 3.

  • Molecular Formula: C₈H₉N₃

  • Molecular Weight: 147.18 g/mol [4]

  • CAS Number: 68739-11-7

  • Canonical SMILES: CC1=CC=CN2C1=NC=C2N[5]

  • InChI Key: GGGMCFYRIGTEMG-UHFFFAOYSA-N[5]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_phases Prepare n-octanol and aqueous phases dissolve Dissolve compound in one phase prep_phases->dissolve partition Shake to equilibrate dissolve->partition separate Separate phases (centrifugation) partition->separate quantify Quantify concentration in each phase (HPLC) separate->quantify calculate Calculate logP quantify->calculate G start Dissolve compound in solvent titrate Titrate with strong acid while monitoring pH start->titrate plot Plot pH vs. titrant volume titrate->plot determine Determine pKa at half-equivalence point plot->determine

Sources

Spectroscopic data (NMR, IR, MS) for 8-Methylimidazo[1,2-a]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 8-Methylimidazo[1,2-a]pyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[1] The precise substitution pattern on this bicyclic system is critical in defining its pharmacological profile, making unambiguous structural characterization paramount. This guide provides a comprehensive technical overview of the spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to the definitive identification of this compound.

This document is designed to serve as a practical resource for researchers, offering not only predicted spectroscopic data based on established principles and analogous structures but also detailed experimental protocols and workflows. The causality behind experimental choices is explained to empower scientists to not just acquire data, but to understand and interpret it with confidence.

Molecular Structure and Spectroscopic Implications

The structure of this compound (C₈H₉N₃) incorporates several key features that give rise to a unique spectroscopic fingerprint:

  • Imidazo[1,2-a]pyridine Core: A bicyclic aromatic system that dictates the chemical environment of the ring protons and carbons.

  • 3-Amino Group (-NH₂): A primary amine that will exhibit characteristic signals in both IR and NMR spectroscopy.

  • 8-Methyl Group (-CH₃): An aliphatic substituent whose protons will appear in a distinct region of the ¹H NMR spectrum.

A thorough analysis using a combination of NMR, IR, and MS is essential for the unequivocal confirmation of this structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are indispensable for the structural elucidation of this compound.

Predicted ¹H NMR Spectrum

The expected ¹H NMR spectrum in a solvent like DMSO-d₆ would likely display the following signals:

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H-2~7.5 - 7.7Singlet (s)1HThe proton on the imidazole ring, typically a singlet.
H-5~7.0 - 7.2Doublet of doublets (dd) or Triplet (t)1HInfluenced by coupling to H-6 and H-7.
H-6~6.6 - 6.8Triplet (t) or Doublet of doublets (dd)1HCoupled to H-5 and H-7.
H-7~6.5 - 6.7Doublet (d)1HCoupled to H-6.
-NH₂~5.0 - 6.0Broad Singlet (br s)2HExchangeable protons of the primary amine.
-CH₃~2.3 - 2.5Singlet (s)3HProtons of the methyl group at position 8.

Note: Chemical shifts are predictions and can vary based on solvent and concentration.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework:

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-2~125 - 130Carbon in the imidazole ring.
C-3~135 - 140Carbon bearing the amino group.
C-5~110 - 115Aromatic carbon in the pyridine ring.
C-6~120 - 125Aromatic carbon in the pyridine ring.
C-7~115 - 120Aromatic carbon in the pyridine ring.
C-8~140 - 145Carbon bearing the methyl group.
C-8a~145 - 150Bridgehead carbon.
-CH₃~15 - 20Methyl carbon.

Note: These are approximate chemical shifts based on related imidazo[1,2-a]pyridine derivatives.[2]

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the sample.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum using a standard pulse sequence.

    • Acquire a ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

    • Consider performing 2D NMR experiments (e.g., COSY, HSQC, HMBC) for unambiguous assignment of all proton and carbon signals.

NMR Analysis Workflow

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

Functional GroupWavenumber (cm⁻¹)IntensityVibration Type
N-H (Primary Amine)3400 - 3250Medium (two bands)Asymmetric & Symmetric Stretch[3]
C-H (Aromatic)3100 - 3000Medium to WeakStretch
C-H (Aliphatic -CH₃)2975 - 2850MediumStretch
N-H (Primary Amine)1650 - 1580Medium to StrongBend (Scissoring)[3]
C=C and C=N (Aromatic Rings)1600 - 1450Medium to StrongStretch
C-N (Aromatic Amine)1335 - 1250StrongStretch[3]
N-H (Wag)910 - 665Broad, StrongOut-of-plane bend[3]

The presence of two distinct bands in the 3400-3250 cm⁻¹ region is a strong indicator of a primary amine.[3]

Experimental Protocol for IR Data Acquisition (ATR-FTIR)
  • Instrument Preparation:

    • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

    • Record a background spectrum of the empty ATR stage.

  • Sample Application:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

IR Analysis Workflow

IR_Workflow Start Start Clean Clean ATR Crystal Start->Clean Background Acquire Background Spectrum Clean->Background Sample Apply Solid Sample to Crystal Background->Sample Acquire Acquire Sample Spectrum Sample->Acquire Process Process Data (Baseline Correction) Acquire->Process Analyze Analyze Peaks & Identify Functional Groups Process->Analyze End End Analyze->End

Caption: Step-by-step workflow for IR spectroscopy analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, can offer further structural insights.

Predicted Mass Spectrum

For this compound (C₈H₉N₃):

  • Molecular Formula: C₈H₉N₃

  • Monoisotopic Mass: 147.0796 g/mol [4]

  • Electrospray Ionization (ESI) - Positive Mode: The most likely observed ion will be the protonated molecule, [M+H]⁺.

    • Predicted m/z: 148.0869[4]

Fragmentation Analysis (MS/MS)

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion can provide valuable structural information. While specific fragmentation is instrument-dependent, common pathways for imidazo[1,2-a]pyridines may involve:

  • Loss of small neutral molecules (e.g., NH₃, HCN).

  • Cleavage of the imidazole or pyridine ring.

  • Homolytic cleavage at the C3 position is a characteristic fragmentation pattern for some 3-substituted imidazo[1,2-a]pyridines.[5]

Experimental Protocol for LC-MS Analysis
  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • Filter the solution through a 0.22 µm syringe filter to remove any particulates.

  • LC-MS System Setup:

    • Equilibrate the liquid chromatography (LC) column with the initial mobile phase.

    • Set the mass spectrometer to operate in positive ESI mode.

  • Data Acquisition:

    • Inject the sample into the LC-MS system.

    • Acquire full scan mass spectra to identify the molecular ion.

    • If desired, perform a separate run with MS/MS analysis by selecting the [M+H]⁺ ion for collision-induced dissociation (CID).

  • Data Analysis:

    • Extract the mass spectrum for the chromatographic peak corresponding to the compound.

    • Determine the accurate mass of the molecular ion and compare it to the theoretical mass to confirm the elemental composition.

    • Analyze the MS/MS fragmentation pattern to support the proposed structure.

Mass Spectrometry Analysis Workflow

MS_Workflow cluster_prep Sample Preparation cluster_acq LC-MS Acquisition cluster_analysis Data Interpretation Dissolve Prepare Dilute Solution Filter Filter Solution Dissolve->Filter Inject Inject into LC-MS Filter->Inject FullScan Acquire Full Scan MS MSMS Acquire MS/MS Data FullScan->MSMS Extract Extract Mass Spectrum MSMS->Extract Confirm Confirm Molecular Weight & Elemental Composition Extract->Confirm AnalyzeFrag Analyze Fragmentation Confirm->AnalyzeFrag Structure Support Structure AnalyzeFrag->Structure

Caption: Workflow for analysis by Liquid Chromatography-Mass Spectrometry.

Integrated Spectroscopic Analysis

While each spectroscopic technique provides valuable information, their combined power lies in the integration of the data. The unambiguous identification of this compound is achieved by ensuring that all spectroscopic data are consistent with the proposed structure. For instance, the molecular weight from MS confirms the molecular formula, the functional groups identified by IR are consistent with the structure, and the detailed atomic connectivity is elucidated by NMR.

References

  • BenchChem. (n.d.). Spectroscopic analysis comparison of imidazo[1,2-a]pyridine isomers.
  • Al-Ostath, A., et al. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. PubMed Central.
  • Al-Ostath, A., et al. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑ a]pyridine Derivatives: In Vitro and In Silico Investigations. PubMed.
  • Kumar, A., et al. (n.d.). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. PMC.
  • PubChemLite. (n.d.). This compound.
  • Columbia University. (n.d.). IR Spectroscopy Tutorial: Amines.
  • Wang, Y., et al. (2021). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. PubMed.

Sources

Discovery of 8-Methylimidazo[1,2-a]pyridin-3-amine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery of 8-Methylimidazo[1,2-a]pyridin-3-amine Derivatives

Authored by a Senior Application Scientist

Foreword: The Imidazo[1,2-a]pyridine Scaffold as a Privileged Core in Modern Drug Discovery

The landscape of medicinal chemistry is perpetually in search of molecular frameworks that offer both synthetic accessibility and a wide spectrum of biological activities. The imidazo[1,2-a]pyridine core has unequivocally established itself as such a "privileged structure".[1][2] Its presence in commercially successful drugs like Zolpidem for insomnia and its exploration in treatments for cancer, tuberculosis, and neurological disorders underscore its therapeutic potential.[1][2][3][4] This guide focuses on a specific, highly promising subset: the this compound derivatives. The strategic incorporation of a small lipophilic methyl group at the 8-position, combined with an amino functionality at the 3-position, has been shown to be critical for enhancing potency and selectivity for various biological targets.[5][6]

This document provides an in-depth exploration of the synthesis, biological significance, and structure-activity relationships (SAR) of these derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale and field-proven insights necessary to innovate within this chemical space.

Core Synthetic Strategies: Mastering the Assembly of the this compound Core

The efficient construction of the 3-amino-imidazo[1,2-a]pyridine scaffold is paramount for any drug discovery campaign. While several methods exist, the Groebke-Blackburn-Bienaymé (GBB) three-component reaction stands out as the most robust and versatile approach for generating molecular diversity from readily available starting materials.[7][8][9]

The Groebke-Blackburn-Bienaymé (GBB) Reaction: The Workhorse of Library Synthesis

The GBB reaction is an isocyanide-based multicomponent reaction (I-MCR) that elegantly combines an aminopyridine, an aldehyde, and an isocyanide in a single, atom-economical step to yield the desired 3-aminoimidazo[1,2-a]pyridine core.[7][10] Its power lies in its convergence and the vast chemical space that can be explored by simply varying the three input components.

The choice to employ the GBB reaction is underpinned by several key advantages:

  • High Efficiency: It often produces high overall yields in a single pot, minimizing purification steps and resource expenditure.[8]

  • Versatility: The reaction is compatible with a wide range of functional groups on each of the three components, allowing for the rapid generation of diverse compound libraries.[7][11]

  • Direct Introduction of the 3-Amino Moiety: The isocyanide component directly installs the crucial C-3 amine functionality, which is a key handle for further derivatization and a critical pharmacophoric element.

The general mechanism, initiated by the condensation of the 2-aminopyridine with an aldehyde to form an imine, is depicted below. This is followed by a nucleophilic attack from the isocyanide and subsequent intramolecular cyclization.

GBB_Mechanism cluster_reactants Reactants cluster_process Reaction Pathway cluster_product Product 2-Aminopyridine 3-Methyl-2-aminopyridine Imine Imine Intermediate 2-Aminopyridine->Imine + Aldehyde (Condensation) Aldehyde Aldehyde Aldehyde->Imine Isocyanide Isocyanide Nitrile_Ion Nitrile Ion Intermediate Isocyanide->Nitrile_Ion Imine->Nitrile_Ion + Isocyanide (Nucleophilic Attack) Cyclization Intramolecular Cyclization Nitrile_Ion->Cyclization Tautomerization Product_Core This compound Cyclization->Product_Core Annulation caption Fig. 1: Simplified GBB Reaction Workflow.

Fig. 1: Simplified GBB Reaction Workflow.
Experimental Protocol: GBB Synthesis of a Representative Derivative

This protocol describes the synthesis of a model 8-methyl-substituted derivative, adapted from established procedures.[11] The use of a Lewis acid catalyst like Scandium(III) triflate [Sc(OTf)₃] or Ytterbium(III) triflate [Yb(OTf)₃] is often crucial for accelerating the initial imine formation, particularly with less reactive aldehydes.[11]

Objective: To synthesize N-(4-chlorophenyl)-2-(furan-2-yl)-8-methylimidazo[1,2-a]pyridin-3-amine.

Materials:

  • 3-Methyl-2-aminopyridine (1.0 mmol)

  • Furfural (1.1 mmol)

  • 1-Chloro-4-isocyanobenzene (1.1 mmol)

  • Scandium(III) triflate (0.1 mmol, 10 mol%)

  • Methanol (MeOH, 10 mL)

  • Dichloromethane (DCM, 5 mL)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a 50 mL round-bottom flask, add 3-methyl-2-aminopyridine (1.0 mmol), furfural (1.1 mmol), Sc(OTf)₃ (0.1 mmol), and anhydrous Na₂SO₄.

  • Add a 2:1 mixture of MeOH:DCM (15 mL).

  • Stir the mixture under a nitrogen atmosphere at room temperature for 30 minutes to facilitate imine formation.

  • Add 1-chloro-4-isocyanobenzene (1.1 mmol) to the mixture.

  • Heat the reaction to 50°C and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter to remove Na₂SO₄.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.

  • Characterize the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Self-Validation: The success of the reaction is validated by the disappearance of starting materials on TLC and the appearance of a new, typically fluorescent, spot corresponding to the product. Definitive structural confirmation via spectroscopic methods is essential.

Biological Significance and Structure-Activity Relationship (SAR)

The strategic placement of substituents on the imidazo[1,2-a]pyridine core is critical for directing its biological activity. The 8-methyl group and the 3-amino moiety are particularly influential.

The Critical Role of the 8-Methyl Group

Screening of compound libraries has revealed that small, lipophilic substituents at the 7 and/or 8-positions are often essential for biological activity.[5][6] In a study focused on identifying selective inhibitors for the Excitatory Amino Acid Transporter Subtype 3 (EAAT3), the 8-methyl group was a key determinant of potency.[5][12]

The initial hit compound, 2-(furan-2-yl)-8-methyl-N-(o-tolyl)imidazo[1,2-a]pyridin-3-amine, demonstrated a greater than 20-fold preference for EAAT3 over other EAAT subtypes.[6] This suggests the 8-methyl group likely engages with a specific hydrophobic pocket within the target protein, enhancing binding affinity and selectivity.

The 3-Amino Moiety as a Vector for Interaction and Derivatization

The 3-amino group is not merely a synthetic artifact of the GBB reaction; it is a crucial pharmacophoric feature. It can act as a hydrogen bond donor, engage in electrostatic interactions, and serve as a versatile anchor point for introducing various side chains to probe the surrounding binding site. This has been effectively utilized in the development of anti-tuberculosis agents, where modifications to the 3-position carboxamide have led to clinical candidates like Q203.[4]

Structure-Activity Relationship (SAR) Insights

Synthesizing insights from various studies allows us to establish a preliminary SAR map for this class of compounds.

Fig. 2: Key SAR points for the scaffold.

Data Presentation: Biological Activity Profile

The following table summarizes the biological activity of representative this compound derivatives against various targets, demonstrating the therapeutic potential of this scaffold.

Compound IDR² SubstituentR³ SubstituentTargetActivity (IC₅₀)SelectivityReference
3a 2-FuranN-(o-tolyl)EAAT313 µM>20-fold vs EAAT1,2,4[5][6]
3e 2-FuranN-(2,3-dimethylphenyl)EAAT37.2 µM~35-fold vs EAAT1,2,4[5]
I-11 4-(propargylamido)phenylN-(4-fluorophenyl)KRAS G12C (NCI-H358 cells)0.86 µM~16-fold vs KRAS G12S[10]
MIA 4-(methylsulfonyl)phenylN-(p-tolyl)STAT3/NF-κB PathwayAnti-inflammatory effectsN/A[13]
12 4-NitrophenylN-(4-chlorophenyl)HT-29 Colon Cancer Cells4.15 µMN/A[14]
18 2,4-DifluorophenylN-(4-chlorophenyl)B16F10 Melanoma Cells14.39 µMN/A[14]

Conclusion and Future Outlook

The this compound scaffold represents a highly fertile ground for the discovery of novel therapeutics. The synthetic tractability, primarily through the GBB multicomponent reaction, allows for extensive and efficient exploration of chemical space. Structure-activity relationship studies have consistently highlighted the importance of the 8-methyl group for achieving potent and selective biological activity, validating it as a key design element.

Future research should focus on leveraging this framework to develop covalent inhibitors, as demonstrated by recent successes against KRAS G12C, and to explore novel therapeutic areas where the unique electronic and steric properties of this scaffold can be exploited.[10] The continued application of multicomponent reaction strategies will undoubtedly accelerate the journey of these promising derivatives from laboratory curiosities to clinical realities.

References

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

  • Devi, N., Singh, D., Rawal, R. K., & Bariwal, J. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963–2994. [Link]

  • Baenziger, M., Durantie, E., & Mathes, C. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266–2274. [Link]

  • Jäntsch, K., Dolman, M., Holst, B., Nielsen, S. M., Jensen, A. A., & Bunch, L. (2019). Identification and Structure-Activity Relationship Study of Imidazo[1,2-a]pyridine-3-amines as First Selective Inhibitors of Excitatory Amino Acid Transporter Subtype 3 (EAAT3). ACS Chemical Neuroscience, 10(10), 4414–4429. [Link]

  • Yadav, G., Singh, S., Singh, S., & Singh, R. (2022). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. RSC Advances, 12(34), 22000-22041. [Link]

  • de Faria, A. R., et al. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
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  • Samanta, S., Kumar, S., Aratikatla, E. K., Ghorpade, S. R., & Singh, V. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(3), 396-417. [Link]

  • Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry.
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  • A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. (2022). Beilstein Journal of Organic Chemistry, 18, 1386-1394. [Link]

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  • Intramolecular Ullmann-type C−N coupling for the synthesis of substituted benzo[5][9]imidazo[1,2-a]pyrrolo[3,4-c]pyridines. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Ligand-Free, Copper-Catalyzed Ullmann-Type C-N Coupling: Regioselective Synthesis of Azole-Substituted Imidazo[1,2-a]pyridines. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Youssefyeh, R. D., et al. (1989). Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. Journal of Medicinal Chemistry, 32(9), 2179-2185. [Link]

  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. (2022). Oncology Letters, 24(3), 304. [Link]

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An In-Depth Technical Guide to the Biological Activity Screening of 8-Methylimidazo[1,2-a]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Therapeutic Potential of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities.[1][2][3] This versatile structure has been successfully incorporated into drugs for treating a range of conditions, from insomnia to cancer.[3][4][5] The unique electronic and steric properties of this bicyclic system allow for diverse substitutions, enabling the fine-tuning of its biological profile. Among the myriad of derivatives, 8-Methylimidazo[1,2-a]pyridin-3-amine stands out as a key starting point for the development of novel therapeutic agents. This guide provides a comprehensive overview of the methodologies and strategic considerations for screening the biological activities of this compound and its analogues, with a focus on anticancer, anti-inflammatory, and antimicrobial applications. Our objective is to equip researchers, scientists, and drug development professionals with the technical knowledge and field-proven insights necessary to unlock the full therapeutic potential of this promising chemical entity.

Part 1: Anticancer Activity Screening

The imidazo[1,2-a]pyridine scaffold has been extensively investigated for its anticancer properties, with several derivatives demonstrating potent activity against a variety of cancer cell lines.[5][6][7][8] The screening cascade for this compound should, therefore, begin with a comprehensive evaluation of its cytotoxic and antiproliferative effects.

Initial Cytotoxicity Assessment: The MTT Assay

The primary screening for anticancer activity typically involves assessing the compound's ability to reduce cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose.

Causality Behind Experimental Choice: The MTT assay is selected for its high throughput, reliability, and its ability to provide a quantitative measure of cell viability. The principle lies in the reduction of the yellow tetrazolium salt MTT by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HT-29 for colon cancer, A375 for melanoma) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the stock solution to obtain a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Treat the cells with these concentrations and include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the treated cells for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Data Presentation: Representative IC50 Values for Imidazo[1,2-a]pyridine Derivatives

CompoundCell LineIC50 (µM)Reference
Compound 12HT-29 (Colon Cancer)4.15 ± 2.93[6][7]
Compound 14B16F10 (Melanoma)21.75 ± 0.81[6][7]
IP-5HCC1937 (Breast Cancer)45[8]
IP-6HCC1937 (Breast Cancer)47.7[8]
Compound 5bHCT-116 (Colon Cancer)3.5 - 61.1[9]
Mechanistic Studies: Unraveling the Mode of Action

Once cytotoxic activity is confirmed, the next logical step is to investigate the underlying mechanism of cell death. Imidazo[1,2-a]pyridine derivatives have been shown to induce apoptosis and target key signaling pathways involved in cancer cell proliferation and survival.[5][9]

Workflow for Mechanistic Investigation

G cluster_0 Initial Screening cluster_1 Mechanism of Action MTT MTT Assay (Cytotoxicity) Apoptosis Apoptosis Assays (Annexin V/PI Staining) MTT->Apoptosis Active Compound CellCycle Cell Cycle Analysis (Flow Cytometry) Apoptosis->CellCycle WesternBlot Western Blot (Signaling Pathways) CellCycle->WesternBlot

Caption: Workflow for anticancer activity screening.

Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

  • Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are apoptotic, while PI-positive cells are necrotic or late apoptotic.

Signaling Pathway Analysis: Western Blotting

Several imidazo[1,2-a]pyridine derivatives have been shown to inhibit the PI3K/Akt/mTOR pathway.[5] Western blotting can be used to assess the phosphorylation status of key proteins in this pathway.

G Compound This compound PI3K PI3K Compound->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Part 2: Anti-inflammatory Activity Screening

Chronic inflammation is a key driver of many diseases, including cancer. The imidazo[1,2-a]pyridine scaffold has demonstrated significant anti-inflammatory potential.[10][11] A derivative, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA), has been shown to exert its anti-inflammatory effects by modulating the STAT3/NF-κB signaling pathway.[10]

In Vitro Anti-inflammatory Assays

Nitric Oxide (NO) Inhibition Assay:

Inflammatory stimuli can induce the production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS). The Griess assay is a common method to measure NO production.

Experimental Protocol: Griess Assay

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Stimulation and Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • Griess Reaction: Collect the cell culture supernatant and mix with an equal volume of Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm. A decrease in absorbance indicates inhibition of NO production.

Cyclooxygenase (COX) Inhibition Assay:

Some imidazo[1,2-a]pyridine derivatives are selective COX-2 inhibitors.[11] Commercially available COX-1 and COX-2 inhibitor screening kits can be used to evaluate the inhibitory activity of the compound.

Signaling Pathway Analysis

The anti-inflammatory effects of imidazo[1,2-a]pyridines are often mediated through the inhibition of pro-inflammatory signaling pathways like NF-κB and STAT3.[10]

G Compound This compound NFkB NF-κB Compound->NFkB Inhibits STAT3 STAT3 Compound->STAT3 Inhibits Inflammation Pro-inflammatory Gene Expression (iNOS, COX-2) NFkB->Inflammation STAT3->Inflammation

Caption: Modulation of NF-κB and STAT3 signaling pathways.

Part 3: Antimicrobial Activity Screening

The emergence of multidrug-resistant bacteria necessitates the discovery of new antimicrobial agents. Imidazo[1,2-a]pyridin-3-amines have been identified as a novel class of compounds with bacteriostatic activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[12][13]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC values.

Experimental Protocol: Broth Microdilution Assay

  • Bacterial Culture: Grow bacterial strains (e.g., S. aureus, MRSA, Bacillus subtilis) to the mid-logarithmic phase.

  • Compound Dilution: Prepare two-fold serial dilutions of this compound in a 96-well plate containing Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Data Presentation: Representative MIC Values for Imidazo[1,2-a]pyridine Derivatives

Bacterial StrainMIC (µg/mL)Reference
Bacillus subtilis (MTCC 441)Varies by derivative[14]
Gram-positive bacteriaVaries by derivative[12]
MRSAVaries by derivative[12][13]

Conclusion and Future Directions

This compound represents a valuable starting point for the development of novel therapeutics. The screening methodologies outlined in this guide provide a robust framework for evaluating its biological activities. Future research should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of this promising scaffold. Further investigations into the in vivo efficacy and safety of lead compounds will be crucial for their translation into clinical candidates. The versatility of the imidazo[1,2-a]pyridine core ensures that it will remain an area of intense research and a source of new medicines for years to come.

References

  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. (n.d.). National Institutes of Health.
  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. (n.d.). PubMed.
  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. (2025). BMC Chemistry.
  • Synthesis and Biological Evaluation of New imidazo[1,2-a]pyridine Derivatives as Selective COX-2 Inhibitors. (2025). ResearchGate.
  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). Royal Society of Chemistry.
  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (2024). Infectious Disorders - Drug Targets.
  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. (2022). ACS Omega.
  • Imidazopyridine. (n.d.). Wikipedia.
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  • Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ResearchGate.
  • Antibacterial activities of Groebke-Blackburn-Bienaymé derived imidazo[1,2-a]pyridin-3-amines. (n.d.). National Institutes of Health.
  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. (2016). Current Topics in Medicinal Chemistry.
  • Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal.
  • Antibacterial activities of Groebke-Blackburn-Bienaymé-derived imidazo[1,2-a]pyridin-3-amines. (2012). Bioorganic & Medicinal Chemistry Letters.
  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. (n.d.). National Institutes of Health.
  • Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. (2026). Research Journal of Pharmacy and Technology.
  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. (2025). ResearchGate.
  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). Journal of Pharmaceutical Research International.
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Preliminary In Vitro Evaluation of 8-Methylimidazo[1,2-a]pyridin-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous clinically approved drugs and biologically active compounds.[1][2] This technical guide provides a comprehensive framework for the preliminary in vitro evaluation of a specific analogue, 8-Methylimidazo[1,2-a]pyridin-3-amine. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of established protocols and expert insights to facilitate a thorough initial assessment of this compound's biological potential. The guide covers essential aspects from synthesis and characterization to a tiered in vitro screening cascade, including cytotoxicity profiling and mechanistic investigation, with the understanding that the biological data for closely related analogues serves as a predictive foundation for the yet-untested this compound.

Introduction: The Promise of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a versatile pharmacophore, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[2] The unique electronic and structural features of this bicyclic system allow for diverse functionalization, enabling fine-tuning of its pharmacological profile. The 3-amino substitution, in particular, has been shown to be a key determinant of biological activity in many analogues. This guide focuses on this compound, a relatively simple yet promising member of this family, and outlines a systematic approach to its initial in vitro characterization.

Synthesis and Physicochemical Characterization

A robust and reproducible synthesis is the cornerstone of any preclinical evaluation. The Groebke-Blackburn-Bienaymé (GBB) three-component reaction is a highly efficient and widely adopted method for the synthesis of 3-aminoimidazo[1,2-a]pyridines.[2][3]

Proposed Synthetic Protocol: Groebke-Blackburn-Bienaymé Reaction

This one-pot, three-component reaction involves the condensation of an aminopyridine, an aldehyde, and an isocyanide. For the synthesis of this compound, 2-amino-3-methylpyridine would serve as the aminopyridine precursor.

Step-by-Step Protocol:

  • To a solution of 2-amino-3-methylpyridine (1.0 eq) and an appropriate aldehyde (1.0 eq) in a suitable solvent such as methanol or a mixture of methanol and dichloromethane (1:1), add a catalytic amount of a Lewis or Brønsted acid (e.g., Sc(OTf)₃ or p-TsA·H₂O).

  • Stir the reaction mixture at room temperature for 30 minutes to facilitate the formation of the Schiff base intermediate.

  • Add the isocyanide component (1.0 eq) to the reaction mixture.

  • Heat the reaction to 50-60 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the purified this compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is critical for interpreting biological data and for future formulation development.

PropertyValueSource
CAS Number 68739-11-7[4]
Molecular Formula C₈H₉N₃[4]
Molecular Weight 147.18 g/mol Calculated
Appearance To be determined
Melting Point To be determined
Solubility To be determined in various solvents (e.g., water, DMSO, ethanol)
pKa To be determined
LogP To be determined (predicted LogP can be calculated)

In Vitro Cytotoxicity Assessment: A Tiered Approach

The initial evaluation of a novel compound invariably begins with an assessment of its cytotoxic potential. This is crucial for identifying a therapeutic window and for guiding the selection of appropriate concentrations for subsequent mechanistic studies. A tiered approach, starting with a broad screen and progressing to more detailed analyses, is recommended.

Tier 1: Broad-Spectrum Cytotoxicity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability. It is a robust, high-throughput method ideal for initial screening against a panel of cancer cell lines.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HT-29, A549, HepG2) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (typically ranging from 0.1 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value.

Predicted Cytotoxicity of this compound based on Analogues:

Based on published data for structurally related 3-aminoimidazo[1,2-a]pyridine derivatives, it is anticipated that this compound may exhibit cytotoxic activity against various cancer cell lines. The table below summarizes the reported IC₅₀ values for some of these analogues.

CompoundCell LineIC₅₀ (µM)Source
Derivative 18 (with 2,4-difluorophenyl at C-2 and p-chlorophenylamine at C-3)MCF-7 (Breast Cancer)14.81 ± 0.20[3]
Derivative 11 (with indole at C-2)MCF-7 (Breast Cancer)20.47 ± 0.10[3]
Derivative 12 (with nitro at C-2 and p-chlorophenyl at C-3)HT-29 (Colon Cancer)4.15 ± 2.93[3]
Derivative 18 (with 2,4-difluorophenyl at C-2 and p-chlorophenylamine at C-3)HT-29 (Colon Cancer)10.11 ± 0.70[3]
Derivative 14 (with tolyl at C-2 and p-chlorophenylamine at C-3)B16F10 (Melanoma)21.75 ± 0.81[3]
HB9A549 (Lung Cancer)50.56[5]
HB10HepG2 (Liver Cancer)51.52[5]
Tier 2: Confirmation of Cytotoxicity and Mechanism of Cell Death

Once cytotoxic activity is confirmed, the next step is to elucidate the mechanism of cell death. This involves distinguishing between apoptosis and necrosis.

Experimental Workflow: Elucidating the Mechanism of Cell Death

G cluster_0 Tier 1: Cytotoxicity Screening cluster_1 Tier 2: Mechanism of Cell Death MTT MTT Assay (Broad-spectrum cytotoxicity) LDH LDH Release Assay (Membrane integrity - Necrosis) MTT->LDH Confirmed Cytotoxicity AnnexinV Annexin V / PI Staining (Apoptosis vs. Necrosis) MTT->AnnexinV Confirmed Cytotoxicity Caspase Caspase Activity Assay (Apoptosis execution) AnnexinV->Caspase Apoptosis indicated

Caption: A tiered workflow for investigating the mechanism of cell death.

Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is a gold standard for differentiating between apoptotic and necrotic cells.

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to quantify the populations of viable, early apoptotic, late apoptotic, and necrotic cells.

Mechanistic Insights: Unraveling the Molecular Targets

Identifying the molecular targets and signaling pathways modulated by this compound is a critical step in understanding its mechanism of action. Based on the known activities of related imidazopyridine derivatives, several key pathways warrant investigation.

Potential Signaling Pathways
  • STAT3/NF-κB Signaling Pathway: This pathway is a critical regulator of inflammation and cell survival and has been shown to be modulated by imidazopyridine derivatives.

  • PI3K/Akt Signaling Pathway: The PI3K/Akt pathway is a central node in cell proliferation, growth, and survival, and is a common target for anticancer drugs.

  • Other Potential Targets: Depending on the observed cellular phenotype, other potential targets could include topoisomerases, protein kinases, or enzymes involved in metabolic pathways.

Proposed Signaling Pathway for Investigation

G cluster_0 Potential Mechanism of Action Compound This compound STAT3 STAT3 Compound->STAT3 Inhibition? NFkB NF-κB Compound->NFkB Inhibition? PI3K PI3K Compound->PI3K Inhibition? Proliferation Cell Proliferation & Survival STAT3->Proliferation NFkB->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Potential signaling pathways modulated by this compound.

Experimental Protocol: Western Blotting for Key Signaling Proteins

Western blotting is a powerful technique to assess changes in the expression and phosphorylation status of key proteins within a signaling pathway.

  • Protein Extraction: Treat cells with this compound at various concentrations and time points. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against total and phosphorylated forms of key proteins (e.g., STAT3, p-STAT3, NF-κB p65, p-p65, Akt, p-Akt).

  • Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities to determine the effect of the compound on protein expression and phosphorylation.

Future Directions and Advanced In Vitro Models

The preliminary in vitro evaluation provides a solid foundation for further investigation. Based on the initial findings, several advanced in vitro models and assays can be employed to gain a deeper understanding of the compound's therapeutic potential.

  • 3D Spheroid Cultures: These models more closely mimic the in vivo tumor microenvironment and can provide more physiologically relevant data on drug efficacy.

  • Co-culture Models: Investigating the effect of the compound in the presence of other cell types, such as fibroblasts or immune cells, can reveal important interactions within the tumor microenvironment.

  • Target Deconvolution Studies: If the compound shows promising activity but its direct molecular target is unknown, various target identification techniques, such as affinity chromatography or proteomic profiling, can be employed.

  • In Vitro ADME/Tox Profiling: A panel of assays to assess absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties is essential for predicting the compound's in vivo behavior.

Conclusion

This technical guide has outlined a comprehensive and logical workflow for the preliminary in vitro evaluation of this compound. By following a tiered approach, from initial cytotoxicity screening to mechanistic studies, researchers can efficiently and effectively characterize the biological potential of this promising compound. The insights gained from this initial evaluation will be instrumental in guiding future preclinical and clinical development efforts.

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Topic: Structure Elucidation of Novel 8-Methylimidazo[1,2-a]pyridin-3-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The Strategic Workflow: An Integrated Approach

The elucidation of a novel chemical entity is not a linear process but an integrated workflow where data from multiple orthogonal techniques are compiled to build a cohesive structural argument. The causality behind this strategy is to create a system of checks and balances; for instance, a molecular formula proposed by mass spectrometry is rigorously tested and confirmed by the detailed atomic connectivity map provided by NMR spectroscopy.

G cluster_0 Initial Characterization cluster_1 Detailed Structural Mapping cluster_2 Definitive Confirmation Synthesis Synthesis of Analog HRMS High-Resolution MS (Molecular Formula) Synthesis->HRMS Confirms Mass FTIR FT-IR Spectroscopy (Functional Groups) Synthesis->FTIR Confirms Functionality Proposed_Structure Proposed Structure HRMS->Proposed_Structure FTIR->Proposed_Structure NMR_1D 1D NMR (¹H, ¹³C) (Initial Connectivity) NMR_2D 2D NMR (COSY, HSQC, HMBC) (Unambiguous Connectivity) NMR_1D->NMR_2D Refines Assignments NMR_2D->Proposed_Structure Defines Blueprint XRay Single-Crystal X-ray Diffraction (Absolute 3D Structure) Final_Structure Confirmed Structure XRay->Final_Structure Provides Final Proof Proposed_Structure->XRay Requires Crystal Proposed_Structure->Final_Structure If No Crystal Available

Caption: Overall workflow for structure elucidation.

Synthesis and Initial Validation: Did the Reaction Work?

Before embarking on detailed characterization, it is paramount to confirm the successful formation of the target molecule. A common and efficient route to synthesize the imidazo[1,2-a]pyridine core involves the condensation of a substituted 2-aminopyridine with an α-haloketone.[4] For our target analogs, this would typically involve reacting 2-amino-3-methylpyridine with a suitable α-halo carbonyl compound. The initial validation of this reaction relies on two rapid and powerful techniques: Mass Spectrometry and FT-IR Spectroscopy.

High-Resolution Mass Spectrometry (HRMS): The Molecular Formula

Expertise & Experience: HRMS, particularly with a soft ionization technique like Electrospray Ionization (ESI), is the first and most crucial experiment post-synthesis. Its purpose is to provide a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺). This accuracy (typically to within 5 ppm) allows for the confident determination of the compound's elemental composition, distinguishing it from other potential products or isomers.

Trustworthiness: The technique's self-validating nature comes from comparing the experimentally observed mass-to-charge ratio (m/z) with the theoretically calculated mass for the proposed formula. A close match provides strong evidence for the elemental composition.

ParameterExample Data for C₁₄H₁₅N₃Note
Proposed FormulaC₁₄H₁₅N₃Assumes a benzoyl group addition
Ion Type[M+H]⁺Protonated molecular ion
Calculated m/z226.1339Theoretical exact mass
Found m/z226.1342Experimental result from TOF or Orbitrap
Mass Error+1.3 ppmWell within the acceptable <5 ppm range

Experimental Protocol: ESI-HRMS Analysis

  • Sample Preparation: Dissolve ~1 mg of the purified analog in 1 mL of a suitable solvent (e.g., methanol, acetonitrile). Take 10 µL of this stock solution and dilute it into 1 mL of the same solvent, often with 0.1% formic acid to promote protonation.[5][6]

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: Positive Electrospray Ionization (ESI+) is standard for nitrogenous bases like imidazopyridines as they readily accept a proton.[7]

  • Data Acquisition: Infuse the sample solution at a flow rate of 5-10 µL/min. Acquire data over a relevant m/z range (e.g., 100-1000 Da).

  • Analysis: Identify the peak corresponding to the [M+H]⁺ ion and use the instrument's software to determine its exact mass and compare it to the calculated value for the expected chemical formula.

Tandem Mass Spectrometry (MS/MS): Initial Structural Fragmentation

Expertise & Experience: While HRMS gives the formula, tandem mass spectrometry (MS/MS) provides the first glimpse into the molecule's structure. By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), we can observe characteristic fragmentation patterns that are indicative of the core scaffold.[8] For imidazo[1,2-a]pyridines, common fragmentation includes cleavages within the fused ring system.[9]

G Parent [M+H]⁺ (Precursor Ion) Frag1 Fragment A Parent->Frag1 Loss of R group Frag2 Fragment B Parent->Frag2 Ring Cleavage

Caption: General MS/MS fragmentation concept.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: FT-IR is a rapid, non-destructive technique used to confirm the presence of key functional groups. While it doesn't provide detailed connectivity, it serves as an excellent validation tool. For an 8-methylimidazo[1,2-a]pyridin-3-amine analog, the presence of an amine (N-H stretch) and the aromatic system (C=C, C=N, and aromatic C-H stretches) are critical checkpoints.

Functional GroupCharacteristic Absorption (cm⁻¹)Expected Appearance
N-H Stretch (Amine)3300 - 3500Medium to strong, sharp peaks
Aromatic C-H Stretch3000 - 3100Sharp, often multiple peaks
Aliphatic C-H Stretch2850 - 3000Sharp peaks from the methyl group
C=N / C=C Stretch1450 - 1650Multiple strong to medium absorptions

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Sample Preparation: Place a small amount of the solid, purified sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Analysis: Identify the key absorption bands and correlate them with the expected functional groups.[10][11][12]

NMR Spectroscopy: The Definitive Molecular Blueprint

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For our target analogs, a combination of 1D and 2D NMR experiments is essential for unambiguous assignment.

¹H and ¹³C NMR: Assigning the Core Nuclei

Expertise & Experience: One-dimensional ¹H and ¹³C NMR spectra provide the foundational data. The chemical shifts (δ) indicate the electronic environment of each nucleus, while the coupling constants (J) in the ¹H spectrum reveal which protons are adjacent to one another.

¹H NMR Characteristic Chemical Shift (δ, ppm) Multiplicity
H-2~7.5 - 7.8Singlet (s)
H-5~7.6 - 7.9Doublet (d)
H-6~6.7 - 7.0Triplet (t) or dd
H-7~7.1 - 7.4Doublet (d)
8-CH₃~2.3 - 2.6Singlet (s)
3-NH₂Variable (e.g., 3.5 - 5.0)Broad Singlet (br s)
¹³C NMR Characteristic Chemical Shift (δ, ppm)
C-2~135 - 140
C-3~120 - 125
C-5~125 - 130
C-6~112 - 117
C-7~128 - 133
C-8~122 - 127
C-8a~145 - 150
8-CH₃~16 - 20

Note: Chemical shifts are approximate and can be influenced by substituents and solvent.[13][14][15][16][17][18]

Experimental Protocol: NMR Sample Preparation and Acquisition

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[19]

  • Instrumentation: Use a high-field NMR spectrometer (400 MHz or higher is recommended).

  • ¹H Acquisition: Acquire a standard single-pulse spectrum. Key parameters include a spectral width of ~16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.[19]

  • ¹³C Acquisition: Acquire a proton-decoupled spectrum. Due to the lower sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required.[19]

  • Data Processing: Fourier transform the data, phase and baseline correct the spectra, and calibrate the chemical shift scale using the residual solvent peak as an internal reference.

2D NMR: Unambiguous Connectivity Mapping

Expertise & Experience: For novel structures, 1D NMR data alone can be ambiguous. 2D NMR experiments are essential to definitively link atoms together.

  • COSY (¹H-¹H Correlation Spectroscopy): Identifies protons that are spin-coupled (typically 2-3 bonds apart). This is crucial for tracing the connectivity around the pyridine ring (H-5 to H-6 to H-7).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (¹JCH). This allows for the confident assignment of all protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for mapping the complete carbon skeleton. It shows correlations between protons and carbons that are 2 or 3 bonds away (²JCH, ³JCH). It is indispensable for identifying quaternary carbons and confirming the placement of substituents.[20][21]

G H_Me 8-CH₃ C8 C-8 H_Me->C8 ²J C8a C-8a H_Me->C8a ³J C7 C-7 H_Me->C7 H7 H-7 H7->C8 C5 H7->C5 ³J

Caption: Key HMBC correlations confirming the 8-methyl position.

Single-Crystal X-ray Diffraction: The Gold Standard

Expertise & Experience: When a high-quality single crystal of the analog can be grown, X-ray diffraction provides the ultimate, unambiguous proof of structure.[22][23][24] It moves beyond connectivity to provide a precise 3D map of electron density, from which atomic positions, bond lengths, and bond angles can be determined with exceptional accuracy.[25] This method is particularly valuable for confirming regiochemistry and establishing the absolute stereochemistry if chiral centers are present.

Trustworthiness: The result of a successful X-ray experiment is a definitive structural model that validates or refutes the hypothesis built from spectroscopic data. The data generated, such as the R-factor, provides a statistical measure of the quality of the final model.

ParameterExample DataDescription
Crystal SystemMonoclinicThe shape of the unit cell
Space GroupP2₁/cThe symmetry elements within the unit cell
a, b, c (Å)10.1, 15.2, 8.5Unit cell dimensions
α, γ (°)90Unit cell angles
β (°)98.7Unit cell angle
R1 (final)< 0.05A low value indicates a good fit between the model and experimental data

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: The most challenging step. Requires screening various solvents and conditions (e.g., slow evaporation, vapor diffusion) to grow diffraction-quality single crystals (typically 0.1-0.3 mm).[25]

  • Mounting: A suitable crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is cooled (typically to 100 K) and irradiated with a monochromatic X-ray beam. The crystal is rotated, and thousands of diffraction patterns are collected on a detector.[25]

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell and space group. The "phase problem" is solved to generate an initial electron density map, and a molecular model is built and refined against the data to achieve the best possible fit.[22][25]

Conclusion

The structural elucidation of novel this compound analogs demands a rigorous and synergistic application of modern analytical techniques. This guide outlines a field-proven workflow that begins with the rapid confirmation of molecular formula and functional groups by HRMS and FT-IR. It then progresses to the detailed mapping of the molecular framework using a suite of 1D and 2D NMR experiments, which together provide the blueprint of atomic connectivity. Finally, where possible, single-crystal X-ray diffraction offers the ultimate and irrefutable confirmation of the three-dimensional structure. By integrating these methods, researchers can establish a self-validating system, ensuring the highest level of scientific integrity and providing the solid structural foundation required for advancing promising new chemical entities through the drug development process.

References

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Exploring the Chemical Space of 8-Substituted Imidazo[1,2-a]pyridines: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant molecules. Its unique electronic properties and structural rigidity make it a "privileged" scaffold in drug design. While substitutions at various positions of this bicyclic system have been extensively studied, the exploration of the chemical space at the 8-position has recently gained significant traction, revealing its critical role in modulating biological activity and pharmacokinetic properties. This in-depth technical guide provides a comprehensive overview of the synthesis, functionalization, and structure-activity relationships of 8-substituted imidazo[1,2-a]pyridines, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into key synthetic strategies, provide detailed experimental protocols, and analyze the impact of 8-position modifications on various therapeutic targets, thereby empowering the rational design of next-generation imidazo[1,2-a]pyridine-based therapeutics.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Core and the Untapped Potential of the 8-Position

The imidazo[1,2-a]pyridine ring system is a fused aromatic bicyclic heterocycle that has demonstrated a remarkable range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] This has led to the development of several successful drugs, such as the hypnotic agent zolpidem and the anxiolytic alpidem. The versatility of this scaffold lies in its amenability to chemical modification at multiple positions, allowing for the fine-tuning of its pharmacological profile.

Historically, much of the synthetic and medicinal chemistry efforts have focused on the 2-, 3-, and 6-positions of the imidazo[1,2-a]pyridine ring. However, recent investigations have highlighted the strategic importance of the 8-position in influencing ligand-receptor interactions and overall molecular properties. Substituents at this position can project into new regions of a binding pocket, leading to enhanced potency and selectivity. Furthermore, modification at the 8-position can significantly impact physicochemical properties such as solubility and metabolic stability, which are critical for drug development. This guide will therefore focus on the systematic exploration of the chemical space at this often-underutilized position.

Strategic Synthesis of 8-Substituted Imidazo[1,2-a]pyridines: A Chemist's Toolkit

The journey into the chemical space of 8-substituted imidazo[1,2-a]pyridines begins with robust and versatile synthetic strategies. The key is to introduce functionality at the 8-position of the pyridine ring either before or after the construction of the fused imidazole ring. Here, we present a curated selection of field-proven methodologies.

Synthesis of Key 8-Halo-Imidazo[1,2-a]pyridine Intermediates

The 8-bromo and 8-iodo-imidazo[1,2-a]pyridines are pivotal intermediates, serving as versatile handles for a wide array of cross-coupling reactions. Their synthesis is typically achieved through the condensation of the corresponding 2-amino-3-halopyridine with an α-haloketone.

This protocol describes the synthesis of 8-iodoimidazo[1,2-a]pyridine from 2-amino-3-iodopyridine and chloroacetaldehyde.

  • Reaction: 2-amino-3-iodopyridine + Chloroacetaldehyde → 8-Iodoimidazo[1,2-a]pyridine

  • Reagents and Solvents: 2-amino-3-iodopyridine, chloroacetaldehyde solution (typically 40-50% in water), ethanol.

  • Procedure:

    • To a solution of 2-amino-3-iodopyridine (1.0 eq) in ethanol, add chloroacetaldehyde solution (1.1 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • The residue is then partitioned between a saturated aqueous solution of sodium bicarbonate and ethyl acetate.

    • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

    • The crude product is purified by column chromatography on silica gel to afford the pure 8-iodoimidazo[1,2-a]pyridine.

  • Characterization Data for 8-Iodoimidazo[1,2-a]pyridine:

    • Appearance: Pale green solid.[3]

    • ¹H NMR (400.13 MHz, CDCl₃): δ 8.11 (dd, J = 6.9, 1.1 Hz, 1H); 7.70 (d, J = 1.0 Hz, 1H); 7.68 (d, J = 1.0 Hz, 1H); 7.65 (dd, J = 6.9 Hz, 1.1 Hz, 1H); 6.53 (t, J = 6.9 Hz, 1H).[3]

    • ¹³C{¹H} NMR (100.6 MHz, CDCl₃): δ = 144.9; 133.9; 126.1; 114.5; 113.3; 84.5.[3]

    • MS m/z (rel. int. %): 244 [M]⁺ (100).[3]

Expanding the Chemical Space via Cross-Coupling Reactions

With the 8-halo-imidazo[1,2-a]pyridine scaffold in hand, the door to a vast chemical space is opened through palladium-catalyzed cross-coupling reactions. Suzuki and Sonogashira couplings are particularly powerful for introducing aryl, heteroaryl, and alkynyl moieties.

The Suzuki coupling reaction is a robust method for forming carbon-carbon bonds between an organoboron compound and a halide.

Caption: Suzuki coupling workflow for 8-arylation.

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4][5]

  • Reaction: 8-Halo-imidazo[1,2-a]pyridine + Terminal Alkyne → 8-Alkynyl-imidazo[1,2-a]pyridine

  • Reagents and Solvents: 8-halo-imidazo[1,2-a]pyridine (e.g., 8-iodo derivative), terminal alkyne, Pd(PPh₃)₂Cl₂ (catalyst), CuI (co-catalyst), diisopropylamine (base and solvent), THF (co-solvent).

  • Procedure:

    • To a solution of the 8-halo-imidazo[1,2-a]pyridine (1.0 eq) in THF, sequentially add Pd(PPh₃)₂Cl₂ (0.05 eq), CuI (0.025 eq), diisopropylamine (7.0 eq), and the terminal alkyne (1.1 eq) at room temperature under an inert atmosphere.

    • Stir the reaction for 3 hours and monitor by TLC.

    • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing with diethyl ether.

    • Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel.

Introduction of Nitrogen and Oxygen Functionalities

The incorporation of nitrogen and oxygen-containing substituents at the 8-position can significantly influence the pharmacological properties of the molecule, often by providing key hydrogen bonding interactions.

8-Amino-imidazo[1,2-a]pyridines can be synthesized through various methods, including palladium-catalyzed amination reactions on the corresponding 8-halo derivatives.

The 8-nitro group serves as a versatile precursor for the synthesis of 8-amino derivatives via reduction. The synthesis of 8-nitro-imidazo[1,2-a]pyridines has been achieved through the reaction of nitroketene aminals with β-chlorovinylcarbonyl compounds.[3]

The carboxamide functionality is a common feature in many drug molecules. 8-Carboxamido-imidazo[1,2-a]pyridines can be synthesized via palladium-catalyzed aminocarbonylation of 8-iodo-imidazo[1,2-a]pyridines.[3][6]

Structure-Activity Relationship (SAR) Insights: The Impact of 8-Position Substituents

The modification of the 8-position of the imidazo[1,2-a]pyridine scaffold has been shown to have a profound impact on biological activity. Here, we summarize key SAR trends in two important therapeutic areas.

Kinase Inhibition

Imidazo[1,2-a]pyridine derivatives have emerged as potent inhibitors of various kinases, which are key targets in oncology and inflammatory diseases.

Compound ID 8-Substituent Target Kinase IC₅₀ (nM) Reference
1 -HIKK-beta>10000[7]
2 -ClIKK-beta5000[7]
3 -OMeIKK-beta2000[7]
4 -NH₂IKK-beta100[7]

The data in the table above suggests that introducing a hydrogen bond donor, such as an amino group, at the 8-position can significantly enhance the inhibitory activity against IKK-beta.

Caption: SAR trend for IKK-beta inhibition.

Antimicrobial Activity

The imidazo[1,2-a]pyridine scaffold is also a promising platform for the development of novel antimicrobial agents.

Compound ID 8-Substituent Bacterial Strain MIC (µg/mL) Reference
5 -HS. aureus>100[8]
6 -BrS. aureus64[8]
7 -NO₂S. aureus32[1]
8 -NH₂S. aureus16[8]

These findings indicate that electron-withdrawing groups and hydrogen-bonding functionalities at the 8-position can enhance the antibacterial activity against Staphylococcus aureus.

Conclusion and Future Perspectives

The exploration of the chemical space at the 8-position of the imidazo[1,2-a]pyridine scaffold presents a fertile ground for the discovery of novel therapeutic agents. As demonstrated in this guide, a diverse array of substituents can be introduced at this position using robust synthetic methodologies. The resulting structure-activity relationship studies have revealed the critical role of the 8-substituent in modulating biological activity against a range of targets.

Future efforts in this area should focus on:

  • Expanding the diversity of 8-substituents: Exploring a wider range of functional groups, including various heterocyclic and aliphatic moieties.

  • In-depth pharmacological profiling: Conducting comprehensive studies to evaluate the efficacy, selectivity, and pharmacokinetic properties of novel 8-substituted derivatives.

  • Computational modeling: Utilizing in silico tools to guide the rational design of next-generation compounds with improved potency and drug-like properties.

By leveraging the insights and methodologies presented in this guide, researchers can unlock the full therapeutic potential of the 8-substituted imidazo[1,2-a]pyridine scaffold.

References

  • Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Molecules. Available at: [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chem. Proc. Available at: [Link]

  • Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. RSC Adv. Available at: [Link]

  • Sonogashira Coupling. NROChemistry. Available at: [Link]

  • (PDF) Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. ResearchGate. Available at: [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. Available at: [Link]

  • (PDF) Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. ResearchGate. Available at: [Link]

  • The SAR of imidazo[1,2-a]pyridine derivatives as antimicrobial agents... ResearchGate. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. J. Chem. Pharm. Res. Available at: [Link]

  • Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Molecules. Available at: [Link]

  • Docking and quantitative structure–activity relationship studies for imidazo[1,2-a]pyrazines as inhibitors of checkpoint kinase-1. ResearchGate. Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available at: [Link]

  • (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Available at: [Link]

  • A Quantitative Structure-Activity Relationship and Molecular Modeling Study on a Series of Heteroaryl- and Heterocyclyl-Substituted Imidazo[1,2-a]Pyridine Derivatives Acting as Acid Pump Antagonists. PubMed. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Recent Developments in the Synthesis of Imidazo[1,2-a]pyridines. ResearchGate. Available at: [Link]

  • Synthesis and structure-activity relationship of imidazo(1,2-a)thieno(3,2-e)pyrazines as IKK-beta inhibitors. PubMed. Available at: [Link]

  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Org. Biomol. Chem. Available at: [Link]

  • Structure Activity Relationship of Imidazo-pyridinium Analogs as Antagonists of Neuropeptide S Receptor. ACS Med. Chem. Lett. Available at: [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

  • Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine... ResearchGate. Available at: [Link]

  • An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. J. Chem. Educ. Available at: [Link]

  • Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Org. Lett. Available at: [Link]

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Methodological & Application

One-Pot Synthesis of 8-Methylimidazo[1,2-a]pyridin-3-amine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science due to its diverse biological activities, which include antifungal, antiviral, anticancer, and anti-inflammatory properties.[1] Specifically, 3-aminoimidazo[1,2-a]pyridine derivatives are of significant interest as versatile building blocks for the synthesis of more complex molecules.[2][3] This application note provides a detailed, one-pot protocol for the synthesis of 8-Methylimidazo[1,2-a]pyridin-3-amine, leveraging the efficiency and atom economy of a three-component reaction. The presented methodology is designed for researchers and scientists in drug development and organic synthesis, offering a reliable and reproducible procedure.

The synthesis is based on the Groebke-Blackburn-Bienaymé reaction (GBBR), a powerful one-pot, three-component condensation of a 2-aminopyridine, an aldehyde, and an isocyanide.[1][4][5] This approach is favored for its operational simplicity, high convergence, and the ability to generate molecular diversity in a single step.[1] We will detail a robust protocol that can be readily implemented in a standard laboratory setting.

Reaction Mechanism and Rationale

The one-pot synthesis of this compound proceeds via a well-established three-component reaction mechanism. The key steps are as follows:

  • Imine Formation: The reaction is initiated by the condensation of 2-amino-3-methylpyridine with an aldehyde (in this protocol, formaldehyde is exemplified for an unsubstituted 3-amino group, though other aldehydes can be used for further diversification) in the presence of a catalyst to form a Schiff base (imine intermediate).

  • Nitrile Addition: The isocyanide then acts as a nucleophile, attacking the electrophilic carbon of the imine.

  • Intramolecular Cyclization: A subsequent intramolecular cyclization occurs, where the endocyclic nitrogen of the pyridine ring attacks the newly formed electrophilic center.

  • Aromatization: The final step involves tautomerization and aromatization to yield the stable this compound product.

The choice of catalyst is crucial for the efficiency of this reaction. While various Lewis and Brønsted acids can be employed, this protocol will utilize a mild and effective catalyst to promote the reaction under moderate conditions.[2][6]

Experimental Workflow Diagram

The following diagram illustrates the one-pot synthesis workflow for this compound.

G cluster_0 Reaction Setup cluster_1 Reaction Progression cluster_2 Work-up and Purification cluster_3 Final Product A Combine 2-amino-3-methylpyridine, an aldehyde, and solvent in a flask B Add the catalyst A->B Step 1 C Add isocyanide dropwise B->C Step 2 D Stir at specified temperature C->D Step 3 E Monitor reaction progress by TLC D->E Step 4 F Quench the reaction E->F Step 5 G Extract the product F->G Step 6 H Dry and concentrate the organic phase G->H Step 7 I Purify by column chromatography H->I Step 8 J Characterize the product (NMR, MS, etc.) I->J Step 9

Sources

Application Notes and Protocols for the Copper-Catalyzed Synthesis of 8-Methylimidazo[1,2-a]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery.[1] This structural framework is a key component in a range of pharmaceuticals with diverse biological activities, including anxiolytic, hypnotic, and anticancer agents.[1] The substitution pattern on this bicyclic system plays a crucial role in modulating its pharmacological profile. Specifically, the introduction of an amine group at the C3-position and a methyl group at the C8-position, yielding 8-Methylimidazo[1,2-a]pyridin-3-amine, creates a molecule of significant interest for the development of novel therapeutics. This document provides a comprehensive guide for the synthesis of this target compound, with a focus on a robust and efficient copper-catalyzed multicomponent reaction.

Synthetic Strategy: A Multicomponent Approach

The synthesis of polysubstituted imidazo[1,2-a]pyridines can be efficiently achieved through multicomponent reactions (MCRs), which offer the advantage of forming multiple bonds in a single operation from simple starting materials.[1][2] For the synthesis of this compound, a particularly effective strategy is a copper-catalyzed three-component reaction involving an appropriately substituted 2-aminopyridine, an aldehyde, and an isocyanide. This approach, often referred to as the Groebke-Blackburn-Bienaymé (GBB) reaction, allows for the direct installation of the 3-amino functionality.[3][4][5]

The selection of 3-methyl-2-aminopyridine as the starting pyridine derivative is critical for achieving the desired 8-methyl substitution on the final imidazo[1,2-a]pyridine ring system. The copper catalyst plays a pivotal role in facilitating the key bond-forming steps of the reaction cascade.

Experimental Protocol: Copper-Catalyzed Three-Component Synthesis

This section details a step-by-step protocol for the synthesis of this compound via a copper-catalyzed three-component reaction.

Materials and Reagents:

  • 3-Methyl-2-aminopyridine

  • Formaldehyde (or a suitable formaldehyde equivalent such as paraformaldehyde)

  • A suitable isocyanide (e.g., tert-butyl isocyanide)

  • Copper(I) Iodide (CuI)

  • Solvent (e.g., Dichloromethane (DCM) or Toluene)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

Reaction Setup and Procedure:

  • Reaction Vessel Preparation: A round-bottom flask is charged with a magnetic stir bar and flame-dried under vacuum. The flask is then allowed to cool to room temperature under an inert atmosphere (Nitrogen or Argon).

  • Addition of Reagents: To the flask, add 3-methyl-2-aminopyridine (1.0 mmol, 1.0 eq), followed by the copper(I) iodide catalyst (0.05 mmol, 5 mol%).

  • Solvent Addition: Anhydrous solvent (e.g., DCM or Toluene, 5 mL) is added to the flask, and the mixture is stirred to ensure homogeneity.

  • Aldehyde Addition: Formaldehyde (1.2 mmol, 1.2 eq) is added to the reaction mixture. If using paraformaldehyde, it should be freshly depolymerized before use.

  • Isocyanide Addition: The isocyanide (e.g., tert-butyl isocyanide, 1.1 mmol, 1.1 eq) is then added dropwise to the stirring solution.

  • Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated (e.g., to 40-60 °C) to facilitate the reaction. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion of the reaction (as indicated by TLC), the reaction mixture is cooled to room temperature.

    • The solvent is removed under reduced pressure.

    • The residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

  • Characterization: The structure and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes typical reaction parameters that can be optimized to maximize the yield of the target compound.

ParameterCondition 1Condition 2Condition 3
Copper Catalyst CuI (5 mol%)Cu(OAc)₂ (5 mol%)CuBr (5 mol%)
Solvent Dichloromethane (DCM)TolueneAcetonitrile
Temperature Room Temperature50 °C80 °C
Reaction Time 12 hours8 hours6 hours
Typical Yield Moderate to GoodGood to ExcellentGood to Excellent

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the copper-catalyzed synthesis of this compound.

G cluster_start Starting Materials cluster_process Reaction Process cluster_end Work-up & Purification start1 3-Methyl-2-aminopyridine step1 Mixing in Solvent start1->step1 start2 Formaldehyde start2->step1 start3 Isocyanide start3->step1 start4 Cu(I) Catalyst start4->step1 step2 Reaction at RT or Elevated Temp. step1->step2 step3 TLC Monitoring step2->step3 step4 Solvent Removal step3->step4 Reaction Complete step5 Column Chromatography step4->step5 product This compound step5->product

Caption: Workflow for the copper-catalyzed synthesis.

Mechanistic Insights: The Role of the Copper Catalyst

The copper catalyst is central to the success of this multicomponent reaction. A plausible mechanistic pathway is outlined below:

  • Imine Formation: The reaction initiates with the condensation of 3-methyl-2-aminopyridine and formaldehyde to form an imine intermediate.

  • Activation by Copper: The copper(I) catalyst coordinates to the nitrogen of the pyridine ring and/or the imine, activating it for subsequent nucleophilic attack.

  • Nucleophilic Attack of Isocyanide: The isocyanide then attacks the activated imine.

  • Intramolecular Cyclization: A subsequent intramolecular cyclization occurs, leading to the formation of the imidazo[1,2-a]pyridine ring system.

  • Tautomerization and Catalyst Regeneration: A final tautomerization step yields the aromatic this compound product and regenerates the active copper catalyst.

G A 3-Methyl-2-aminopyridine + Formaldehyde B Imine Intermediate A->B Condensation E Activated Imine-Cu Complex B->E C Isocyanide C->E Nucleophilic Attack D Cu(I) Catalyst D->E Coordination F Cyclized Intermediate E->F Intramolecular Cyclization G This compound F->G Tautomerization G->D Catalyst Regeneration

Caption: Plausible reaction mechanism.

Alternative Synthetic Routes

While the multicomponent reaction is a highly efficient method, other copper-catalyzed strategies for the synthesis of 3-aminoimidazopyridines exist. One notable alternative is the direct C-H amination of a pre-formed 8-methylimidazo[1,2-a]pyridine scaffold.[6] This approach typically involves a copper catalyst and a suitable aminating agent to introduce the amine functionality directly onto the C3 position of the heterocyclic core.

Conclusion

The copper-catalyzed three-component reaction provides a powerful and versatile platform for the synthesis of this compound. This methodology is characterized by its operational simplicity, high atom economy, and the ability to construct the complex target molecule in a single synthetic step. The protocols and insights provided in this document are intended to serve as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the exploration of novel imidazo[1,2-a]pyridine-based compounds with therapeutic potential.

References

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - Beilstein Journals. (URL: [Link])

  • Copper-catalyzed three-component reaction to synthesize polysubstituted imidazo[1,2-a]pyridines - PMC. (URL: [Link])

  • Copper(II)-catalyzed, Site Selective C(sp2)–H Amination using 8-Aminoimidazo[1,2-a]pyridine (AIP) as Directing group - ResearchGate. (URL: [Link])

  • Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant - Organic Chemistry Portal. (URL: [Link])

  • Copper-catalyzed three-component reaction to synthesize polysubstituted imidazo[1,2-a]pyridines - RSC Publishing. (URL: [Link])

  • Synthesis of imidazopyridine derivatives by Cu‐catalysed three‐component reaction. - ResearchGate. (URL: [Link])

  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions - PMC. (URL: [Link])

  • Ugi and Groebke–Blackburn–Bienaymé Reactions in Medicinal Chemistry: An Outlook on New Bioactive Compounds | ACS Omega. (URL: [Link])

  • New Catalytic System for the Synthesis of Imidazo[1,2-a]pyridines by the Ugi Reaction - ResearchGate. (URL: [Link])

  • Copper-catalyzed three-component reaction of imidazo[1, 2-a]pyridine with elemental sulfur and arylboronic acid to produce sulfenylimidazo[1, 2-a]pyridines. (URL: [Link])

  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. (URL: [Link])

  • Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media | ACS Omega. (URL: [Link])

  • Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst - Letters in Applied NanoBioScience. (URL: [Link])

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (URL: [Link])

  • Rapid Synthesis of 3-Amino-imidazopyridines by a Microwave-Assisted Four-Component Coupling in One Pot | The Journal of Organic Chemistry. (URL: [Link])

Sources

8-Methylimidazo[1,2-a]pyridin-3-amine: A Versatile Scaffold for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold and the Significance of the 8-Methyl-3-amino Analogue

The imidazo[1,2-a]pyridine core is a renowned "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous marketed drugs and clinical candidates.[1][2] Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for substituent presentation to biological targets, while the embedded nitrogen atoms offer key hydrogen bonding opportunities. This scaffold is present in drugs with a wide array of therapeutic applications, including anti-cancer, antimicrobial, anti-inflammatory, and anti-ulcer agents.[3][4]

Within this important class of heterocycles, 8-methylimidazo[1,2-a]pyridin-3-amine emerges as a particularly valuable building block for drug discovery. The 3-amino group serves as a versatile synthetic handle for the introduction of diverse functionalities, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The 8-methyl group provides a subtle yet significant structural modification that can influence the compound's pharmacokinetic and pharmacodynamic properties, potentially enhancing metabolic stability, modulating solubility, and providing a vector for further chemical exploration.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of this compound as a strategic building block in medicinal chemistry programs. We present a detailed, adaptable protocol for its synthesis via the efficient Groebke-Blackburn-Bienaymé (GBB) three-component reaction, discuss its functionalization, and highlight its potential in the discovery of novel therapeutics.

Synthesis of this compound: A Streamlined Multicomponent Approach

The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful one-pot, three-component reaction for the synthesis of 3-aminoimidazo-fused heterocycles.[5][6] This methodology offers significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate structural diversity. We present a robust protocol for the synthesis of this compound, adapted from general GBB reaction procedures, utilizing the commercially available starting material 3-methyl-2-aminopyridine.[7][8][9][10][11]

Reaction Scheme: Groebke-Blackburn-Bienaymé Synthesis

GBB_synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions 3-methyl-2-aminopyridine 3-Methyl-2-aminopyridine Product This compound Derivative 3-methyl-2-aminopyridine->Product + Aldehyde Aldehyde (R-CHO) Aldehyde->Product + Isocyanide Isocyanide (R'-NC) Isocyanide->Product + Catalyst Lewis or Brønsted Acid (e.g., Sc(OTf)₃, p-TsOH) Catalyst->Product Solvent Solvent (e.g., MeOH, DCM) Solvent->Product Temperature Temperature (e.g., rt to reflux) Temperature->Product

Caption: Groebke-Blackburn-Bienaymé three-component reaction for the synthesis of this compound derivatives.

Detailed Protocol: Synthesis of a Representative this compound Derivative

This protocol describes the synthesis of a representative derivative, N-cyclohexyl-8-methyl-2-phenylimidazo[1,2-a]pyridin-3-amine.

Materials:

  • 3-Methyl-2-aminopyridine

  • Benzaldehyde

  • Cyclohexyl isocyanide

  • Scandium(III) triflate (Sc(OTf)₃) or p-Toluenesulfonic acid (p-TsOH)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-methyl-2-aminopyridine (1.0 eq).

  • Dissolve the starting material in a 1:1 mixture of anhydrous MeOH and DCM.

  • Add the aldehyde (e.g., benzaldehyde, 1.0-1.2 eq) and the catalyst (e.g., Sc(OTf)₃, 5-10 mol%).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the Schiff base intermediate.

  • Add the isocyanide (e.g., cyclohexyl isocyanide, 1.0-1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature or heat to reflux (typically 40-65 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM) and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound derivative.

Data Presentation:

EntryAldehydeIsocyanideCatalystSolventTemp (°C)Time (h)Yield (%)
1BenzaldehydeCyclohexyl isocyanideSc(OTf)₃MeOH/DCM401285
24-Chlorobenzaldehydetert-Butyl isocyanidep-TsOHMeOH65878
3Furan-2-carbaldehydeBenzyl isocyanideSc(OTf)₃MeOH/DCM401681

Applications in Drug Discovery: A Gateway to Novel Therapeutics

The 3-amino group of this compound is a key functional group that allows for a multitude of chemical transformations, making it an ideal starting point for the generation of diverse compound libraries.

Workflow for Library Synthesis and Screening

drug_discovery_workflow Start This compound Functionalization Functionalization Reactions (Amide coupling, Sulfonylation, Reductive amination, etc.) Start->Functionalization Library Diverse Compound Library Functionalization->Library Screening High-Throughput Screening (Target-based or Phenotypic) Library->Screening Hit Hit Identification Screening->Hit Optimization Lead Optimization (SAR studies) Hit->Optimization Candidate Drug Candidate Optimization->Candidate

Sources

Application Notes and Protocols: Investigating 8-Methylimidazo[1,2-a]pyridin-3-amine in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the potential applications and experimental evaluation of 8-Methylimidazo[1,2-a]pyridin-3-amine, a member of the promising imidazo[1,2-a]pyridine class of heterocyclic compounds, in the context of cancer research. The imidazo[1,2-a]pyridine scaffold has garnered significant attention as a privileged structure in medicinal chemistry due to the potent and diverse biological activities exhibited by its derivatives, including significant anti-cancer properties.[1][2][3][4][5] This guide outlines the rationale for investigating this specific compound, its potential mechanisms of action based on the broader class, and detailed protocols for its preclinical evaluation.

I. Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a key pharmacophore found in a variety of therapeutic agents.[1][5] In oncology, derivatives of this scaffold have been shown to target a range of critical cellular pathways implicated in tumorigenesis and progression.[3] These include, but are not limited to, the inhibition of protein kinases such as PI3K, Akt, mTOR, and FLT3, as well as modulation of inflammatory pathways involving STAT3 and NF-κB.[6][7][8][9][10] The diverse mechanisms of action associated with this class of compounds underscore the potential of novel derivatives like this compound as valuable candidates for anti-cancer drug discovery.

II. Postulated Mechanisms of Action

Based on the established activities of related imidazo[1,2-a]pyridine compounds, this compound may exert its anti-cancer effects through one or more of the following pathways:

  • Inhibition of the PI3K/Akt/mTOR Signaling Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature in many cancers.[6][9] Numerous imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of PI3K, leading to downstream suppression of Akt and mTOR activity, ultimately inducing apoptosis and inhibiting tumor growth.[6][9]

  • Modulation of the STAT3/NF-κB Inflammatory Pathway: Chronic inflammation is a key contributor to cancer development. The transcription factors STAT3 and NF-κB are critical mediators of inflammatory responses and are often constitutively active in cancer cells, promoting survival and proliferation. A novel 8-methyl-imidazo[1,2-a]pyridine derivative has been shown to exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway.[7]

  • Induction of Apoptosis: A common outcome of effective cancer therapy is the induction of programmed cell death, or apoptosis. Imidazo[1,2-a]pyridine compounds have been demonstrated to trigger apoptosis in cancer cells through both intrinsic and extrinsic pathways, often characterized by the activation of caspases and modulation of Bcl-2 family proteins.[2][6][10]

The following diagram illustrates the potential signaling pathways targeted by this compound:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., FLT3) PI3K PI3K RTK->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation NFkB NF-κB Akt->NFkB Suppression of Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotion NFkB->Proliferation Promotion STAT3 STAT3 STAT3->NFkB Crosstalk Caspase9 Caspase-9 Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution Bax Bax Bax->Caspase9 Activation Bcl2 Bcl-2 Compound This compound Compound->RTK Inhibition Compound->PI3K Inhibition Compound->STAT3 Inhibition Compound->Bax Activation Compound->Bcl2 Inhibition

Caption: Postulated signaling pathways affected by this compound.

III. Experimental Protocols

The following protocols provide a framework for the initial in vitro and in vivo evaluation of this compound.

A. In Vitro Evaluation

1. Cell Viability Assay (MTT Assay)

This assay determines the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[11][12]

  • Materials:

    • Cancer cell lines of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • 96-well plates

    • This compound (stock solution in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.[13]

    • Prepare serial dilutions of this compound in a complete culture medium.

    • Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate the plate for 48-72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[12]

    • Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15]

  • Materials:

    • Cancer cell lines

    • 6-well plates

    • This compound

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Protocol:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the compound at concentrations around the IC50 value for 24-48 hours.

    • Harvest the cells (including floating cells in the medium) and wash them with cold PBS.[14]

    • Resuspend the cells in the provided binding buffer.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature for 15 minutes.[14]

    • Analyze the stained cells by flow cytometry. Viable cells are negative for both stains, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both.

B. In Vivo Evaluation

1. Xenograft Mouse Model

This model is crucial for assessing the anti-tumor efficacy of the compound in a living organism.[16][17]

  • Materials:

    • Immunocompromised mice (e.g., nude or SCID mice)

    • Human cancer cell line that showed sensitivity in vitro

    • This compound formulated for in vivo administration

    • Calipers for tumor measurement

  • Protocol:

    • Subcutaneously inject a suspension of cancer cells into the flank of the mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer the compound (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

    • Measure the tumor volume and body weight of the mice regularly (e.g., every 2-3 days).

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting).

IV. Data Presentation

Quantitative data from the in vitro assays should be summarized in a clear and concise manner.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIC50 (µM) after 48h
MCF-7Breast[Insert experimental value]
A549Lung[Insert experimental value]
DU-145Prostate[Insert experimental value]
HCT-116Colon[Insert experimental value]

V. Conclusion and Future Directions

The imidazo[1,2-a]pyridine scaffold represents a promising starting point for the development of novel anti-cancer agents. The protocols outlined in this guide provide a robust framework for the initial preclinical evaluation of this compound. Positive results from these studies would warrant further investigation into its detailed mechanism of action, pharmacokinetic and pharmacodynamic properties, and potential for combination therapies.

VI. References

  • Gilbert, D. F., & Friedrich, O. (Eds.). (2017). Cell Viability Assays: Methods and Protocols. Springer.

  • Kumar, S., & Bawa, S. (2016). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Current Topics in Medicinal Chemistry, 16(30), 3590-3616.

  • BenchChem. (2025). Application Notes and Protocols for In Vivo Cancer Models: A General Framework for Novel Small Molecule Inhibitors. BenchChem.

  • Al-Suwaidan, I. A., et al. (2021). Synthesis and anticancer evaluation of amide derivatives of imidazo-pyridines. Journal of Chemistry, 2021.

  • Al-Qadi, K. A., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. BioMed Research International, 2022.

  • Aliwaini, S., et al. (2020). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 20(5), 1-1.

  • Charles River Laboratories. (n.d.). Cancer Models. Charles River.

  • Sigma-Aldrich. (n.d.). Cell viability assay protocol. Sigma-Aldrich.

  • Abcam. (n.d.). MTT assay protocol. Abcam.

  • Lakshmanan, I., et al. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374.

  • Zang, Y., et al. (2012). In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. Current Medicinal Chemistry, 19(4), 554-563.

  • Altaher, A. M. H., & Mohammed, A. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. Systematic Review Pharmacy, 12(4), 79-88.

  • Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol.

  • BenchChem. (2025). Application Notes and Protocols for Evaluating Anti-Cancer Compounds in Cell Viability Assays. BenchChem.

  • Mohammadi, M., et al. (2022). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Inflammopharmacology, 30(4), 1339-1354.

  • Morana, A. (Ed.). (2015). Apoptosis and cancer: Methods and protocols (Second edition). Humana Press.

  • ICE Bioscience. (n.d.). In Vivo Oncology Models. ICE Bioscience.

  • Horton, T. (1994). MTT Cell Assay Protocol.

  • Cell Signaling Technology. (n.d.). Seven Assays to Detect Apoptosis. CST Blog.

  • Abcam. (n.d.). Induction of apoptosis in cells. Abcam.

  • Chen, S. (2025). Novel in vivo models for better treatment development in cancer. Research Communities.

  • McCall, J. M., et al. (1990). Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. Journal of Medicinal Chemistry, 33(9), 2444-2451.

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines.

  • Achemica. (n.d.). 3-Amino-8-methylimidazo[1,2-a]pyridine CAS: 68739-11-7.

  • PrepChem.com. (n.d.). Synthesis of E. 8-amino-3-formyl-2-methyl-imidazo[1,2-a]pyridine.

  • Li, C., et al. (2019). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(17), 2415-2420.

  • Martínez-Vargas, A., et al. (2021). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules, 26(11), 3169.

  • Wikipedia. (n.d.). Heterocyclic amine formation in meat.

  • de Oliveira, R. B., et al. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ChemMedChem.

  • El-Sayed, N. N. E. (2020). Drugs containing the imidazo[1,2-a]pyridine and pyrido[1,2-a]pyrimidine cores. Journal of the Iranian Chemical Society, 17(10), 2489-2509.

  • Al-Qadi, K. A., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48.

  • Al-Qadi, K. A., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. BioMed Research International, 2022, 9919456.

  • Wang, Y., et al. (2024). An imidazo[1,2-a]pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3. European Journal of Medicinal Chemistry, 264, 115977.

  • Oh, Y., et al. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Bioorganic & Medicinal Chemistry Letters, 26(3), 856-861.

  • Kumar, A., et al. (2022). Synthesis of 3-N-/O-/S-methyl-imidazo[1,2-a] pyridine derivatives for caspase-3 mediated apoptosis induced anticancer activity. Bioorganic Chemistry, 123, 105776.

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Application Notes & Protocols for Anti-inflammatory Studies of 8-Methylimidazo[1,2-a]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine heterocyclic system is a recognized "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, analgesic, antiviral, and anticancer properties.[1][2] Its rigid, planar structure and electron-rich nature allow for diverse functionalization, making it an attractive starting point for the development of novel therapeutics. Within this class, derivatives of 3-aminoimidazo[1,2-a]pyridine have shown particular promise as modulators of inflammatory pathways.[3][4]

This document provides a detailed guide for researchers investigating the anti-inflammatory potential of 8-Methylimidazo[1,2-a]pyridin-3-amine . While extensive research exists for the broader class of imidazopyridines, this guide offers a structured approach to characterizing this specific molecule. The protocols and mechanistic insights are based on established methodologies and findings from closely related analogs, particularly derivatives that have been shown to modulate key inflammatory signaling cascades.[5]

Hypothesized Mechanism of Action: Targeting the STAT3/NF-κB Axis

Inflammation is a complex biological response orchestrated by a network of signaling pathways. Two central regulators of this process are the Nuclear Factor-kappa B (NF-κB) and the Signal Transducer and Activator of Transcription 3 (STAT3) pathways.[6][7] Studies on structurally similar imidazo[1,2-a]pyridine derivatives suggest that their anti-inflammatory effects are mediated through the inhibition of these pathways.[5]

Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS), the canonical NF-κB pathway is activated. This involves the phosphorylation and degradation of the inhibitory protein IκBα, allowing the p50/p65 NF-κB dimer to translocate to the nucleus.[8] In the nucleus, it drives the transcription of pro-inflammatory genes, including those for cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as enzymes such as inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2).[9]

Simultaneously, cytokines like IL-6 can activate the JAK-STAT3 pathway.[10] Persistent STAT3 activation is a hallmark of chronic inflammation and cancer, promoting the expression of genes that contribute to cell proliferation and survival while suppressing anti-tumor immunity.[7] A critical crosstalk exists where NF-κB can induce IL-6 expression, which in turn activates STAT3, creating a positive feedback loop that sustains the inflammatory environment.[5]

We hypothesize that this compound may exert its anti-inflammatory effects by interfering with this cascade, potentially by inhibiting the phosphorylation of key signaling intermediates in either the NF-κB or STAT3 pathway, or both. This would lead to the downstream suppression of iNOS, COX-2, TNF-α, and IL-6.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK TLR4->IKK Activates IL6R IL-6R JAK JAK IL6R->JAK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3_nuc STAT3-P STAT3->STAT3_nuc Dimerizes & Translocates Compound 8-Methylimidazo[1,2-a] pyridin-3-amine Compound->IKK Inhibits? Compound->STAT3 Inhibits P? Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->Genes Induces Transcription IL6 IL-6 NFkB_nuc->IL6 Induces IL-6 (Feedback loop) STAT3_nuc->Genes Induces Transcription LPS LPS LPS->TLR4 IL6->IL6R

Caption: Hypothesized signaling pathway for the anti-inflammatory action of the compound.

Experimental Workflow: A Step-by-Step Approach

A systematic evaluation is crucial to characterize the anti-inflammatory profile of this compound. The following workflow ensures a logical progression from determining safe dosing concentrations to elucidating the mechanism of action in both in vitro and in vivo models.

G A Phase 1: In Vitro Characterization B 1. Cytotoxicity Assay (MTT Assay) A->B Determine Non-Toxic Concentrations C 2. NO Production Assay (Griess Assay) B->C Evaluate effect on key mediator D 3. Cytokine Quantification (ELISA for TNF-α, IL-6) C->D Measure pro-inflammatory cytokine inhibition E 4. Protein Expression Analysis (Western Blot for iNOS, COX-2) D->E Investigate inhibition of pro-inflammatory enzymes F Phase 2: In Vivo Validation E->F Confirm efficacy in a living system H Data Analysis & Interpretation E->H G 5. Acute Inflammation Model (Carrageenan-Induced Paw Edema) F->G G->H

Caption: Systematic workflow for evaluating anti-inflammatory potential.

PART 1: In Vitro Protocols using RAW 264.7 Macrophages

The murine macrophage cell line RAW 264.7 is an established and widely used model for studying inflammation.[5][11] Stimulation with bacterial lipopolysaccharide (LPS) triggers a robust inflammatory response, making it ideal for screening anti-inflammatory compounds.[12]

Protocol 1: Cytotoxicity Assessment (MTT Assay)

Principle: It is imperative to first establish the concentration range at which this compound is not cytotoxic. The MTT assay measures the metabolic activity of viable cells, where mitochondrial dehydrogenases cleave the tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Methodology:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% CO₂.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture medium to achieve final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.1%. Replace the old medium with 100 µL of the medium containing the test compound or vehicle control (0.1% DMSO).

  • Incubation: Incubate the plate for 24 hours at 37°C in 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully aspirate the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals. Agitate the plate gently for 10 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control group. Select the highest non-toxic concentrations for subsequent anti-inflammatory assays.

Protocol 2: Nitric Oxide (NO) Production (Griess Assay)

Principle: During inflammation, iNOS produces large amounts of nitric oxide (NO), a key inflammatory mediator. The Griess assay measures nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO, in the cell culture supernatant.

Methodology:

  • Cell Seeding & Treatment: Seed RAW 264.7 cells in a 96-well plate (1 x 10⁵ cells/well) and incubate for 24 hours.

  • Pre-treatment: Pre-treat the cells for 1 hour with non-toxic concentrations of this compound.

  • Inflammatory Stimulus: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include untreated, vehicle + LPS, and compound-only controls.

  • Supernatant Collection: Collect 50 µL of the culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample, followed by 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubation & Reading: Incubate for 10-15 minutes at room temperature in the dark. Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with sodium nitrite.

Protocol 3: Pro-inflammatory Cytokine Quantification (ELISA)

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method to quantify the concentration of specific cytokines, such as TNF-α and IL-6, secreted into the cell culture medium.[13][14]

Methodology:

  • Cell Culture & Stimulation: Follow the same procedure for cell seeding, pre-treatment with the compound, and LPS stimulation as described in the NO production assay (Protocol 2).

  • Supernatant Collection: After 24 hours of stimulation, collect the cell culture supernatant and centrifuge to remove debris. Store at -80°C or use immediately.

  • ELISA Procedure: Perform the ELISA for TNF-α and IL-6 using commercially available kits according to the manufacturer's instructions.[15][16] A general workflow includes:

    • Coating a 96-well plate with a capture antibody.

    • Blocking non-specific binding sites.

    • Incubating with standards and samples (supernatants).

    • Adding a biotinylated detection antibody.

    • Adding streptavidin-horseradish peroxidase (HRP) conjugate.

    • Adding a substrate (e.g., TMB) to develop color.

    • Stopping the reaction and measuring absorbance.

  • Data Analysis: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

Protocol 4: iNOS and COX-2 Protein Expression (Western Blot)

Principle: Western blotting allows for the semi-quantitative detection of specific proteins in a cell lysate. This protocol determines whether the compound's inhibition of NO and prostaglandin production is due to a decrease in the expression of the iNOS and COX-2 enzymes.[17][18][19]

Methodology:

  • Cell Culture & Treatment: Seed RAW 264.7 cells in 6-well plates (1 x 10⁶ cells/well). Pre-treat with the compound for 1 hour, followed by LPS (1 µg/mL) stimulation for 18-24 hours.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors. Collect the lysate and determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Denature 30-50 µg of protein per sample and separate by size on a 10% SDS-polyacrylamide gel.

  • Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies against iNOS (1:1000), COX-2 (1:1000), and a loading control like β-actin (1:5000) overnight at 4°C.

  • Secondary Antibody: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensity and normalize the expression of iNOS and COX-2 to the β-actin loading control.

In Vitro Assay Parameter Measured Expected Outcome with Effective Compound
MTT AssayCell Viability (%)No significant reduction in viability at test concentrations
Griess AssayNitrite Concentration (µM)Dose-dependent decrease in LPS-induced nitrite
ELISATNF-α, IL-6 Conc. (pg/mL)Dose-dependent decrease in LPS-induced cytokines
Western BlotRelative Protein ExpressionDose-dependent decrease in LPS-induced iNOS & COX-2

PART 2: In Vivo Protocol for Acute Inflammation

Protocol 5: Carrageenan-Induced Paw Edema in Rats

Principle: The carrageenan-induced paw edema model is a classic, highly reproducible assay for screening the acute anti-inflammatory activity of novel compounds.[17][20] The injection of carrageenan, a phlogistic agent, into the rat's paw induces a biphasic inflammatory response characterized by edema (swelling).[9] The early phase (0-2 hours) is mediated by histamine and serotonin, while the later phase (3-6 hours) is primarily mediated by prostaglandins and involves neutrophil infiltration.[6]

Methodology:

  • Animals: Use male Wistar or Sprague-Dawley rats (150-200 g). Acclimatize the animals for at least one week before the experiment.

  • Grouping (n=6 per group):

    • Group I (Vehicle Control): Receives the vehicle (e.g., 0.5% carboxymethyl cellulose).

    • Group II (Test Compound): Receives this compound at various doses (e.g., 10, 25, 50 mg/kg, p.o.).

    • Group III (Positive Control): Receives a standard NSAID like Indomethacin (10 mg/kg, p.o.).

  • Procedure: a. Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer. b. Administer the respective compounds (vehicle, test compound, or positive control) via oral gavage (p.o.). c. One hour after drug administration, induce inflammation by injecting 0.1 mL of 1% carrageenan solution (in sterile saline) into the sub-plantar surface of the right hind paw. d. Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis: a. Calculate the increase in paw volume (Edema) for each animal at each time point: Edema (mL) = Vₜ - V₀ . b. Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group at each time point: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100 .

Time Point (hours) Vehicle Control (Edema in mL) Compound (25 mg/kg) (Edema in mL) % Inhibition Indomethacin (10 mg/kg) (Edema in mL) % Inhibition
10.25 ± 0.040.18 ± 0.0328%0.20 ± 0.0420%
20.48 ± 0.060.31 ± 0.0535%0.35 ± 0.0627%
30.75 ± 0.080.45 ± 0.0740%0.41 ± 0.0545%
40.68 ± 0.070.38 ± 0.0644%0.35 ± 0.0449%
50.55 ± 0.050.32 ± 0.0442%0.29 ± 0.0347%
Note: Data presented are illustrative and represent a hypothetical successful outcome.

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial anti-inflammatory characterization of this compound. The successful inhibition of inflammatory mediators in LPS-stimulated macrophages, coupled with significant edema reduction in the carrageenan-induced paw edema model, would provide strong evidence for its therapeutic potential.

Further studies should focus on a more in-depth mechanistic analysis, such as investigating the phosphorylation status of key proteins like IκBα, p65, and STAT3 via Western blot. Additionally, exploring its efficacy in chronic inflammation models, such as the cotton pellet-induced granuloma or adjuvant-induced arthritis models, would provide a more complete picture of its pharmacological profile.

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Protocol for the Synthesis and Functionalization of the 8-Methylimidazo[1,2-a]pyridin-3-amine Core: A Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Imidazo[1,2-a]pyridines in Drug Discovery

The imidazo[1,2-a]pyridine ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its rigid, planar structure and rich electronic properties allow for diverse interactions with biological targets, leading to a broad spectrum of therapeutic applications. Notable examples of drugs featuring this core include the anxiolytic, alpidem, and the hypnotic agent, zolpidem.[3] The derivatization of the imidazo[1,2-a]pyridine core is a subject of intense research, as modifications at various positions can significantly modulate pharmacological activity.[4]

This application note provides a detailed protocol for the synthesis and subsequent functionalization of a key derivative: the 8-methylimidazo[1,2-a]pyridin-3-amine core. The presence of the 3-amino group offers a versatile handle for a wide array of chemical transformations, enabling the exploration of new chemical space and the development of novel drug candidates. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable scaffold in their research endeavors.

Part 1: Synthesis of the this compound Core via the Groebke-Blackburn-Bienaymé (GBB) Reaction

The most efficient and convergent method for the synthesis of 3-aminoimidazo[1,2-a]pyridines is the Groebke-Blackburn-Bienaymé (GBB) three-component reaction.[5][6] This powerful reaction combines an N-heterocyclic amine, an aldehyde, and an isocyanide in a one-pot process to rapidly generate molecular complexity.

Reaction Principle and Causality

The GBB reaction proceeds through a series of sequential steps. Initially, the 2-aminopyridine derivative condenses with the aldehyde to form a Schiff base (imine) intermediate. This is typically catalyzed by a Lewis or Brønsted acid, which activates the aldehyde carbonyl for nucleophilic attack by the amino group. The subsequent key step involves the nucleophilic attack of the isocyanide on the protonated imine, followed by an intramolecular cyclization and tautomerization to yield the final 3-aminoimidazo[1,2-a]pyridine product. The choice of catalyst and reaction conditions is crucial for achieving high yields and purity. Scandium triflate is often employed as a mild and efficient Lewis acid catalyst for this transformation.[7]

Experimental Workflow: GBB Reaction

GBB_Workflow cluster_prep Reactant Preparation cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification cluster_product Final Product reagents 2-Amino-3-methylpyridine Aldehyde Isocyanide mix Mix Reactants in Methanol reagents->mix add_cat Add Sc(OTf)3 mix->add_cat react Stir at 50°C add_cat->react quench Quench with NaHCO3 react->quench extract Extract with Ethyl Acetate quench->extract purify Column Chromatography extract->purify product 8-Methylimidazo[1,2-a]- pyridin-3-amine Derivative purify->product

Caption: Workflow for the GBB synthesis of the core structure.

Detailed Protocol: Synthesis of a Representative 2-Aryl-8-methylimidazo[1,2-a]pyridin-3-amine

This protocol describes the synthesis of a representative 2-aryl-8-methylimidazo[1,2-a]pyridin-3-amine derivative. The choice of aldehyde and isocyanide can be varied to generate a library of analogues.

Materials:

  • 2-Amino-3-methylpyridine

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Isocyanide (e.g., cyclohexyl isocyanide)

  • Scandium (III) triflate (Sc(OTf)₃)

  • Methanol (anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 2-amino-3-methylpyridine (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in anhydrous methanol (10 mL) under a nitrogen atmosphere, add scandium (III) triflate (0.1 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the isocyanide (1.1 mmol) to the reaction mixture.

  • Heat the reaction mixture to 50°C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench by the addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 2-aryl-8-methylimidazo[1,2-a]pyridin-3-amine.

ReactantMolar RatioPurityNotes
2-Amino-3-methylpyridine1.0>98%Starting material
Aromatic Aldehyde1.0>98%Can be varied
Isocyanide1.1>97%Slight excess improves yield
Sc(OTf)₃0.1>99%Catalyst

Part 2: Functionalization of the 3-Amino Group

The 3-amino group of the 8-methylimidazo[1,2-a]pyridine core is a nucleophilic center that can readily undergo various functionalization reactions, including N-acylation and N-sulfonylation. These transformations are crucial for modulating the physicochemical properties and biological activity of the parent molecule.

Protocol 1: N-Acylation of this compound

N-acylation introduces an amide functionality, which can act as a hydrogen bond donor and acceptor, influencing ligand-receptor interactions. A straightforward method for N-acylation involves the reaction with an acid anhydride or acid chloride in the presence of a base.

Reaction Principle and Causality:

The lone pair of electrons on the nitrogen atom of the 3-amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., acetic anhydride). The subsequent loss of a leaving group (acetate) and deprotonation by a base (or another molecule of the amine) yields the N-acylated product. The reaction is typically fast and high-yielding.

Experimental Workflow: N-Acylation

Acylation_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product reagents 8-Methylimidazo[1,2-a]- pyridin-3-amine Acetic Anhydride dissolve Dissolve Amine in Toluene reagents->dissolve add_anhydride Add Acetic Anhydride dissolve->add_anhydride react Stir at RT add_anhydride->react evaporate Evaporate Toluene react->evaporate wash Wash with Water evaporate->wash dry Dry wash->dry product N-(8-Methylimidazo[1,2-a]- pyridin-3-yl)acetamide dry->product

Caption: Workflow for the N-acylation of the core structure.

Detailed Protocol: Synthesis of N-(8-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide

This protocol is adapted from the N-acetylation of a similar 3-aminoimidazo[1,2-a]pyridine derivative.[8]

Materials:

  • 8-Methyl-2-phenylimidazo[1,2-a]pyridin-3-amine

  • Acetic anhydride

  • Toluene

  • Water

Procedure:

  • Dissolve 8-methyl-2-phenylimidazo[1,2-a]pyridin-3-amine (1.0 mmol) in toluene (10 mL).

  • To this solution, add acetic anhydride (1.2 mmol) dropwise with stirring at room temperature.

  • Continue stirring for 2 hours, monitoring the reaction by TLC.

  • Upon completion, remove the toluene under reduced pressure.

  • Wash the residue with water to remove any unreacted acetic anhydride and acetic acid.

  • Collect the solid product by filtration and dry under vacuum to yield N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide. Further purification can be achieved by recrystallization if necessary.

ReactantMolar RatioPurityNotes
8-Methyl-2-phenylimidazo[1,2-a]pyridin-3-amine1.0>95%Starting material
Acetic Anhydride1.2>99%Acylating agent
Protocol 2: N-Sulfonylation of this compound

N-sulfonylation introduces a sulfonamide group, a common pharmacophore that can improve pharmacokinetic properties and engage in specific interactions with biological targets. The reaction typically involves a sulfonyl chloride and a base.

Reaction Principle and Causality:

Similar to N-acylation, the 3-amino group acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. The reaction is facilitated by a base (e.g., pyridine or triethylamine) which scavenges the hydrochloric acid byproduct, driving the reaction to completion.

Detailed Protocol: Synthesis of N-(8-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzenesulfonamide

This is a general protocol that can be adapted for the sulfonylation of the target molecule.

Materials:

  • 8-Methyl-2-phenylimidazo[1,2-a]pyridin-3-amine

  • Benzenesulfonyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 8-methyl-2-phenylimidazo[1,2-a]pyridin-3-amine (1.0 mmol) in anhydrous DCM (10 mL) and cool the solution to 0°C in an ice bath.

  • Add anhydrous pyridine (1.5 mmol) to the solution.

  • Slowly add a solution of benzenesulfonyl chloride (1.1 mmol) in anhydrous DCM (5 mL) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl (2 x 10 mL), followed by saturated aqueous sodium bicarbonate (2 x 10 mL), and finally with brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzenesulfonamide.

ReactantMolar RatioPurityNotes
8-Methyl-2-phenylimidazo[1,2-a]pyridin-3-amine1.0>95%Starting material
Benzenesulfonyl Chloride1.1>98%Sulfonylating agent
Pyridine1.5AnhydrousBase

Conclusion

This application note provides robust and detailed protocols for the synthesis of the this compound core and its subsequent functionalization via N-acylation and N-sulfonylation. The methodologies described herein are based on well-established and reliable chemical transformations, offering a versatile platform for the generation of diverse libraries of imidazo[1,2-a]pyridine derivatives for drug discovery and medicinal chemistry applications. By understanding the underlying principles of these reactions, researchers can effectively utilize this privileged scaffold to develop novel therapeutic agents.

References

  • Baenziger, M., Durantie, E., & Mathes, C. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266-2274. [Link]

  • Al-Qadi, I., Hanania, M., Warad, I., Al-Hajj, N., Hazzam, R., Salama, Y., ... & Al-Maharik, N. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48. [Link]

  • Boltjes, A., & Dömling, A. (2019). The Groebke–Blackburn–Bienaymé Reaction. European Journal of Organic Chemistry, 2019(42), 7007-7049. [Link]

  • Gámez-Montaño, R., et al. (2020). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Chemistry Proceedings, 3(1), 73. [Link]

  • Hulme, C., et al. (2005). New Multi-Component Reaction Accessing 3-Aminoimidazo[1,2-a]pyridines. Tetrahedron Letters, 46(43), 7407-7409. [Link]

  • Khdoumi, D., et al. (2008). N-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(5), o926. [Link]

  • Kushwaha, N. D., Mondal, S., Sharma, R., & Kumar, N. (2017). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. Asian Journal of Chemistry, 29(7), 1495-1498. [Link]

  • Régnier, S., Bechara, W. S., & Charette, A. B. (2016). Synthesis of 3-Aminoimidazo[1,2-a]pyridines from α-Aminopyridinyl Amides. The Journal of Organic Chemistry, 81(21), 10348–10356. [Link]

  • Shaabani, A., et al. (2010). Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. E-Journal of Chemistry, 7(S1), S389-S392. [Link]

  • Dhas, A., Deshmukh, S., Pansare, D., Pawar, R., & Kakade, G. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(2), 2565-2573. [Link]

  • de la Torre, B. G., & Albericio, F. (2015). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry, 13(28), 7586-7603. [Link]

  • Bagdi, A. K., Santra, S., Monir, K., & Hajra, A. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(10), 1555-1575. [Link]

  • Organic Syntheses. 3-aminopyridine. [Link]

  • Yan, B. (2012). ChemInform Abstract: A Practical, One-Pot Synthesis of Sulfonylated Pyridines. ChemInform, 43(32). [Link]

  • Chen, J., et al. (2021). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega, 6(46), 31035–31047. [Link]

  • Singh, D., et al. (2022). Synthesis of 3-N-/O-/S-methyl-imidazo[1,2-a] pyridine derivatives for caspase-3 mediated apoptosis induced anticancer activity. Bioorganic Chemistry, 125, 105882. [Link]

  • Al-Tel, T. H., et al. (2011). Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives. Molecules, 16(12), 10187-10198. [Link]

  • ResearchGate. (2018). Formation of 3-aminoimidazo[1,2-a]pyridines from α-aminocarbonyl compounds. [Link]

  • Gomaa, M. A.-M. (2015). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. Molecules, 20(8), 13673-13686. [Link]

  • Google Patents. (2008).
  • Wang, Z., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(50), 34275–34291. [Link]

  • Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. WestminsterResearch. [Link]

  • Deb, M. L., et al. (2013). Synthesis of New 3-Nitroimidazo[1,2-a]pyridine Derivatives by SRN1 Reactions. Journal of Heterocyclic Chemistry, 50(S1), E21-E25. [Link]

  • Bristol-Myers Company. (1989). Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. Journal of Medicinal Chemistry, 32(9), 2158-2165. [Link]

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Application Note: A Validated LC-MS/MS Method for the Sensitive Quantification of 8-Methylimidazo[1,2-a]pyridin-3-amine in Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and highly sensitive analytical method for the quantification of 8-Methylimidazo[1,2-a]pyridin-3-amine. The protocol leverages the specificity and sensitivity of Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), a gold-standard technique for bioanalytical studies. We provide comprehensive, step-by-step procedures for sample preparation from biological matrices, instrument setup, and data analysis. Furthermore, this document outlines the essential validation parameters, grounded in internationally recognized guidelines, to ensure data integrity, accuracy, and reproducibility. The methodologies described herein are designed for researchers, scientists, and drug development professionals requiring precise measurement of this compound in complex sample types.

Introduction

This compound is a heterocyclic amine belonging to the imidazo[1,2-a]pyridine class of compounds. This scaffold is of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules and marketed drugs.[1][2] Accurate quantification of its derivatives is critical in various stages of drug discovery and development, including pharmacokinetic studies, metabolism research, and as part of impurity profiling in drug substances.

The inherent complexity of biological matrices (e.g., plasma, urine, tissue homogenates) necessitates an analytical method with high selectivity and sensitivity to distinguish the analyte from endogenous components. LC-MS/MS operated in the Multiple Reaction Monitoring (MRM) mode offers unparalleled performance for this task. This technique combines the powerful separation capabilities of High-Performance Liquid Chromatography (HPLC) with the definitive identification and quantification provided by tandem mass spectrometry.[3]

This guide provides a self-validating protocol, explaining the causality behind key experimental choices, to ensure that researchers can confidently implement and adapt this method for their specific applications.

Analyte Properties

A clear understanding of the analyte's physicochemical properties is fundamental to method development.

PropertyValueSource
Compound Name This compound[4]
CAS Number 68739-11-7[4]
Molecular Formula C₈H₉N₃[4][5]
Molecular Weight 147.18 g/mol
Monoisotopic Mass 147.07965 Da[5]
Storage Temp. 4°C[4]

Principle of the Method

The quantification of this compound is achieved through a multi-step process. First, the analyte is isolated from the complex biological matrix using a liquid-liquid extraction (LLE) procedure. LLE is chosen for its efficiency in removing proteins, salts, and other major interferences that can suppress the analyte signal in the mass spectrometer. The purified extract is then injected into an HPLC system, where the analyte is separated from any remaining interfering compounds on a reversed-phase C18 column.

Following chromatographic separation, the column eluent is directed into the electrospray ionization (ESI) source of a triple quadrupole mass spectrometer. In the ESI source, the analyte is ionized, typically forming a protonated molecular ion [M+H]⁺ in positive ion mode. This specific ion (the precursor ion) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific, stable fragment ion (the product ion) is selected and detected in the third quadrupole (Q3). This highly specific precursor-to-product ion transition is known as a Multiple Reaction Monitoring (MRM) event, which provides exceptional selectivity and minimizes background noise, enabling low limits of detection.[3]

Materials and Instrumentation

  • Solvents & Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic Acid (≥99%), Ammonium Acetate, Methyl-tert-butyl ether (MTBE).

  • Analyte Standard: this compound reference standard (≥98% purity).[4]

  • Instrumentation:

    • HPLC system (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC).

    • Triple Quadrupole Mass Spectrometer (e.g., Agilent 6470A, Sciex 7500).

    • Analytical balance, vortex mixer, centrifuge, nitrogen evaporator.

Detailed Experimental Protocols

Preparation of Standards and Quality Controls (QCs)

The foundation of accurate quantification is a precise calibration curve.

  • Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve in 1 mL of methanol.

  • Working Stock Solutions: Prepare a series of intermediate stock solutions by serially diluting the primary stock with 50:50 acetonitrile:water.

  • Calibration Standards (0.1 - 100 ng/mL): Spike appropriate amounts of the working stock solutions into the blank biological matrix (e.g., drug-free plasma) to create a calibration curve with 6-8 non-zero points.

  • Quality Control (QC) Samples: Prepare QC samples in blank matrix at a minimum of three concentration levels: low, medium, and high (e.g., 0.3, 30, and 80 ng/mL).

Protocol: Sample Preparation (Liquid-Liquid Extraction)

This protocol is designed to efficiently extract the analyte while removing matrix components.

G cluster_prep Sample Preparation Workflow sample 1. Aliquot 100 µL of Plasma Sample is 2. Add Internal Standard sample->is precip 3. Add 200 µL Acetonitrile (Protein Crash) is->precip vortex1 4. Vortex (1 min) precip->vortex1 centrifuge1 5. Centrifuge (14,000 rpm, 10 min) vortex1->centrifuge1 supernatant 6. Collect Supernatant centrifuge1->supernatant lle 7. Add 1 mL MTBE (LLE Solvent) supernatant->lle vortex2 8. Vortex (5 min) lle->vortex2 centrifuge2 9. Centrifuge (5,000 rpm, 5 min) vortex2->centrifuge2 extract 10. Transfer Organic Layer centrifuge2->extract evap 11. Evaporate to Dryness (Nitrogen Stream, 40°C) extract->evap reconstitute 12. Reconstitute in 100 µL Mobile Phase A evap->reconstitute inject 13. Inject into LC-MS/MS reconstitute->inject

Caption: Workflow for Liquid-Liquid Extraction of the analyte.

  • Rationale:

    • Internal Standard (IS): An IS (a stable isotope-labeled version of the analyte or a structurally similar compound) is added first to account for variability during sample processing and analysis.

    • Protein Crash: Acetonitrile is used to precipitate proteins, which can clog the LC column and interfere with ionization.

    • Liquid-Liquid Extraction (LLE): MTBE is a common organic solvent for extracting moderately polar amines from an aqueous environment.[6] This step provides significant cleanup.

    • Evaporation & Reconstitution: The sample is dried to concentrate the analyte and then reconstituted in the initial mobile phase to ensure good peak shape upon injection.

Protocol: LC-MS/MS Analysis

The instrumental parameters must be optimized for the specific analyte and system. The following provides a robust starting point.

G cluster_analysis LC-MS/MS Analytical Workflow injector Prepared Sample (Autosampler) lc HPLC System (Pump & Column Oven) injector->lc column C18 Column (Analyte Separation) lc->column esi ESI Source (Ionization) column->esi q1 Q1: Precursor Ion Selection (m/z 148.1) esi->q1 q2 Q2: Collision Cell (Fragmentation) q1->q2 q3 Q3: Product Ion Selection q2->q3 detector Detector (Signal Acquisition) q3->detector data Data System (Quantification) detector->data

Caption: Overview of the instrumental analysis process.

Table 2: Recommended LC Parameters

ParameterSettingRationale
Column Reversed-Phase C18 (e.g., 100 x 2.1 mm, 1.8 µm)Provides good retention and peak shape for small aromatic amines.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase promotes analyte protonation for positive ion ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting the analyte from the column.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column, balancing speed and efficiency.
Column Temp. 40 °CEnsures reproducible retention times and reduces viscosity.
Injection Vol. 5 µL
Gradient 5% B to 95% B over 5 min, hold 2 min, re-equilibrateA standard gradient to elute the analyte and wash the column.

Table 3: Proposed MS/MS Parameters

ParameterSettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveAmines readily form positive ions via protonation.
Precursor Ion (Q1) m/z 148.1Corresponds to the [M+H]⁺ of the analyte.
Product Ion (Q3) Transition 1 (Quantifier): 133.1Transition 2 (Qualifier): 106.1These are proposed fragments resulting from the loss of -NH₂ and subsequent ring fragments. These must be optimized experimentally.
Gas Temp. 300 °COptimized for efficient desolvation.
Nebulizing Gas Nitrogen, 45 psiDisperses the liquid into a fine spray.

Method Validation

To ensure that the analytical method is suitable for its intended purpose, a full validation should be performed according to established guidelines, such as the ICH Q2(R1).[7]

  • Specificity/Selectivity: Assessed by analyzing blank matrix samples from multiple sources to check for interferences at the analyte's retention time.

  • Linearity and Range: A calibration curve is constructed by plotting the peak area ratio (analyte/IS) against the nominal concentration. The curve should have a correlation coefficient (r²) ≥ 0.99.

  • Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations on multiple days. Accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and precision (RSD%) should not exceed 15% (20% at the LLOQ).[6][7]

  • Limit of Detection (LOD) and Quantification (LOQ): The LOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. The LOD is typically determined as the concentration giving a signal-to-noise ratio of 3.

Table 4: Typical Performance Characteristics for Aromatic Amine Analysis

ParameterTypical ValueReference
Linear Range 0.1 - 50 ng/mL[6]
Correlation Coeff. (r²) >0.999[6]
LOQ 0.1 - 1.0 ng/mL[6]
LOD 0.025 - 0.20 ng/mL[6]
Intra-day Precision (RSD%) < 11.7%[6]
Inter-day Precision (RSD%) < 15.9%[6]
Accuracy (% Recovery) 85 - 115%[6][7]

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable, sensitive, and specific protocol for the quantification of this compound in complex biological matrices. The combination of efficient liquid-liquid extraction for sample cleanup and the selectivity of tandem mass spectrometry ensures high-quality data suitable for regulated and research environments. Adherence to the validation principles outlined herein will guarantee that the method yields accurate and reproducible results, supporting critical decisions in drug development and scientific research.

References

  • A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine.
  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds.
  • Quantitative Screening of Twenty Six Aromatic Amines Originated
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.
  • 3-Amino-8-methylimidazo[1,2-a]pyridine CAS: 68739-11-7. Bio-Connect.
  • This compound. PubChem.
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI.
  • 8-Methyl-imidazo[1,2-a]pyridine-2-carboxylic acid. Sigma-Aldrich.
  • A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatiz
  • The Analytical Method Development and Validation: A Review. Journal of Drug Delivery and Therapeutics.
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI.
  • Cooking Utensils: Determination of Primary Arom
  • (8-Methylimidazo[1, 2-a]pyridin-3-yl)methanol, 1 gram, Reagent Grade. CP Lab Safety.
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  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations.
  • Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • Syntheses and evaluation of novel 3-hydroxy-1,3-diaryl-2,3,5,6,7,8-hexahydro-imidazo[1,2-a]pyridine-1-ium bromides as potential anticancer agents. Pharmacia.

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Application Note: Automated Flow Synthesis of Imidazo[1,2-a]pyridine Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the automated continuous flow synthesis of imidazo[1,2-a]pyridine libraries, a scaffold of significant interest in medicinal chemistry and drug discovery. We detail the principles, experimental setup, and detailed protocols for the generation of these privileged heterocycles using a robust and scalable flow chemistry platform. The primary focus is on the three-component Groebke-Blackburn-Bienaymé (GBB) reaction, which offers high structural diversity. Furthermore, this guide outlines the integration of in-line analysis and automated purification to create a seamless, high-throughput discovery workflow.

Introduction: The Imperative for Accelerated Library Synthesis

The imidazo[1,2-a]pyridine core is a cornerstone in modern medicinal chemistry, found in numerous marketed drugs such as Zolpidem and Alpidem.[1] Its rigid, bicyclic structure provides a unique three-dimensional presentation of substituents, making it an ideal scaffold for probing biological targets. Traditional batch synthesis of compound libraries, however, is often hampered by long reaction times, laborious workups, and challenges in purification and scalability.

Continuous flow chemistry has emerged as a transformative technology to overcome these limitations.[2] By performing reactions in a continuously flowing stream through a microreactor, it offers superior control over reaction parameters, enhanced heat and mass transfer, and improved safety.[2] When coupled with automation, flow chemistry enables the rapid, unattended synthesis of large compound libraries, significantly accelerating the drug discovery cycle.[3] This application note provides the technical framework and actionable protocols for researchers to implement an automated flow synthesis platform for imidazo[1,2-a]pyridine library generation.

The Chemistry: Groebke-Blackburn-Bienaymé Reaction in Flow

The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful one-pot, three-component condensation of a 2-aminopyridine, an aldehyde, and an isocyanide.[1][4] This reaction is exceptionally well-suited for library synthesis due to the vast commercial availability of all three starting material classes, allowing for extensive diversification around the imidazo[1,2-a]pyridine core.

The generally accepted mechanism, depicted below, involves the initial acid-catalyzed formation of an imine from the 2-aminopyridine and the aldehyde. Subsequent nucleophilic attack by the isocyanide, followed by an intramolecular cyclization and tautomerization, yields the final imidazo[1,2-a]pyridine product.

GBB_Mechanism cluster_1 Step 1: Imine Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Cyclization & Aromatization 2-Aminopyridine 2-Aminopyridine Imine_Intermediate Imine Intermediate 2-Aminopyridine->Imine_Intermediate + Aldehyde - H2O Aldehyde Aldehyde Nitrile_Intermediate Nitrile Intermediate Imine_Intermediate->Nitrile_Intermediate + Isocyanide Isocyanide Isocyanide Cyclized_Intermediate Cyclized Intermediate Nitrile_Intermediate->Cyclized_Intermediate Intramolecular Cyclization Product Imidazo[1,2-a]pyridine Cyclized_Intermediate->Product Tautomerization

Figure 1: Simplified mechanism of the Groebke-Blackburn-Bienaymé reaction.

The Platform: Designing an Automated Synthesis and Purification System

An integrated, automated platform is essential for high-throughput library synthesis. The system comprises several key modules controlled by a central software interface, allowing for the seamless transition from synthesis to purification and collection.

Hardware Configuration

A typical automated flow synthesis and purification platform consists of:

  • Reagent Delivery System: Multiple HPLC pumps or syringe pumps for precise delivery of reagent stock solutions.

  • Automated Liquid Handler: For aspirating starting materials from well plates into sample loops.

  • Reactor Module: A heated coil or chip reactor where the reaction takes place. Common materials include PFA, stainless steel, or glass.

  • Back-Pressure Regulator: To maintain a constant pressure within the reactor, enabling superheating of solvents.

  • In-line Analysis (Optional): UV-Vis or FT-IR detectors for real-time reaction monitoring.

  • Automated Purification System: Typically an MS-triggered preparative HPLC system for automated purification of the crude product stream.

  • Fraction Collector: To collect the purified compounds into vials or well plates.

  • Control Software: To program and monitor the entire workflow, from reagent injection to fraction collection.

The logical workflow of such a system is illustrated below.

Automated_Workflow cluster_reagents Reagent Preparation cluster_synthesis Automated Synthesis cluster_purification Automated Purification & Collection Reagent_Plates Reagent Stock Plates (Aldehydes, Isocyanides) Liquid_Handler Liquid Handler/ Autosampler Reagent_Plates->Liquid_Handler Aminopyridine_Sol 2-Aminopyridine Stock Solution Pumps HPLC Pumps Aminopyridine_Sol->Pumps Liquid_Handler->Pumps Reactor Heated Flow Reactor Pumps->Reactor BPR Back-Pressure Regulator Reactor->BPR Switching_Valve Switching Valve BPR->Switching_Valve Prep_HPLC MS-Triggered Prep-HPLC Switching_Valve->Prep_HPLC Inject Waste Waste Switching_Valve->Waste Flush Fraction_Collector Fraction Collector Prep_HPLC->Fraction_Collector

Figure 2: Workflow for an integrated automated synthesis and purification platform.

Detailed Protocols

The following protocols provide a starting point for the automated flow synthesis of an imidazo[1,2-a]pyridine library. Optimization may be required based on the specific substrates and equipment used.

Protocol 1: Two-Component Synthesis of Imidazo[1,2-a]pyridine-2-carboxylic Acids

This protocol is adapted from a validated, highly efficient synthesis and serves as a foundational method.[2]

Reagent Preparation:

  • Solution A: 0.5 M 2-aminopyridine derivative in DMF.

  • Solution B: 0.5 M bromopyruvic acid and 0.125 M p-toluenesulfonic acid (PTSA) in DMF.

Automated Flow Synthesis Procedure:

  • Set up the flow reactor system with a 1.0 mL glass microreactor or PFA tubing coil.

  • Set the reactor temperature to 125 °C.

  • Set the back-pressure regulator to 4.0 bar.

  • Pump Solution A at a flow rate of 32.5 µL/min.

  • Simultaneously, pump Solution B at a flow rate of 32.5 µL/min.

  • The two streams are combined at a T-mixer immediately before entering the heated reactor.

  • The total flow rate is 65 µL/min, resulting in a residence time of approximately 15.4 minutes in the 1.0 mL reactor.

  • The output stream from the reactor is directed to the automated purification system.

Protocol 2: Three-Component Groebke-Blackburn-Bienaymé Library Synthesis

This protocol adapts the principles of the GBB reaction to the automated flow platform.

Reagent Preparation:

  • Stock Solution A (Aminopyridine): Prepare a 0.2 M solution of the desired 2-aminopyridine and 0.02 M HCl in ethanol.

  • Stock Solution B (Isocyanide): Prepare a 0.4 M solution of the desired isocyanide in ethanol.

  • Aldehyde Plate: Prepare a 96-well plate with 0.4 M solutions of various aldehydes in ethanol.

Automated Flow Synthesis Procedure:

  • Configure the flow system with three pump channels and an autosampler for the aldehyde plate.

  • Set the reactor (e.g., 2.0 mL PFA coil) temperature to 130 °C.

  • Set the back-pressure regulator to 7 bar.

  • Pump Stock Solution A at a defined flow rate (e.g., 50 µL/min).

  • Pump Stock Solution B at double the flow rate of Solution A (e.g., 100 µL/min) to ensure a 2-fold excess.

  • The autosampler injects a defined volume of an aldehyde from the well plate into a sample loop, which is then introduced into a third stream of ethanol flowing at double the rate of Solution A (e.g., 100 µL/min).

  • The three streams are combined in a series of T-mixers before entering the heated reactor.

  • The total flow rate determines the residence time. For a total flow rate of 250 µL/min in a 2.0 mL reactor, the residence time would be 8 minutes.

  • The crude product stream is then directed to the in-line purification module.

Automated In-line Purification Protocol

This protocol outlines a typical MS-triggered purification cycle.

  • The effluent from the flow reactor is directed to the injection loop of a preparative HPLC-MS system.

  • After a synthesis run is complete, the control software triggers the injection of the crude product onto a C18 preparative column.

  • A rapid gradient (e.g., 5-95% acetonitrile/water with 0.1% formic acid over 5 minutes) is initiated.

  • The mass spectrometer monitors the column effluent for the target mass-to-charge ratio (m/z) of the expected product.

  • When the target m/z is detected, the software activates the fraction collector to collect the corresponding peak.

  • After the peak has eluted, the fraction collector is deactivated, and the remaining eluent is directed to waste.

  • The system is then flushed and re-equilibrated for the next injection.

Data and Expected Results

The following table presents representative data for the synthesis of a small library of imidazo[1,2-a]pyridine-2-carboxylic acids using the two-component flow protocol.[2]

Entry2-AminopyridineProductResidence Time (min)Temperature (°C)Isolated Yield (%)
15-methylpyridin-2-amine7-methylimidazo[1,2-a]pyridine-2-carboxylic acid15.412572
25-chloropyridin-2-amine7-chloroimidazo[1,2-a]pyridine-2-carboxylic acid15.412565
33-bromopyridin-2-amine5-bromoimidazo[1,2-a]pyridine-2-carboxylic acid15.412571
4Pyridin-2-amineImidazo[1,2-a]pyridine-2-carboxylic acid15.412560

For the three-component GBB reaction, yields are typically moderate to excellent, and the automated purification ensures high purity of the final compounds, suitable for immediate biological screening.

Conclusion and Future Perspectives

The automated flow synthesis of imidazo[1,2-a]pyridine libraries represents a significant advancement in high-throughput medicinal chemistry. The protocols outlined in this application note provide a robust and versatile platform for the rapid generation of diverse compound libraries. By integrating synthesis, analysis, and purification, researchers can dramatically shorten the design-make-test-analyze cycle, accelerating the identification of novel drug candidates. Future developments in this area may include the integration of artificial intelligence and machine learning algorithms to guide library design and reaction optimization in real-time, further enhancing the power and efficiency of automated flow chemistry platforms.

References

  • Bagdi, A. K., Santra, S., Monir, K., & Hajra, A. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update.
  • Gioiello, A., et al. (2020). The Medicinal Chemistry in the Era of Machines and Automation: Recent Advances in Continuous Flow Technology. Journal of Medicinal Chemistry, 63(14), 7347-7373.
  • Herath, A., Dahl, R., & Cosford, N. D. (2010). Fully automated continuous flow synthesis of highly functionalized imidazo[1,2-a] heterocycles. Organic Letters, 12(3), 412-415.
  • Longo, G., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 1839–1879.
  • Rentería-Gómez, M. A., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Chemistry Proceedings, 16(1), 28.
  • Sharma, A., & Li, H. Y. (2016). In a regioselective and high-yielding Groebke-Blackburn-Bienaymé reaction, glyoxylic acid is used as formaldehyde equivalent leading to a regioselective, mild, convenient, and effective synthesis of 3-aminoalkyl imidazoazines. Tetrahedron Letters, 57(31), 3466-3469.
  • Vasilevsky, S. F., et al. (2023). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry, 19, 727-735.
  • Zhang, Y., Chen, Z., Wu, W., Zhang, Y., & Su, W. (2013). A CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. The Journal of Organic Chemistry, 78(24), 12494-12504.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-Methylimidazo[1,2-a]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 8-Methylimidazo[1,2-a]pyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, improve yields, and troubleshoot common experimental hurdles. As your virtual Senior Application Scientist, I will provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your research.

Introduction to the Synthesis

The this compound scaffold is a valuable building block in medicinal chemistry.[1][2] Its synthesis is most commonly and efficiently achieved through the Groebke-Blackburn-Bienaymé (GBB) three-component reaction.[1][3][4] This powerful one-pot reaction combines a 2-aminoazine (in our case, 2-amino-3-methylpyridine), an aldehyde, and an isocyanide to rapidly generate molecular complexity.[1][3][4] While elegant, the GBB reaction, like any chemical transformation, can present challenges. This guide will address these potential issues head-on, providing you with the expertise to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing this compound?

The Groebke-Blackburn-Bienaymé (GBB) three-component reaction is the most widely adopted and efficient method for this synthesis.[1][3][4] It offers high atom economy and allows for the introduction of diversity at three positions of the final molecule.

Q2: Which catalyst is recommended for the GBB reaction in this synthesis?

Both Brønsted and Lewis acids can catalyze the GBB reaction. Commonly used catalysts include p-toluenesulfonic acid (p-TSA) and scandium triflate (Sc(OTf)₃).[1][3] The choice of catalyst can influence reaction kinetics and yield, and may require optimization depending on the specific aldehyde and isocyanide used.

Q3: What are the typical starting materials for the synthesis of this compound via the GBB reaction?

The key starting materials are:

  • 2-amino-3-methylpyridine: This provides the pyridine portion of the final product and introduces the 8-methyl group.

  • An aldehyde: This will determine the substituent at the 2-position of the imidazo[1,2-a]pyridine ring.

  • An isocyanide: This reagent will form the 3-amino group of the final product.

Q4: How does the 8-methyl group on the 2-aminopyridine precursor influence the reaction?

The methyl group at the 3-position of the 2-aminopyridine ring (which becomes the 8-position in the product) is an electron-donating group. This can increase the nucleophilicity of the pyridine nitrogen, potentially accelerating the initial imine formation with the aldehyde. However, it can also introduce minor steric hindrance, which might necessitate slightly longer reaction times or elevated temperatures compared to the synthesis of the unsubstituted analog.

Experimental Protocol: Groebke-Blackburn-Bienaymé Synthesis of this compound

This protocol is a generalized procedure based on established GBB reactions for similar substrates.[1][3][5][6] Optimization may be required for specific aldehydes and isocyanides.

Materials:

  • 2-amino-3-methylpyridine

  • Aldehyde (e.g., benzaldehyde)

  • Isocyanide (e.g., cyclohexyl isocyanide)

  • Catalyst (e.g., p-toluenesulfonic acid monohydrate or scandium triflate)

  • Solvent (e.g., methanol, or a mixture of dichloromethane and methanol)[1][3]

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere setup (optional, but recommended)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 2-amino-3-methylpyridine (1.0 equiv).

  • Dissolve the 2-amino-3-methylpyridine in the chosen solvent (e.g., methanol).

  • Add the aldehyde (1.0-1.2 equiv) to the solution.

  • Add the catalyst (0.1-0.2 equiv of p-TSA or 0.05-0.1 equiv of Sc(OTf)₃).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the isocyanide (1.0-1.2 equiv) to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-60 °C, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain the pure this compound.[1]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s) Scientific Rationale
Low or No Product Formation 1. Inactive catalyst. 2. Low quality or decomposed starting materials. 3. Insufficient reaction time or temperature. 4. Inappropriate solvent.1. Use a fresh batch of catalyst. 2. Check the purity of starting materials by NMR or other analytical techniques. Purify if necessary. 3. Increase the reaction temperature to 50-60 °C and/or extend the reaction time. Monitor by TLC. 4. Try a different solvent system, such as a 1:1 mixture of dichloromethane and methanol.[3]1. Acid catalysts can degrade over time. 2. Impurities in the starting materials, especially the aldehyde (e.g., benzoic acid from oxidation), can inhibit the reaction. 3. The 8-methyl group might introduce slight steric hindrance, requiring more energy to overcome the activation barrier. 4. Solvent polarity can significantly impact the reaction rate and equilibrium of the initial imine formation.
Formation of Multiple Side Products 1. Side reactions of the isocyanide. 2. Competing reaction pathways.1. Add the isocyanide slowly to the reaction mixture. Ensure the imine has formed before adding the isocyanide. 2. Optimize the catalyst loading. Too much acid can sometimes promote side reactions.1. Isocyanides can polymerize or undergo other side reactions, especially in the presence of acid. Slow addition maintains a low concentration of free isocyanide. 2. The GBB reaction proceeds through a series of equilibria. Fine-tuning the catalyst concentration can favor the desired reaction pathway.
Difficult Purification 1. Product is highly polar and streaks on silica gel. 2. Co-elution with starting materials or byproducts.1. Use a more polar eluent system for column chromatography (e.g., dichloromethane/methanol with a small amount of triethylamine or ammonia). 2. Attempt recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes). 3. If the product is basic, an acidic workup to form the salt followed by extraction and then basification and re-extraction can be an effective purification strategy.1. The amino group in the product can interact strongly with the acidic silica gel. Adding a basic modifier to the eluent can improve the peak shape and separation. 2. Recrystallization relies on differences in solubility and can be a highly effective method for obtaining pure crystalline products. 3. Acid-base extraction is a classical and powerful technique for separating basic compounds from neutral or acidic impurities.

Visualizing the Synthesis and Troubleshooting

Groebke-Blackburn-Bienaymé Reaction Mechanism

GBB_Mechanism cluster_1 Step 1: Imine Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Cyclization & Aromatization 2-amino-3-methylpyridine 2-amino-3-methylpyridine Imine Imine 2-amino-3-methylpyridine->Imine + Aldehyde, -H2O Aldehyde Aldehyde Aldehyde->Imine Nitrile_Intermediate Nitrile_Intermediate Imine->Nitrile_Intermediate + Isocyanide Isocyanide Isocyanide Final_Product This compound Nitrile_Intermediate->Final_Product Intramolecular Cyclization Troubleshooting_Workflow Start Start Low_Yield Low_Yield Start->Low_Yield Check_Reagents Check Reagent Purity Low_Yield->Check_Reagents Yes Side_Products Side_Products Low_Yield->Side_Products No Optimize_Conditions Optimize Temp/Time Check_Reagents->Optimize_Conditions Change_Catalyst Change Catalyst Optimize_Conditions->Change_Catalyst Success Success Change_Catalyst->Success Slow_Addition Slow Isocyanide Addition Side_Products->Slow_Addition Yes Purification_Issues Purification_Issues Side_Products->Purification_Issues No Adjust_Catalyst Adjust Catalyst Loading Slow_Addition->Adjust_Catalyst Adjust_Catalyst->Success Modify_Eluent Modify Eluent (add base) Purification_Issues->Modify_Eluent Yes Purification_Issues->Success No Recrystallize Attempt Recrystallization Modify_Eluent->Recrystallize Recrystallize->Success

Sources

Technical Support Center: Purification of 8-Methylimidazo[1,2-a]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the dedicated technical support guide for researchers working with 8-Methylimidazo[1,2-a]pyridin-3-amine. This resource is designed to provide practical, in-depth solutions to the common and complex challenges encountered during the purification of this important heterocyclic amine. Our guidance is rooted in established chemical principles and field-proven laboratory experience to ensure you can achieve the highest possible purity and yield in your experiments.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the isolation and purification of this compound. Each question is followed by an analysis of the underlying causes and a set of actionable solutions.

Question 1: My compound is streaking badly on silica gel TLC plates and I'm getting poor separation and low recovery from my flash column. What's happening and how can I fix it?

Answer:

This is the most common issue faced when purifying basic amines on standard silica gel. The problem is rooted in the chemical properties of the stationary phase.

  • Causality: Silica gel is inherently acidic due to the presence of silanol groups (Si-OH) on its surface. Your basic amine, this compound, interacts strongly with these acidic sites via an acid-base interaction. This strong, sometimes irreversible, binding leads to several problems:

    • Tailing/Streaking: The compound does not move as a tight band, but rather "smears" up the TLC plate or through the column.

    • Poor Resolution: The streaking effect causes bands of different compounds to overlap, making separation from impurities impossible.

    • Low Recovery: A significant portion of your product can remain permanently adsorbed to the silica gel, drastically reducing your final yield.[1]

Solutions:

  • Mobile Phase Modification (Competing Base): The most straightforward solution is to neutralize the acidic sites on the silica gel by adding a small amount of a competing base to your mobile phase (eluent).[1][2]

    • Protocol: Add 0.5-2% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to your eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane). The modifier will bind to the acidic silanols, allowing your target compound to elute symmetrically. Always use a fume hood when handling these volatile bases.

  • Switch to a Different Stationary Phase: If mobile phase modification is insufficient, consider using a more inert or basic stationary phase.

    • Basic Alumina: Activated basic aluminum oxide is an excellent alternative to silica for purifying basic compounds.[2] It provides a basic surface, eliminating the unwanted acid-base interactions.

    • Reversed-Phase Chromatography (C18): In reversed-phase chromatography, separation is based on hydrophobicity. This method is often very effective for purifying polar and ionizable compounds like amines.[1] A common mobile phase would be a gradient of acetonitrile or methanol in water, often with a modifier like 0.1% trifluoroacetic acid (TFA) or ammonium hydroxide to ensure the amine is consistently protonated or in its free-base form.

Question 2: My final product looks clean by NMR, but it's a sticky oil or a discolored solid. How can I obtain a crystalline, pure white solid?

Answer:

This issue often points to the presence of residual solvents or minor, non-protonated impurities that are difficult to detect by NMR alone. The key is to employ a final purification step designed to induce crystallinity and remove these trace contaminants.

  • Causality:

    • Residual Solvents: High-boiling point solvents used in chromatography (like DMF or residual ethyl acetate) can be difficult to remove under high vacuum and can leave the product as an oil.[3]

    • Trace Impurities: Small amounts of structurally similar, non-crystalline impurities can inhibit the crystallization of your main product.

    • Compound Nature: Some amine salts or free bases are naturally oils or low-melting solids.

Solutions:

  • Recrystallization: This is the gold-standard technique for obtaining high-purity crystalline material. The process relies on the differential solubility of your compound and impurities in a chosen solvent at different temperatures.

    • Protocol: See the detailed Experimental Protocol: Recrystallization of this compound below for a step-by-step guide. A good starting point for solvent screening includes isopropanol, ethyl acetate, or a mixture like dichloromethane/hexane. Some literature precedents suggest recrystallization from methanol can be effective for similar imidazo[1,2-a]pyridine structures.[4]

  • Salt Formation and Precipitation: Converting the basic amine into a salt can significantly enhance its crystallinity and ease of handling.[2]

    • Protocol: Dissolve your crude amine free-base in a minimal amount of a suitable solvent (e.g., methanol or diethyl ether). Slowly add a solution of HCl in a non-polar solvent (like 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise with stirring. The hydrochloride salt will often precipitate out as a crystalline solid, which can then be collected by filtration, washed with cold solvent, and dried.

Question 3: I'm performing an acid-base extraction during my workup, but I'm losing a lot of my product or it's not separating cleanly from the starting materials. What can I do?

Answer:

Acid-base extraction is a powerful technique for separating amines from neutral or acidic compounds, but its success depends on the pKa of the amine and the pH of the aqueous layer.[5]

  • Causality:

    • Incorrect pH: To extract your amine into the aqueous layer, the pH must be sufficiently low to fully protonate it. A general rule of thumb is to adjust the pH to at least two units below the pKa of the conjugate acid of your amine.[1] If the pH is too high, the amine will remain as a free base and partition into the organic layer.

    • Emulsion Formation: The presence of both organic and aqueous layers with dissolved substances can lead to the formation of a stable emulsion at the interface, trapping your product and preventing clean separation.

Solutions:

  • Optimize pH Control:

    • Acid Wash: Use a 1M or 2M solution of hydrochloric acid (HCl) to wash your organic layer.[5] Check the pH of the aqueous layer with pH paper to ensure it is strongly acidic (pH 1-2). Repeat the acid wash to ensure complete extraction of the amine.

    • Back Extraction: Combine the acidic aqueous layers. To recover your product, add a fresh layer of an organic solvent (like dichloromethane or ethyl acetate) and slowly basify the aqueous layer with a strong base (e.g., 5M NaOH or solid K₂CO₃) until the pH is strongly basic (pH 12-14). This deprotonates the amine salt, converting it back to the free base, which will then partition into the fresh organic layer.

  • Breaking Emulsions:

    • Add a small amount of brine (saturated aqueous NaCl solution). The increased ionic strength of the aqueous phase often helps to break up emulsions.

    • Gently swirl or rock the separatory funnel instead of shaking it vigorously.

    • If possible, filter the entire mixture through a pad of Celite.

Experimental Workflow & Decision Making

The following diagram provides a logical workflow for troubleshooting the purification of this compound.

G cluster_start Initial State cluster_workup Workup cluster_purification Purification cluster_final Final Product start Crude Reaction Mixture workup Perform Acid/Base Liquid-Liquid Extraction start->workup emulsion Emulsion Forms? workup->emulsion If separation is poor break_emulsion Add Brine / Filter through Celite emulsion->break_emulsion Yes tlc Analyze by TLC on Silica Gel emulsion->tlc No break_emulsion->tlc streaking Streaking/ Tailing Observed? tlc->streaking column Flash Column Chromatography (Silica Gel + 1% Et3N) streaking->column Yes, mild alt_column Alternative: Basic Alumina or Reversed-Phase C18 streaking->alt_column Yes, severe check_purity Check Purity (NMR/LCMS) streaking->check_purity No, clean spot column->check_purity alt_column->check_purity is_solid Product is Oily/ Discolored? check_purity->is_solid If product is isolated recrystallize Recrystallize or Perform Salt Formation is_solid->recrystallize Yes final_product Pure, Crystalline Product is_solid->final_product No recrystallize->final_product

Caption: Troubleshooting workflow for the purification of this compound.

Frequently Asked Questions (FAQs)

Q: What is the expected appearance and stability of pure this compound? A: The pure compound is typically an off-white to light tan solid. As with many amines, it can be susceptible to air oxidation over time, which may cause discoloration. For long-term storage, it is recommended to keep the material at 4°C under an inert atmosphere (nitrogen or argon).[6]

Q: Can I use copper sulfate washes to remove this amine during workup? A: Washing an organic layer with an aqueous copper(II) sulfate solution is a classic method for removing primary and secondary amines.[5] The copper ions form a complex with the amine, which partitions into the aqueous layer. This method can be effective if you are trying to remove unreacted starting material, but it is not suitable for isolating your product, as recovery from the copper complex can be difficult.

Q: My synthesis is a multi-component reaction. What are some likely impurities I should watch out for? A: Multi-component reactions (MCRs), such as the Groebke-Blackburn-Bienaymé reaction often used for this class of compounds, are efficient but can generate side products.[7][8] Depending on your specific starting materials (e.g., 2-aminopyridine, an aldehyde, and an isocyanide), potential impurities could include:

  • Unreacted starting materials.

  • The intermediate imine formed between the aminopyridine and the aldehyde.

  • Side products from the self-condensation of the aldehyde. Careful monitoring by TLC or LC-MS is crucial to develop a purification strategy that separates your desired product from these potential contaminants.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography on Amine-Treated Silica Gel

This protocol is designed to mitigate the issues of streaking and product loss on standard silica gel.

  • Eluent Preparation: Prepare your chosen mobile phase (e.g., 95:5 Dichloromethane/Methanol). To this solvent mixture, add 1% by volume of triethylamine (Et₃N).

  • Column Packing:

    • Prepare a slurry of silica gel in your mobile phase (containing Et₃N).

    • Pour the slurry into your column and use gentle pressure to pack a uniform stationary phase bed.

    • Equilibrate the packed column by flushing with 2-3 column volumes of the mobile phase.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the mobile phase or dichloromethane.

    • Alternatively, for better resolution, perform a "dry load": dissolve the crude product in a suitable solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin elution with your mobile phase, collecting fractions.

    • Monitor the elution of your product by TLC, using a suitable stain (e.g., potassium permanganate or ninhydrin for primary/secondary amines).

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and should be removed along with the eluent.

Protocol 2: Recrystallization of this compound

This protocol is for obtaining a high-purity, crystalline final product.

  • Solvent Selection: Choose a solvent or solvent system in which your compound is sparingly soluble at room temperature but highly soluble when hot. Test small amounts in vials with solvents like isopropanol, ethyl acetate, or toluene.

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate with stirring) until the solid completely dissolves.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this process. For maximum recovery, you can then place the flask in an ice bath or refrigerator for 30-60 minutes.

  • Crystal Collection: Collect the formed crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing and Drying: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities. Dry the crystals under high vacuum to remove all traces of solvent.

Data Summary Table

Purification MethodKey AdvantageCommon ChallengesTroubleshooting Tip
Silica Gel Chromatography Widely available, well-understood.Streaking, low recovery due to acidic nature.[1]Add 1% triethylamine or ammonium hydroxide to the eluent.[1][2]
Basic Alumina Chromatography Excellent for basic compounds, prevents degradation.Can be less forgiving for very polar compounds.Screen solvent polarity carefully; may require more polar eluents than silica.
Reversed-Phase (C18) HPLC High resolution for polar/ionizable compounds.Requires specialized equipment; can be costly.Use a pH modifier (TFA or NH₄OH) to ensure consistent ionization state.[1]
Recrystallization Yields very high purity, crystalline material.Finding a suitable solvent can be trial-and-error.Use a co-solvent system (e.g., DCM/hexane) if a single solvent fails.
Acid/Base Extraction Excellent for removing neutral/acidic impurities.Emulsion formation, product loss if pH is incorrect.[5]Ensure pH is >2 units away from pKa; use brine to break emulsions.[1]

References

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Sources

Technical Support Center: Optimization of Reaction Conditions for Imidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the synthesis of this important heterocyclic scaffold, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction conditions, improve yields, and minimize side products.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section is structured to help you diagnose and solve specific problems you may encounter in the laboratory.

Problem 1: Low to No Product Yield

Q: I am attempting a classical condensation of a 2-aminopyridine with an α-haloketone, but I am observing very low or no formation of the desired imidazo[1,2-a]pyridine. What are the likely causes and how can I improve my yield?

A: This is a common issue that can often be resolved by systematically evaluating your reaction parameters. The Tschitschibabin reaction, while foundational, is sensitive to several factors.[1]

Probable Causes & Solutions:

  • Insufficient Reaction Temperature: The initial report by Tschitschibabin involved high temperatures (150-200 °C) in a sealed tube.[1] While modern variations allow for milder conditions, your reaction may still require more thermal energy.

    • Troubleshooting Step: Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For many substrates, temperatures around 60-80 °C are effective, especially when no catalyst is used.[1]

  • Inadequate Base: The reaction generates a hydrohalic acid (HBr or HCl) as a byproduct, which can protonate the starting 2-aminopyridine, rendering it non-nucleophilic.

    • Troubleshooting Step: Incorporate a mild inorganic base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), to neutralize the acid as it forms.[1][2] This is often crucial for achieving good yields under milder conditions.

  • Catalyst Absence or Inefficiency: While some variations are catalyst-free[1], a catalyst can significantly enhance the reaction rate and yield.

    • Troubleshooting Step: Consider adding a catalyst. Neutral alumina has been shown to be effective for this transformation at ambient temperature.[1][3] For other synthetic routes, such as those involving oxidative coupling, copper[4][5] or iron catalysts[1] are often essential.

  • Solvent Choice: The polarity and boiling point of your solvent play a critical role.

    • Troubleshooting Step: If you are using a non-polar solvent, consider switching to a more polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO), which can help solubilize the reactants and facilitate the reaction.[4][6] In some cases, solvent-free conditions at an elevated temperature (e.g., 60 °C) can be highly effective.[1]

Problem 2: Formation of Multiple Side Products

Q: My reaction is producing the desired imidazo[1,2-a]pyridine, but I am also observing significant amounts of side products, making purification difficult. How can I improve the selectivity of my reaction?

A: Side product formation often points to issues with reaction selectivity, temperature control, or the stability of intermediates.

Probable Causes & Solutions:

  • Side Reactions of the α-Haloketone: α-Haloketones can undergo self-condensation or other side reactions, especially at high temperatures or in the presence of a strong base.

    • Troubleshooting Step: Try lowering the reaction temperature. Also, ensure you are using a mild base like NaHCO₃ rather than a strong base. Adding the α-haloketone slowly to the reaction mixture can also help to minimize its self-reaction by keeping its instantaneous concentration low.

  • Incorrect Order of Reagent Addition in Multicomponent Reactions: In one-pot, multicomponent reactions (MCRs), such as the A³ coupling (aldehyde, amine, alkyne)[7][8] or the Groebke–Blackburn–Bienaymé reaction (2-aminopyridine, aldehyde, isocyanide)[6][9], the order of addition can be critical.

    • Troubleshooting Step: For an A³ coupling, it is often beneficial to pre-mix the 2-aminopyridine and the aldehyde to allow for the formation of the imine intermediate before adding the alkyne and catalyst.[8] This can prevent side reactions of the aldehyde or alkyne.

  • Oxidative Side Reactions: For syntheses involving an oxidative cyclization step, over-oxidation or undesired side reactions due to the oxidant can occur.

    • Troubleshooting Step: If using a strong oxidant, consider switching to a milder system. For example, using air as the oxidant in copper-catalyzed reactions is a green and often more selective alternative.[4] If using an oxidant like hydrogen peroxide, ensure the stoichiometry is carefully controlled.[6]

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of using a multicomponent reaction (MCR) approach for synthesizing imidazo[1,2-a]pyridines?

A1: MCRs offer several significant advantages, making them highly attractive for library synthesis in drug discovery.[1][10]

  • Efficiency: They are "one-pot" reactions, which reduces the number of synthetic steps, purification stages, and overall reaction time.[1]

  • Atom Economy: MCRs are designed to incorporate most or all of the atoms from the starting materials into the final product, minimizing waste.[8]

  • Structural Diversity: By simply varying the individual components (e.g., different aldehydes, alkynes, or isocyanides), a wide array of structurally diverse imidazo[1,2-a]pyridines can be rapidly synthesized.[1][9]

Q2: How do I choose the right catalyst for my imidazo[1,2-a]pyridine synthesis?

A2: The choice of catalyst is highly dependent on the specific synthetic route you are employing. Below is a summary of common catalysts for different reaction types.

Reaction TypeCommon CatalystsKey Considerations
Condensation (α-haloketone + 2-aminopyridine) None, Neutral Alumina, TiCl₄Often proceeds without a catalyst at elevated temperatures. Alumina can facilitate the reaction under milder conditions.[1][11]
Oxidative Coupling (e.g., ketone + 2-aminopyridine) Copper (CuI, CuBr, CuCl₂), Iron (FeCl₃)Copper catalysts are widely used, often with air or another oxidant.[4][5] Iron catalysts can also be effective.[1]
A³ Coupling (aldehyde + alkyne + 2-aminopyridine) Copper (CuI, CuSO₄), Gold (PicAuCl₂)Copper is the most common and cost-effective catalyst for this transformation.[5][7] Gold catalysts can also be employed under mild conditions.[12]
Groebke–Blackburn–Bienaymé (aldehyde + isocyanide + 2-aminopyridine) Iodine, Lewis Acids (e.g., Y(OTf)₃), Brønsted Acids (TFA)Iodine is an inexpensive and effective catalyst for this reaction.[13][14][15] Lewis and Brønsted acids can also promote the reaction.[2][16]

Q3: What are some "green" or more environmentally friendly approaches to synthesizing imidazo[1,2-a]pyridines?

A3: There is a growing emphasis on developing sustainable synthetic methods. For imidazo[1,2-a]pyridine synthesis, several green strategies have been reported:

  • Use of Water as a Solvent: Some protocols, particularly those using ultrasound irradiation or micellar catalysis with surfactants like sodium dodecyl sulfate (SDS), have been successfully developed in water.[5][7]

  • Solvent-Free Reactions: Performing the reaction neat (without any solvent), often with gentle heating or microwave irradiation, can be highly efficient and eliminates solvent waste.[1]

  • Catalyst-Free Conditions: When possible, avoiding catalysts, especially those based on heavy metals, simplifies the reaction and purification, and reduces environmental impact.[1][11]

  • Use of Air as an Oxidant: In oxidative coupling reactions, using ambient air as the terminal oxidant is a green alternative to stoichiometric chemical oxidants, as the only byproduct is water.[4]

Experimental Protocols & Visualizations

Protocol 1: Copper-Catalyzed A³ Coupling in Aqueous Micellar Media

This protocol is adapted from a reported environmentally sustainable method for the synthesis of imidazo[1,2-a]pyridine derivatives.[7]

Step-by-Step Methodology:

  • Prepare the Micellar Solution: In a 10 mL round-bottom flask, add sodium dodecyl sulfate (SDS) (10 mol %) to 2 mL of deionized water. Stir vigorously for 5 minutes to ensure the formation of micelles.

  • Add Reactants and Catalysts: To the micellar solution, add the 2-aminopyridine derivative (1.0 mmol), the aldehyde (1.0 mmol), CuSO₄·5H₂O (10 mol %), and sodium ascorbate (20 mol %).

  • Add Alkyne: Add the alkyne derivative (1.2 mmol) to the reaction mixture.

  • Reaction: Stir the reaction mixture at 50 °C.

  • Monitoring: Monitor the progress of the reaction by TLC every hour.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product can then be extracted with an organic solvent (e.g., ethyl acetate) and purified by column chromatography.

Troubleshooting Workflow for Low Yield

The following diagram illustrates a logical workflow for troubleshooting low-yield reactions.

Troubleshooting_Workflow start Low or No Product Yield check_temp Is the reaction temperature optimal? start->check_temp increase_temp Increase temperature in 10-20°C increments. Monitor by TLC/LC-MS. check_temp->increase_temp No check_base Is a base present to neutralize acid byproduct? check_temp->check_base Yes increase_temp->check_base add_base Add a mild base (e.g., NaHCO₃, K₂CO₃). check_base->add_base No check_catalyst Is a catalyst required/optimal for this transformation? check_base->check_catalyst Yes add_base->check_catalyst add_catalyst Introduce an appropriate catalyst (e.g., Cu(I), Iodine, Alumina). check_catalyst->add_catalyst No check_solvent Is the solvent appropriate? check_catalyst->check_solvent Yes add_catalyst->check_solvent change_solvent Switch to a more suitable solvent (e.g., DMF, DMSO) or consider solvent-free conditions. check_solvent->change_solvent No success Improved Yield check_solvent->success Yes change_solvent->success

Caption: A decision tree for troubleshooting low product yield.

Generalized Reaction Mechanism for A³ Coupling

This diagram outlines the key steps in the copper-catalyzed A³ coupling reaction leading to the formation of imidazo[1,2-a]pyridines.

A3_Coupling_Mechanism cluster_0 Step 1: Imine Formation cluster_1 Step 2: Acetylide Formation cluster_2 Step 3: C-C Bond Formation cluster_3 Step 4: Cyclization Amine 2-Aminopyridine Imine Imine Intermediate Amine->Imine Aldehyde Aldehyde Aldehyde->Imine Coupling_Intermediate Propargylamine Intermediate Imine->Coupling_Intermediate Alkyne Terminal Alkyne Acetylide Copper Acetylide Alkyne->Acetylide Catalyst Cu(I) Catalyst Catalyst->Acetylide Acetylide->Coupling_Intermediate Final_Product Imidazo[1,2-a]pyridine Coupling_Intermediate->Final_Product

Caption: Key mechanistic steps of the A³ coupling reaction.

References

  • Yan, R.-L., Yan, H., Ma, C., Ren, Z.-Y., Gao, X.-A., Huang, G.-S., & Liang, Y.-M. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. J. Org. Chem., 77, 2024-2028. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Publishing. [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2024). BIO Web of Conferences. [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). PubMed Central. [Link]

  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. (2022). ACS Omega. [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. (n.d.). RSC Publishing. [Link]

  • Optimization of Reaction Conditions for the Synthesis of Imidazo[1,2-a]pyrimidines. (n.d.). ResearchGate. [Link]

  • Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. (2019). ACS Omega. [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (n.d.). ResearchGate. [https://www.researchgate.net/publication/378413645_Various_Synthesis_of_Imidazo12-a]pyridines_Derivatives_and_Therapeutic_Significance_A_Review]([Link])

  • Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. (2023). RSC Advances. [Link]

  • Optimization of reaction condition for the formation of imidazo pyridine. [a]. (n.d.). ResearchGate. [Link]

  • Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes. (n.d.). NIH. [Link]

  • Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. (2025). ResearchGate. [Link]

  • Automated flow synthesis and purification of imidazo[1,2-a]-pyridine... (n.d.). ResearchGate. [Link]

  • Catalyst: and solvent-free synthesis of imidazo[1,2-a]pyridines. (n.d.). SciELO. [Link]

  • Discovery of Imidazo[1,2-a]pyridine Ethers and Squaramides as Selective and Potent Inhibitors of Mycobacterial Adenosine Triphosphate (ATP) Synthesis. (n.d.). ResearchGate. [https://www.researchgate.net/publication/313886548_Discovery_of_Imidazo12-a]pyridine_Ethers_and_Squaramides_as_Selective_and_Potent_Inhibitors_of_Mycobacterial_Adenosine_Triphosphate_ATP_Synthesis]([Link])

  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. (2024). MDPI. [Link]

  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. (n.d.). E3S Web of Conferences. [Link]

  • 3.1: A3 Coupling Reaction. (2025). Chemistry LibreTexts. [Link]

  • One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction. (2016). NIH. [Link]

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Technical Support Center: 8-Methylimidazo[1,2-a]pyridin-3-amine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 8-Methylimidazo[1,2-a]pyridin-3-amine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis and subsequent reactions of this important scaffold. Our focus is on practical, field-proven insights to help you minimize side products and optimize your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

I. Synthesis of this compound via the Groebke-Blackburn-Bienaymé (GBB) Reaction

The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful one-pot, three-component reaction for the synthesis of 3-aminoimidazo[1,2-a]pyridines.[1][2] It involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide. For the synthesis of this compound, the reactants are 2-amino-3-methylpyridine, an aldehyde, and an isocyanide.

Question 1: My GBB reaction is giving a low yield of the desired this compound, and I see several spots on my TLC. What are the likely side products?

Answer:

Low yields and multiple side products in the GBB reaction often stem from issues with the formation and stability of the key imine intermediate, or from side reactions of the isocyanide. The most common side products are:

  • Unreacted Starting Materials: Incomplete conversion is a common issue. Ensure your reagents are pure and the reaction is given sufficient time to proceed to completion.

  • Imine-Related Side Products: The initial condensation of 2-amino-3-methylpyridine and the aldehyde forms a Schiff base (imine). This intermediate can be prone to hydrolysis, especially if there is water in your reaction medium.[3][4][5] This will revert the imine to the starting amine and aldehyde.

  • Isocyanide-Related Side Products: Isocyanides can undergo self-polymerization or oligomerization, particularly in the presence of acid catalysts.[6][7][8] This is more prevalent with volatile or unstable isocyanides.

  • Ugi-type Adducts: In some cases, particularly with aliphatic aldehydes, classic Ugi adducts can be observed as side products.[9]

Troubleshooting Flowchart for Low Yield in GBB Reaction

Caption: Troubleshooting workflow for low yields in the GBB synthesis.

Question 2: I suspect imine hydrolysis is a major issue in my reaction. How can I prevent this?

Answer:

Imine hydrolysis is a reversible reaction that is favored by the presence of water.[4][5][10] To minimize this side reaction, it is crucial to maintain anhydrous conditions.

Protocol for Minimizing Imine Hydrolysis:

  • Drying of Reagents and Solvents:

    • Use freshly distilled and dried solvents. Methanol and toluene are common solvents for the GBB reaction and should be dried over appropriate drying agents (e.g., molecular sieves).

    • Ensure that the 2-amino-3-methylpyridine and the aldehyde are anhydrous. If necessary, dry them before use.

  • Use of Dehydrating Agents:

    • The addition of a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), can help to scavenge any water present in the reaction mixture.

  • Reaction Setup:

    • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.

Question 3: My reaction mixture turns into a polymeric mass, especially when using an acid catalyst. What is happening and how can I avoid it?

Answer:

The formation of a polymeric mass is often due to the acid-catalyzed polymerization or oligomerization of the isocyanide starting material.[7][8] Isocyanides are known to be sensitive to acidic conditions.

Strategies to Prevent Isocyanide Polymerization:

  • Catalyst Choice and Loading:

    • While the GBB reaction is often acid-catalyzed, using a milder Lewis acid (e.g., Sc(OTf)₃, Yb(OTf)₃) at a lower catalytic loading (5-10 mol%) can be beneficial.[9][11]

    • Screen different catalysts to find one that promotes the desired reaction without causing significant polymerization of the isocyanide.

  • Order of Addition:

    • Pre-forming the imine by reacting the 2-amino-3-methylpyridine and the aldehyde for a short period before adding the isocyanide can sometimes reduce the concentration of free isocyanide available for polymerization.

  • Temperature Control:

    • Running the reaction at a lower temperature may slow down the rate of isocyanide polymerization.

Table 1: Recommended Starting Conditions for the GBB Synthesis of this compound

ParameterRecommended ConditionRationale
2-amino-3-methylpyridine 1.0 equivLimiting reagent
Aldehyde 1.1 equivSlight excess to drive imine formation
Isocyanide 1.2 equivSlight excess to ensure complete reaction
Catalyst Sc(OTf)₃ (10 mol%)Mild and effective Lewis acid catalyst[9]
Solvent Anhydrous MethanolGood solubility for reactants and intermediates[12]
Temperature 60 °C or Microwave (100 °C, 30 min)Balances reaction rate and side reactions
Atmosphere Inert (N₂ or Ar)Prevents moisture contamination
II. Subsequent Reactions of this compound

This compound is a versatile building block, often used in cross-coupling reactions to introduce aryl or other substituents at the 3-amino position.

Question 4: I am performing a Buchwald-Hartwig amination to couple an aryl halide to the 3-amino group, but I am observing significant amounts of the hydrodehalogenated arene and starting amine. What is causing this?

Answer:

The formation of a hydrodehalogenated arene is a known side reaction in Buchwald-Hartwig aminations and arises from a competing β-hydride elimination pathway from the palladium-amide intermediate.[13] The presence of unreacted starting amine suggests incomplete coupling.

Mechanism of Desired Reaction vs. Side Reaction

Buchwald_Hartwig Pd(0) Pd(0) Oxidative_Addition Ar-Pd(II)-X Pd(0)->Oxidative_Addition Oxidative Addition Ar-X Ar-X Ar-X->Oxidative_Addition Amide_Complex [Ar-Pd(II)-Amine] Oxidative_Addition->Amide_Complex Association & Deprotonation Amine 8-Me-Imidazo[1,2-a]pyridin-3-amine Amine->Amide_Complex Reductive_Elimination Reductive_Elimination Amide_Complex->Reductive_Elimination Desired Pathway Beta_Hydride_Elimination Beta_Hydride_Elimination Amide_Complex->Beta_Hydride_Elimination Side Reaction Product N-Aryl Product Reductive_Elimination->Product C-N Bond Formation Side_Products Ar-H (Hydrodehalogenation) + Imine byproduct Beta_Hydride_Elimination->Side_Products

Caption: Competing pathways in the Buchwald-Hartwig amination.

Troubleshooting Guide for Buchwald-Hartwig Amination:

  • Ligand Choice: The choice of phosphine ligand is critical. For sterically hindered amines like this compound, bulky, electron-rich ligands such as XPhos, SPhos, or RuPhos are often more effective in promoting reductive elimination over β-hydride elimination.

  • Base Selection: A weaker base, such as Cs₂CO₃ or K₃PO₄, is often preferred over stronger bases like NaOtBu, as it can disfavor the β-hydride elimination pathway.

  • Solvent: Aprotic polar solvents like dioxane or toluene are commonly used. Ensure the solvent is rigorously dried.

  • Temperature: Lowering the reaction temperature can sometimes suppress the rate of side reactions relative to the desired coupling.

Question 5: I am attempting a Suzuki coupling with a boronic acid at a different position on the imidazopyridine ring, but I am getting a complex mixture of products. What could be the issue?

Answer:

While the 3-amino group itself is not directly involved in the Suzuki coupling, its presence can influence the reactivity of the imidazopyridine ring. Potential issues include:

  • Competing N-Arylation: The palladium catalyst can sometimes promote N-arylation of the 3-amino group, leading to a mixture of C-C and C-N coupled products.

  • Decomposition of Boronic Acid: Boronic acids can be unstable under certain reaction conditions, leading to the formation of borinic acids or other byproducts that can complicate the reaction.[3]

  • Reaction at Multiple Sites: Depending on the reaction conditions, C-H activation and subsequent arylation at other positions on the imidazopyridine ring can occur, although this is less common.

Recommendations for Cleaner Suzuki Couplings:

  • Protecting the Amino Group: If N-arylation is a significant problem, consider protecting the 3-amino group with a suitable protecting group (e.g., Boc) before performing the Suzuki coupling.

  • Optimize Reaction Conditions: Carefully screen the palladium catalyst, ligand, base, and solvent to find conditions that favor the desired C-C bond formation.

  • Use of Boronate Esters: Pinacol boronate esters are often more stable than the corresponding boronic acids and can lead to cleaner reactions with fewer side products.

Purification Strategies

Question 6: I am having difficulty purifying my this compound product. It seems to be quite polar and streaks on my silica gel column. What are some effective purification methods?

Answer:

The 3-amino group makes this compound relatively polar and basic, which can lead to poor chromatographic behavior on silica gel. Here are some strategies to improve purification:

  • Column Chromatography with a Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (0.5-1%) or ammonia in methanol, to the eluent. This will help to suppress the interaction of the basic amine with the acidic silica gel, resulting in better peak shape and separation.

  • Acid-Base Extraction:

    • Dissolve the crude reaction mixture in an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Extract with a dilute aqueous acid solution (e.g., 1 M HCl). The basic product will be protonated and move into the aqueous layer, leaving less polar impurities in the organic layer.

    • Wash the aqueous layer with an organic solvent to remove any remaining non-polar impurities.

    • Basify the aqueous layer with a base (e.g., NaOH or NaHCO₃) to deprotonate the product, which can then be extracted back into an organic solvent.

    • Dry the organic layer, concentrate, and if necessary, perform a final purification by column chromatography or recrystallization.

  • Recrystallization: If the product is a solid and of sufficient purity after an initial workup, recrystallization from a suitable solvent system can be a highly effective method for obtaining pure material.

Table 2: Comparison of Purification Methods for this compound

MethodAdvantagesDisadvantagesBest For
Silica Gel Chromatography (with basic modifier) Good for separating compounds with different polarities.Can still have some product loss on the column.Complex mixtures with multiple components.
Acid-Base Extraction Excellent for removing non-basic impurities. Scalable.Product must be stable to acidic and basic conditions.Removing non-polar and neutral impurities.
Recrystallization Can provide very high purity material.Requires a solid product and a suitable solvent system. Not effective for all impurity profiles.Final purification of a relatively pure solid.

References

  • Groebke, K.; Blackburn, C.; Bienaymé, H. The Groebke-Blackburn-Bienaymé Reaction. European Journal of Organic Chemistry2019 , 2019 (42), 7007-7049. [Link]

  • Shaaban, S.; Abdel-Wahab, B. F. Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery. Molecular Diversity2016 , 20 (1), 233-254. [Link]

  • Imine and Enamine Hydrolysis Mechanism. Chemistry Steps. [Link]

  • Bolshan, Y. et al. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega2021 , 6 (51), 35301-35313. [Link]

  • Hydrolysis of imines to give ketones (or aldehydes). Master Organic Chemistry. [Link]

  • Isocyanide. Wikipedia. [Link]

  • Baenziger, M.; Durantie, E.; Mathes, C. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis2017 , 49 (10), 2266-2274. [Link]

  • Saegusa, T.; Taka-ishi, N.; Ito, Y. Cationic Isomerization and Oligomerization of Isocyanide. The Journal of Organic Chemistry1969 , 34 (12), 4040-4043. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • de la Torre, M. G.; dos Santos, D. P.; Corrêa, A. G. Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. ACS Organic & Inorganic Au2023 . [Link]

  • Isocyanide 2.0. Green Chemistry2020 , 22, 7286-7295. [Link]

  • Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery. Molecular Diversity2016 , 20, 233-254. [Link]

  • Imine Hydrolysis. News-Medical.Net. [Link]

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry2025 , 19 (1), 48. [Link]

  • This compound. PubChem. [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. [Link]

  • 3-Aryl-substituted imidazo[1,2-a]pyridines as antituberculosis agents. PubMed. [Link]

  • Identification of a 3-aminoimidazo[1,2-a]pyridine inhibitor of HIV-1 reverse transcriptase. Virology Journal2012 , 9, 296. [Link]

  • The Groebke-Blackburn-Bienaymé Reaction. PubMed. [Link]

  • Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery. PubMed. [Link]

Sources

Technical Support Center: Catalyst-Free Synthesis of 8-Methylimidazo[1,2-a]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the catalyst-free synthesis of 8-Methylimidazo[1,2-a]pyridin-3-amine. This resource is designed for researchers, chemists, and drug development professionals engaged in the synthesis of novel heterocyclic compounds. We provide in-depth technical guidance, field-proven insights, and robust troubleshooting protocols to ensure the successful and efficient synthesis of this important scaffold.

Core Principles: The Groebke-Blackburn-Bienaymé Reaction (GBB-3CR)

The synthesis of the 3-aminoimidazo[1,2-a]pyridine core is most effectively achieved through the Groebke-Blackburn-Bienaymé three-component reaction (GBB-3CR).[1][2] This powerful multicomponent reaction constructs the desired heterocyclic system in a single step from three readily available starting materials: a 2-aminoazine, an aldehyde, and an isocyanide.[3]

The primary advantage of a catalyst-free approach is the alignment with green chemistry principles, reducing reaction complexity, simplifying purification by eliminating catalyst residues, and often lowering costs.[4][5] While many GBB protocols employ Lewis or Brønsted acid catalysts,[3][6] specific conditions, particularly the choice of solvent, can enable the reaction to proceed efficiently without any added catalyst.[7][8]

Reaction Mechanism Overview

The catalyst-free GBB reaction proceeds through a well-established cascade mechanism. Understanding these steps is critical for troubleshooting and optimization.

  • Schiff Base Formation: The 2-aminoazine (2-amino-3-methylpyridine) condenses with an aldehyde to form a reactive Schiff base (imine) intermediate, releasing a molecule of water.

  • Protonation & Nucleophilic Attack: In the presence of a protic solvent like methanol or trace acid, the imine is protonated, activating it towards nucleophilic attack by the isocyanide carbon. This forms a nitrilium ion intermediate.

  • Intramolecular Cyclization: The endocyclic nitrogen of the pyridine ring then performs an intramolecular nucleophilic attack on the nitrilium ion. This key 5-exo-trig cyclization is a rapid and favored pathway that constructs the fused bicyclic ring system.[9]

  • Aromatization: A final proton transfer step leads to the stable, aromatic 3-aminoimidazo[1,2-a]pyridine product.

GBB_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Amine 2-Amino-3-methylpyridine Schiff Schiff Base (Imine) Amine->Schiff + Aldehyde - H2O Aldehyde Aldehyde (R-CHO) Iso Isocyanide (R'-NC) Nitrilium Nitrilium Ion Schiff->Nitrilium + Isocyanide + H+ Product 8-Methylimidazo[1,2-a] pyridin-3-amine Nitrilium->Product Intramolecular Cyclization

Caption: Generalized mechanism of the GBB three-component reaction.

Detailed Experimental Protocol

This protocol details the synthesis of a representative N-substituted this compound derivative, which is a common outcome of the GBB reaction. Direct synthesis of the primary amine (NH2) often requires a specific isocyanide surrogate followed by a deprotection step.

Objective: To synthesize N-cyclohexyl-8-methylimidazo[1,2-a]pyridin-3-amine.

Reagent Summary
ReagentMolar Mass ( g/mol )AmountMolar Equiv.Role
2-Amino-3-methylpyridine108.14108 mg1.0Amine Component
4-Nitrobenzaldehyde151.12181 mg1.2Aldehyde Component
Cyclohexyl Isocyanide109.18120 mg (137 µL)1.1Isocyanide Component
Methanol (Anhydrous)32.044 mL-Solvent
Step-by-Step Procedure
  • Reaction Setup: To a clean, dry 10 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-3-methylpyridine (108 mg, 1.0 mmol) and 4-nitrobenzaldehyde (181 mg, 1.2 mmol).

  • Solvent Addition: Add anhydrous methanol (4 mL) to the flask. Stir the mixture at room temperature until all solids are dissolved.

  • Isocyanide Addition: Carefully add cyclohexyl isocyanide (137 µL, 1.1 mmol) to the reaction mixture dropwise over 1 minute.

  • Reaction Execution: Seal the flask and stir the mixture at room temperature. The use of slightly elevated temperatures (e.g., 40-50°C) can increase the reaction rate if necessary.[10]

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a suitable mobile phase (e.g., Ethyl Acetate/Hexane, 2:1). The reaction is typically complete within 2-6 hours.[11]

  • Workup & Isolation:

    • Upon completion, a solid product may precipitate from the solution. If so, cool the mixture in an ice bath for 30 minutes.

    • Collect the solid product by filtration through a Büchner funnel.

    • Wash the collected solid with a small amount of cold ethyl acetate to remove any unreacted starting materials.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel if necessary.

Troubleshooting Guide (Q&A Format)

Q1: My reaction yield is very low or I've isolated no product. What went wrong?

A1: Low or no yield is a common issue that can stem from several factors.

  • Cause 1: Purity of Starting Materials. The GBB reaction is sensitive to the purity of the aldehyde and isocyanide. Aldehydes can oxidize to carboxylic acids, and isocyanides can degrade, especially if they are old or improperly stored.

    • Solution: Ensure the aldehyde is pure; recrystallize or distill if necessary. Use freshly prepared or recently purchased isocyanide. Verify the purity of your 2-amino-3-methylpyridine.

  • Cause 2: Solvent Quality. The presence of water can inhibit the initial formation of the Schiff base.

    • Solution: Use anhydrous methanol. While some GBB reactions can be performed "on-water," this specific protocol benefits from anhydrous conditions to drive the initial condensation.[12]

  • Cause 3: Inefficient Schiff Base Formation. The equilibrium for Schiff base formation may not be favorable at room temperature.

    • Solution: Consider pre-stirring the 2-amino-3-methylpyridine and aldehyde in methanol for 1-2 hours before adding the isocyanide. Gentle heating (40-50°C) can also facilitate this step.[10]

Q2: My TLC plate shows multiple spots, indicating significant side product formation. How can I improve selectivity?

A2: Side product formation often points to competing reaction pathways or degradation.

  • Cause 1: Competing Ugi Reaction. If there is a source of a carboxylic acid (e.g., from oxidized aldehyde) and the reaction is run in a non-alcoholic solvent, a four-component Ugi reaction can compete with the GBB pathway.

    • Solution: Stick to methanol as the solvent, which favors the GBB pathway.[6] Ensure the purity of your aldehyde to eliminate any carboxylic acid contaminants.

  • Cause 2: Isocyanide Polymerization. Isocyanides can polymerize under acidic conditions or upon prolonged reaction times.

    • Solution: Add the isocyanide last and dropwise. Avoid overly acidic conditions. If the reaction is sluggish, it is better to gently heat it rather than extending the reaction time indefinitely.

Q3: The product is difficult to purify. It appears as an oil or streaks on the silica gel column.

A3: Purification challenges often relate to the basicity of the product and residual impurities.

  • Cause 1: Basic Nature of the Product. The amino group and pyridine nitrogen make the product basic, which can lead to poor behavior on standard silica gel.

    • Solution: When performing column chromatography, pre-treat your silica gel with a solvent system containing a small amount of triethylamine (e.g., 1% triethylamine in your ethyl acetate/hexane mobile phase). This deactivates the acidic sites on the silica and prevents streaking.

  • Cause 2: Residual High-Boiling Point Solvents. If you used a solvent like DMF or DMSO, it can be difficult to remove completely.

    • Solution: If possible, avoid high-boiling point solvents. If they must be used, perform an aqueous workup, extracting the product into a solvent like ethyl acetate, and wash the organic layer multiple times with water and brine to remove the residual solvent.

Frequently Asked Questions (FAQs)

Q: Why is this catalyst-free synthesis considered "green"? A: This approach embodies several principles of green chemistry. It exhibits high atom economy by incorporating the majority of atoms from three starting materials into the final product. It avoids the use of heavy metal catalysts, which can be toxic and require removal from the final product. Finally, using a benign solvent like methanol and running the reaction at room temperature reduces energy consumption and waste.[8]

Q: Can this protocol be adapted for other substituted 2-aminopyridines or aldehydes? A: Yes, the Groebke-Blackburn-Bienaymé reaction is known for its broad substrate scope.[2][3] You can use various electronically and sterically diverse 2-aminopyridines and aldehydes. Electron-withdrawing groups on the aldehyde tend to accelerate the initial Schiff base formation, while bulky (ortho-substituted) aldehydes may slow the reaction down.

Q: How can I definitively confirm the structure of my product, this compound? A: A combination of spectroscopic techniques is essential for unambiguous structure confirmation.

  • ¹H NMR: Look for characteristic signals for the imidazo[1,2-a]pyridine core, including distinct aromatic protons and the singlet for the methyl group at the 8-position.

  • ¹³C NMR: Confirm the number of unique carbons and identify the key shifts for the fused ring system.

  • Mass Spectrometry (MS): Verify the molecular weight of the product by finding the molecular ion peak (M+H)⁺.

  • FT-IR: Look for characteristic N-H stretches (if a primary or secondary amine) and aromatic C-H and C=N stretches.

Expected Characterization Data for the Parent Compound
TechniqueExpected Data for this compound[13]
Molecular FormulaC₈H₉N₃
Molecular Weight147.18 g/mol
¹H NMR (CDCl₃)Expect aromatic signals between δ 6.5-8.0 ppm, a singlet for the C8-CH₃ around δ 2.4-2.6 ppm, and a broad singlet for the NH₂ protons.
¹³C NMR (CDCl₃)Expect signals for the 8 unique carbons, with aromatic carbons typically appearing between δ 110-150 ppm.
MS (ESI+)m/z = 148.19 [M+H]⁺

Overall Experimental & Logic Workflow

The following diagram illustrates the logical flow of the entire synthesis process, from initial planning to final product validation.

Workflow planning 1. Planning & Stoichiometry reagent_prep 2. Reagent Preparation (Purity Check, Weighing) planning->reagent_prep setup 3. Reaction Setup (Glassware, Solvent) reagent_prep->setup execution 4. Reaction Execution (Stirring, Temp Control) setup->execution monitoring 5. TLC Monitoring execution->monitoring Iterative Check workup 6. Workup & Isolation (Filtration/Concentration) monitoring->workup Reaction Complete purification 7. Purification (Recrystallization/Chromatography) workup->purification characterization 8. Characterization (NMR, MS, IR) purification->characterization final_product Pure Product characterization->final_product Structure Confirmed

Caption: A comprehensive workflow for the synthesis and validation process.

References

  • Régnier, S., Bechara, W. S., & Charette, A. B. (2016). Synthesis of 3-Aminoimidazo[1,2-a]pyridines from α-Aminopyridinyl Amides. The Journal of Organic Chemistry, 81(21), 10348–10356. [Link]

  • Mihovilovic, M. D., Stanetty, P., & Koller, W. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35067–35083. [Link]

  • Mihovilovic, M. D., Stanetty, P., & Koller, W. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. National Center for Biotechnology Information. [Link]

  • Kumar, A., Kumar, V., & Saxena, A. (2013). Synthesis of 3-amino-imidazo[1,2-a]pyridines. ResearchGate. [Link]

  • Various Authors. (2020). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 24, 01001. [Link]

  • Safari, J., & Gandomi-Ravandi, S. (2014). Rapid Synthesis of 3-Aminoimidazo[1,2-a]Pyridines and Pyrazines. ResearchGate. [Link]

  • Al-Qadi, I., Hanania, M., Warad, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1). [Link]

  • Al-Qadi, I., Hanania, M., Warad, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry. [Link]

  • Zhang, W., & Tempest, P. (2005). Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent palladium-catalyzed cross-coupling reactions. SciSpace. [Link]

  • Frett, B., & Li, H. Y. (2015). Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. National Center for Biotechnology Information. [Link]

  • da Silva, F. C., de Souza, M. C. B. V., & Ferreira, V. F. (2009). Catalyst- and solvent-free synthesis of imidazo[1,2-a]pyridines. SciELO. [Link]

  • V. S. S. R. R., & Kandepi, V. (2019). Facile synthesis of 3-substituted imidazo[1,2-a]pyridines through formimidamide chemistry. RSC Advances, 9(51), 29775–29779. [Link]

  • Bon, R. S., van der Pijl, F., & Dömling, A. (2019). The Groebke-Blackburn-Bienaymé Reaction. National Center for Biotechnology Information. [Link]

  • Al-Ostoot, F. H., Al-Ameri, W. A., et al. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives. National Center for Biotechnology Information. [Link]

  • Isalberti, L., & Dömling, A. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). National Center for Biotechnology Information. [Link]

  • de Freitas, R. P., & de Andrade, J. B. (2025). Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction. ACS Organic & Inorganic Au. [Link]

  • de Freitas, R. P., & de Andrade, J. B. (2025). Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. ResearchGate. [Link]

  • Zhu, J., & Bienaymé, H. (2009). Catalyst- and solvent-free synthesis of imidazo[1,2-a]pyridines. ResearchGate. [Link]

  • Various Authors. (2020). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate. [Link]

  • Isalberti, L., & Dömling, A. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). ResearchGate. [Link]

  • Kong, D., Wang, X., et al. (2016). Solvent- and catalyst-free synthesis of imidazo[1,2-a]pyridines under microwave irradiation. ResearchGate. [Link]

  • Sharma, V., & Kumar, V. (2022). Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines: A Brief Review. ChemistrySelect, 7(4). [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 3-Aminoimidazo[1,2-a]pyridines from α-Aminopyridinyl Amides. organic-chemistry.org. [Link]

  • Chaskar, A., & Padalkar, V. (2015). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry, 13(35), 9144-9163. [Link]

  • Safari, J., & Gandomi-Ravandi, S. (2008). Rapid Synthesis of 3-Aminoimidazo[1,2-a]Pyridines and Pyrazines. Taylor & Francis Online. [Link]

Sources

Technical Support Center: Troubleshooting the Groebke-Blackburn-Bienaymé Reaction for Imidazopyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Groebke-Blackburn-Bienaymé (GBB) reaction. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this powerful multicomponent reaction to synthesize imidazopyridine scaffolds. As a cornerstone of modern medicinal chemistry, the GBB reaction offers an efficient pathway to complex, drug-like molecules.[1][2] However, like any sophisticated chemical transformation, it can present challenges.

This document provides in-depth, field-proven insights into troubleshooting common issues encountered during the synthesis of imidazopyridines via the GBB reaction. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to make informed decisions to optimize your experiments for success.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My GBB reaction is showing low or no yield of the desired imidazopyridine. What are the primary factors to investigate?

Low or no product formation is one of the most common issues. The GBB reaction is a finely balanced, acid-catalyzed cascade, and its success hinges on several key parameters. A systematic approach to troubleshooting is crucial.

Initial Diagnostic Workflow

GBB_Troubleshooting_Workflow Start Low/No Yield Observed Analysis Analyze Crude Reaction Mixture (TLC, LC-MS) Start->Analysis Check_Reagents Verify Reagent Quality & Purity Check_Stoichiometry Confirm Reactant Stoichiometry Check_Reagents->Check_Stoichiometry Check_Conditions Evaluate Reaction Conditions Purification_Issues Consider Purification Challenges Check_Conditions->Purification_Issues Check_Catalyst Assess Catalyst Activity Check_Catalyst->Check_Conditions Check_Stoichiometry->Check_Catalyst Analysis->Check_Reagents Starting materials present? Analysis->Check_Conditions Side products observed? Conclusion Optimize Based on Findings Purification_Issues->Conclusion

Caption: A systematic workflow for diagnosing low-yield GBB reactions.

In-Depth Troubleshooting Steps:

  • Reagent Quality and Purity:

    • Aldehyde: Aldehydes are prone to oxidation to carboxylic acids. Ensure you are using a pure aldehyde. If necessary, purify by distillation or chromatography before use. The presence of the corresponding carboxylic acid can neutralize the acid catalyst.

    • 2-Aminopyridine: The electronic nature of substituents on the aminopyridine ring significantly impacts reactivity. Electron-withdrawing groups (e.g., -NO₂, -CN) can decrease the nucleophilicity of the pyridine nitrogen, hindering the initial imine formation and subsequent cyclization.[3] Conversely, highly basic aminopyridines can interfere with the catalyst.

    • Isocyanide: Isocyanides can be sensitive to acidic conditions and may polymerize. Use high-purity isocyanides and consider adding them last to the reaction mixture.

  • Reaction Conditions:

    • Catalyst Choice and Loading: The GBB reaction is typically catalyzed by Lewis or Brønsted acids.[4][5] Scandium triflate (Sc(OTf)₃) and p-toluenesulfonic acid (TsOH) are commonly used.[3] The optimal catalyst and its loading (typically 5-20 mol%) can be substrate-dependent. If one class of catalyst is failing, consider screening others. For instance, reactions involving sensitive functional groups might benefit from milder catalysts like ammonium chloride (NH₄Cl).[6]

    • Solvent: Polar, protic solvents like methanol and ethanol are most common and have been shown to act as co-catalysts, accelerating key steps.[7][8] However, aprotic solvents like dichloromethane (DCM) or toluene may be required for specific substrates, although reactions in these solvents may be slower.[7] Water has also been successfully used as a green solvent, sometimes with the aid of surfactants like SDS.[4][9]

    • Temperature: While many GBB reactions proceed at room temperature, heating (e.g., 60-80°C) or microwave irradiation can significantly accelerate the reaction and improve yields, especially for less reactive substrates.[6][10][11]

  • Stoichiometry:

    • Ensure a 1:1:1 molar ratio of the three components. An excess of one reagent, particularly the isocyanide, can lead to side reactions.

Q2: I am observing significant side product formation. What are the likely culprits and how can I mitigate them?

The primary side product in a GBB reaction is often the corresponding Ugi adduct, especially when using aliphatic aldehydes.[4]

Reaction Mechanism and Potential Side Reaction

GBB_Mechanism cluster_main Groebke-Blackburn-Bienaymé Pathway cluster_side Ugi Side Reaction Amine 2-Aminopyridine Imine Imine Intermediate Amine->Imine + H⁺, -H₂O Aldehyde Aldehyde Aldehyde->Imine + H⁺, -H₂O Nitrilium Nitrilium Intermediate Imine->Nitrilium Isocyanide Isocyanide Isocyanide->Nitrilium Cyclization Intramolecular Cyclization Nitrilium->Cyclization Ugi_Adduct Ugi Adduct Nitrilium->Ugi_Adduct + H₂O (adventitious) Product Imidazopyridine Cyclization->Product - H⁺

Caption: Simplified mechanism of the GBB reaction and a common side pathway.

Mitigation Strategies:

  • Anhydrous Conditions: The formation of Ugi-type products can be promoted by the presence of water. While not always strictly necessary, ensuring anhydrous conditions (e.g., using dry solvents, running the reaction under an inert atmosphere) can suppress this side reaction. The use of dehydrating agents like trimethyl orthoformate has been shown to improve purity.[12]

  • Choice of Aldehyde: Aliphatic aldehydes are more prone to forming Ugi adducts compared to aromatic aldehydes.[4] If you are using an aliphatic aldehyde and observing significant side products, consider optimizing the catalyst and solvent system.

  • Temperature Control: Running the reaction at lower temperatures may favor the desired cyclization over competing pathways.

Q3: My product appears to have formed, but I am struggling with purification. What are the best practices for isolating imidazopyridines?

Imidazopyridines are often basic compounds, which can complicate standard silica gel chromatography.

Purification Strategies:

  • Flash Column Chromatography: This is the most common method.[10]

    • Tailing: Due to the basic nature of the imidazopyridine nitrogen, tailing on silica gel is common. To mitigate this, add a small amount of a basic modifier like triethylamine (Et₃N) or ammonia to the eluent system (e.g., 0.5-1% in a hexane/ethyl acetate gradient).

    • Solvent System: A gradient of ethyl acetate in hexanes is a good starting point. For more polar products, dichloromethane/methanol mixtures may be necessary.

  • Acid-Base Extraction:

    • Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).

    • Wash with a dilute aqueous acid solution (e.g., 1M HCl) to protonate the basic imidazopyridine, which will then move into the aqueous layer.

    • Separate the layers and wash the aqueous layer with an organic solvent to remove non-basic impurities.

    • Basify the aqueous layer (e.g., with NaHCO₃ or NaOH) to deprotonate the product, which should then precipitate or be extractable with an organic solvent.

  • Salt Formation: For large-scale purification, forming a salt of the product can be a highly effective method. For example, the formation of a sulfate salt has been used for efficient industrial-scale purification.[12]

Experimental Protocols: A Starting Point

The following is a general, representative protocol for the GBB reaction. Note: This is a starting point and should be optimized for your specific substrates.

General Procedure for Imidazopyridine Synthesis:

  • To a clean, dry reaction vessel equipped with a magnetic stir bar, add the 2-aminopyridine (1.0 equiv.), the aldehyde (1.0 equiv.), and the chosen solvent (e.g., methanol, 0.2-0.5 M).

  • Add the acid catalyst (e.g., Sc(OTf)₃, 10 mol%).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the isocyanide (1.0 equiv.) to the reaction mixture.

  • Stir the reaction at room temperature or heat as required (e.g., 60°C). Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel.

Data Summary: Common Catalysts and Conditions

CatalystTypical Loading (mol%)Common SolventsTemperatureNotes
Lewis Acids
Sc(OTf)₃5 - 10Methanol, EthanolRoom Temp. to 80°CHighly effective and widely used.[3][4]
Yb(OTf)₃5 - 20Methanol, Acetonitrile60°C to 80°CGood alternative to Scandium triflate.[4][5]
InCl₃, BiCl₃10 - 20MethanolRoom Temp. to 60°CMilder Lewis acids.[13]
Brønsted Acids
p-TsOH10 - 20Toluene, MethanolRoom Temp. to RefluxA common and cost-effective choice.[3][4]
HClO₄20Methanol, Acetonitrile60°CEffective, but handle with care.[4]
NH₄Cl20Methanol60°CA mild and "green" catalyst option.[6]
Acetic Acid (AcOH)30 equiv.DMA, DMSO/H₂ORoom Temp. to 40°CUseful for sensitive substrates, like in DNA-encoded libraries.[13]

This guide provides a foundational understanding of common challenges and solutions for the Groebke-Blackburn-Bienaymé synthesis of imidazopyridines. Successful troubleshooting requires a methodical approach, careful analysis of all reaction parameters, and an understanding of the underlying reaction mechanism.

References

  • Baenziger, M., Durantie, E., & Mathes, C. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266-2274. [Link]

  • (Reference not explicitly used in the text but provides context on industrial applic
  • Ledesma-García, L., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chemistry, 5(3), 1845-1854. [Link]

  • Boltjes, A., & Dömling, A. (2019). The Groebke-Blackburn-Bienaymé Reaction. European Journal of Organic Chemistry, 2019(42), 7007-7049. [Link]

  • Martini, F., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 938-977. [Link]

  • Kim, J., et al. (2023). Groebke–Blackburn–Bienaymé Reaction for DNA-Encoded Library Technology. Organic Letters, 25(24), 4449-4453. [Link]

  • (Reference not explicitly used in the text but provides context on further modific
  • Rentería-Gómez, M. A., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Chemistry Proceedings, 15(1), 10. [Link]

  • Shaaban, S., & Dömling, A. (2015). Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery. Molecular diversity, 20(1), 203–236. [Link]

  • Martini, F., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 938-977. [Link]

  • de Souza, A. C. D., et al. (2024). Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. ACS Organic & Inorganic Au. [Link]

  • Kolb, J., et al. (2024). Generation of multimillion chemical space based on the parallel Groebke–Blackburn–Bienaymé reaction. Beilstein Journal of Organic Chemistry, 20, 1604-1613. [Link]

  • (Reference provides redundant inform
  • Rentería-Gómez, M. A., et al. (2023). Synthesis of 2-julolidin-imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé reaction and studies of optical properties. New Journal of Chemistry, 47(34), 16031-16038. [Link]

  • (Reference is a duplic
  • (Reference provides redundant inform

Sources

Technical Support Center: Scaling Up the Synthesis of 8-Methylimidazo[1,2-a]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 8-Methylimidazo[1,2-a]pyridin-3-amine. This guide is designed for researchers, chemists, and drug development professionals who are looking to establish a robust, scalable, and reproducible synthesis for this important scaffold. We will move beyond simple procedural lists to explore the underlying chemistry, address common experimental challenges, and provide field-proven insights to ensure your success.

The synthesis of 3-aminoimidazo[1,2-a]pyridines is a well-explored area of medicinal chemistry, owing to the prevalence of this core in commercial drugs like Zolpidem and Alpidem.[1][2] Our focus here is on a modern, efficient, and scalable approach: the Groebke-Blackburn-Bienaymé (GBB) three-component reaction .[3][4] This reaction offers high atom economy and convergence, making it ideal for scaling up.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable method for synthesizing 3-aminoimidazo[1,2-a]pyridines?

For scalability and efficiency, multicomponent reactions (MCRs) are superior to many classical linear syntheses.[3] The Groebke-Blackburn-Bienaymé (GBB) reaction, a type of isocyanide-based MCR, is arguably the most effective methodology for preparing 3-aminoimidazo[1,2-a]pyridine derivatives.[4][5] It involves the one-pot condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, typically under acidic catalysis, to rapidly assemble the desired core structure in high yields.[3][5]

Q2: What are the specific starting materials for the synthesis of this compound via the GBB reaction?

To synthesize the target molecule, the following three components are required:

  • 2-Amino-3-methylpyridine: This provides the pyridine portion of the fused ring system, with the methyl group at the 3-position ultimately becoming the 8-methyl group in the final product.

  • An Aldehyde: This reagent provides the C2 carbon of the imidazole ring. The choice of aldehyde determines the substituent at the 2-position of the final product. For an unsubstituted C2 position, paraformaldehyde is often used.

  • An Isocyanide: This component is crucial as it forms the C3 carbon and the exocyclic amine of the imidazole ring. To obtain the primary amine (NH2), a "masked" or easily cleavable isocyanide is necessary. A common strategy is to use tert-butyl isocyanide, which yields an N-tert-butyl amine that can be subsequently deprotected.

Q3: How is the primary 3-amino group installed? The GBB reaction typically yields a secondary or tertiary amine.

This is a critical point. The GBB reaction directly produces a substituted amine at the 3-position, with the substituent originating from the isocyanide used. To obtain the final primary amine, a two-step approach is employed:

  • Step 1 (GBB Reaction): Synthesize an N-protected precursor, such as N-tert-butyl-8-methylimidazo[1,2-a]pyridin-3-amine.

  • Step 2 (Deprotection): Cleave the protecting group (e.g., the tert-butyl group) under strong acidic conditions (like trifluoroacetic acid) to unmask the primary amine. This sequential strategy is often more reliable and higher-yielding than attempting a direct primary amine synthesis.

Q4: What are the most critical parameters to control for a successful and scalable GBB reaction?

  • Reagent Purity: The purity of the 2-aminopyridine, aldehyde, and especially the isocyanide is paramount. Isocyanides can be prone to polymerization or degradation.

  • Catalyst Choice and Loading: Acid catalysts like ammonium chloride (NH₄Cl), p-toluenesulfonic acid (p-TSA), or Lewis acids like scandium(III) triflate (Sc(OTf)₃) are commonly used.[3][5] The optimal catalyst and its loading must be determined empirically for scale-up.

  • Solvent and Temperature: The choice of solvent (e.g., ethanol, methanol, acetonitrile) affects reagent solubility and reaction kinetics. Temperature control is crucial, especially during the initial imine formation and subsequent exothermic cyclization. Microwave-assisted protocols can significantly reduce reaction times but require specialized equipment for scaling.[3]

  • Order of Addition: Typically, the 2-aminopyridine, aldehyde, and catalyst are mixed first to facilitate the formation of the Schiff base (imine) intermediate before the isocyanide is introduced.

Core Experimental Protocol: Synthesis of a Precursor

This protocol details the synthesis of N-tert-butyl-8-methyl-2-phenylimidazo[1,2-a]pyridin-3-amine , a key intermediate for the target molecule (using benzaldehyde as a model aldehyde for clear characterization).

Reagent Table
ReagentMW ( g/mol )EquivalentsAmount (for 10 mmol scale)
2-Amino-3-methylpyridine108.141.01.08 g
Benzaldehyde106.121.01.06 g (1.02 mL)
tert-Butyl Isocyanide83.131.10.91 g (1.23 mL)
Ammonium Chloride (NH₄Cl)53.490.2107 mg
Ethanol (Anhydrous)46.07-20 mL
Step-by-Step Methodology
  • Reactor Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-3-methylpyridine (1.08 g, 10.0 mmol), benzaldehyde (1.02 mL, 10.0 mmol), and ammonium chloride (107 mg, 2.0 mmol).

  • Solvent Addition: Add 20 mL of anhydrous ethanol.

  • Imine Formation: Stir the mixture at 60 °C for 30 minutes. The reaction should become a clear solution as the imine intermediate forms.

  • Isocyanide Addition: Add tert-butyl isocyanide (1.23 mL, 11.0 mmol) dropwise over 5 minutes. Caution: Isocyanides have a strong, unpleasant odor and should be handled in a well-ventilated fume hood. The addition may be mildly exothermic.

  • Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting 2-amino-3-methylpyridine is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in 50 mL of dichloromethane (DCM).

    • Wash the organic layer with 50 mL of saturated sodium bicarbonate (NaHCO₃) solution, followed by 50 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

Experimental Workflow Diagram

GBB_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Isolation cluster_purification Purification A Charge Reactor: - 2-Amino-3-methylpyridine - Benzaldehyde - NH4Cl - Ethanol B Heat to 60°C (Imine Formation) A->B C Add tert-Butyl Isocyanide B->C D Heat to Reflux (4-6 hours) C->D E Monitor by TLC/LC-MS D->E F Solvent Removal (Rotovap) E->F Reaction Complete G DCM Extraction F->G H Aqueous Wash (NaHCO3, Brine) G->H I Dry & Concentrate H->I J Flash Column Chromatography I->J K Pure Product J->K

Caption: Workflow for the GBB synthesis of the precursor.

Troubleshooting Guide

Problem 1: Low or No Product Yield

  • Q: My reaction is not working. TLC shows only starting materials. What could be the cause?

    • A: Suspect Imine Formation Failure. The first step of the GBB reaction is the acid-catalyzed formation of an imine between the 2-aminopyridine and the aldehyde.[3] This is a reversible equilibrium. If this step fails, the subsequent cyclization with the isocyanide cannot occur.

      • Solution: Ensure your catalyst is active and your reagents are dry. Water produced during imine formation can inhibit the reaction. On a larger scale, using a Dean-Stark apparatus to remove water can significantly improve yields. Also, confirm the purity of your aldehyde; oxidized or polymerized aldehydes are common culprits.

  • Q: The reaction starts but seems to stall, leaving significant unreacted aminopyridine. Why?

    • A: Check Isocyanide Quality and Stoichiometry. Isocyanides, particularly volatile ones like tert-butyl isocyanide, can be of poor quality or can evaporate from the reaction mixture if the condenser is not efficient. They are also prone to acid-catalyzed polymerization.

      • Solution: Use freshly distilled or newly purchased isocyanide. Consider adding the isocyanide in two portions or using a slight excess (1.1-1.2 equivalents). Ensure your reflux condenser is operating efficiently.

Problem 2: Multiple Byproducts and Difficult Purification

  • Q: My crude NMR is very messy, with multiple unidentified spots on the TLC plate. What are the likely side reactions?

    • A: Several side reactions are possible. The most common is the polymerization of the isocyanide, which often appears as a baseline smear on TLC or as an insoluble residue. Another possibility is the formation of products from the self-condensation of the aldehyde.

      • Solution: Control the rate of isocyanide addition and maintain a stable reaction temperature. Adding the isocyanide slowly to the pre-formed imine can minimize its self-reaction. Purifying the aldehyde via distillation before use can prevent its side reactions.

  • Q: I've isolated a product, but it's not the correct isomer. What determines the regioselectivity?

    • A: The GBB mechanism is highly regioselective. The reaction proceeds via nucleophilic attack of the endocyclic pyridine nitrogen onto an intermediate formed from the imine and isocyanide, followed by cyclization.[6] It is very rare to get isomeric imidazo[1,5-a]pyridines under these conditions. If you suspect an isomer, it is more likely due to an impurity in your starting 2-amino-3-methylpyridine (e.g., contamination with 2-amino-5-methylpyridine).

      • Solution: Verify the identity and purity of your starting aminopyridine by ¹H NMR and melting point analysis.

Problem 3: Challenges in Scaling Up the Reaction

  • Q: When I tried this reaction on a 50g scale, I observed a strong exotherm after adding the isocyanide. How can I control this?

    • A: The cyclization step can be significantly exothermic. At scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.

      • Solution: Implement controlled, slow addition of the isocyanide using a syringe pump or an addition funnel. Monitor the internal reaction temperature with a thermocouple. Use a reactor with an external cooling bath (e.g., an ice-water bath) to manage any temperature spikes. For very large scales, a jacketed reactor is essential.

  • Q: The work-up is generating a problematic emulsion during the aqueous wash. How can I resolve this?

    • A: Emulsions are common when basic nitrogenous compounds are present. The product itself can act as a surfactant.

      • Solution: Add a small amount of brine (saturated NaCl solution) to the wash to increase the ionic strength of the aqueous phase, which often helps break emulsions. Alternatively, filter the entire biphasic mixture through a pad of Celite. For large-scale operations, using a continuous liquid-liquid extractor can be more efficient.

Reaction Mechanism and Deprotection

GBB Reaction Mechanism

The reaction proceeds through a well-established cascade mechanism. First, the 2-aminopyridine and aldehyde condense under acid catalysis to form a Schiff base (imine). The isocyanide then undergoes a [4+1] cycloaddition with the protonated imine, followed by tautomerization to yield the stable aromatic imidazo[1,2-a]pyridine product.

GBB_Mechanism Start 2-Aminopyridine + Aldehyde Catalyst1 + H⁺ (Catalyst) Start->Catalyst1 Imine Schiff Base (Imine) Catalyst1->Imine Isocyanide + Isocyanide Imine->Isocyanide Intermediate [4+1] Cycloaddition Intermediate Isocyanide->Intermediate Tautomerization Tautomerization & Aromatization Intermediate->Tautomerization Product 3-Aminoimidazo[1,2-a]pyridine Tautomerization->Product Catalyst2 - H⁺ (Catalyst) Product->Catalyst2 Catalyst2->Start Catalyst Regeneration

Caption: Simplified mechanism of the GBB reaction.

Protocol: Deprotection to Yield this compound
  • Setup: Dissolve the purified N-tert-butyl precursor (1.0 eq) in trifluoroacetic acid (TFA, 10-20 volumes) at 0 °C in a flask equipped with a stirrer.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC/LC-MS for the disappearance of the starting material.

  • Work-up:

    • Carefully pour the reaction mixture onto crushed ice.

    • Basify the aqueous solution to pH > 10 by the slow addition of cold 50% NaOH solution or solid NaOH pellets, ensuring the temperature is kept low with an ice bath.

    • Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or DCM).

    • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the crude primary amine.

  • Purification: The product can be further purified by recrystallization or column chromatography if necessary.

References

  • Manavi, B., Tejeneki, H. Z., Rominger, F., & Balalaie, S. (n.d.). Proposed mechanism for the synthesis of imidazo[1,2-a]pyridine derivatives 4a–j. Vertex AI Search.
  • Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal.
  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega.
  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (n.d.). BIO Web of Conferences.
  • Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. (n.d.). ResearchGate.
  • Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. (2021). Letters in Applied NanoBioScience.
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (n.d.). MDPI.
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (n.d.). ChemProc.
  • Al-Qadi, I., Hanania, M., Warad, I., Al-Hajj, N., Hazzam, R., Salama, Y., ... & Al-Maharik, N. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Journal of the Iranian Chemical Society.

Sources

Technical Support Center: Method Refinement for C-3 Amination of 8-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the C-3 amination of 8-methylimidazo[1,2-a]pyridine. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important scaffold. The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, and its precise functionalization is key to developing novel therapeutics.[1] This guide provides in-depth troubleshooting advice, frequently asked questions, and refined experimental protocols to help you navigate the complexities of this reaction and achieve optimal results.

Understanding the Reaction: The "Why" Behind the "How"

The C-3 position of the imidazo[1,2-a]pyridine ring system is inherently electron-rich, making it susceptible to electrophilic and radical attack.[2] This electronic characteristic is the fundamental reason why direct C-H functionalization at this position is a favored synthetic strategy. The presence of an 8-methyl group, an electron-donating substituent, further enhances the electron density of the heterocyclic core, which can increase the rate of reaction at the C-3 position. However, it may also introduce subtle steric effects that need to be considered during optimization.

This guide will focus on a refined photoredox-catalyzed amination method, which offers a mild and efficient alternative to harsher, metal-catalyzed approaches that may require stoichiometric oxidants.[1][3] Photoredox catalysis utilizes visible light to initiate a single-electron transfer (SET) process, generating a radical cation intermediate from the imidazo[1,2-a]pyridine substrate.[3][4] This reactive intermediate then readily couples with a nitrogen-based nucleophile.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses common issues encountered during the C-3 amination of 8-methylimidazo[1,2-a]pyridine in a practical, question-and-answer format.

Question 1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I fix this?

Answer:

Low or no conversion is a common hurdle and can stem from several factors. A systematic approach to troubleshooting is essential.

  • Inadequate Light Source or Reaction Setup:

    • The "Why": Photoredox catalysis is entirely dependent on the efficient absorption of light by the photocatalyst. An inappropriate wavelength or insufficient light intensity will stall the reaction.

    • The "How-To":

      • Verify Wavelength: Ensure your light source's emission spectrum overlaps with the absorption maximum of your chosen photocatalyst (e.g., blue LEDs for many common iridium or ruthenium-based catalysts).

      • Optimize Light Intensity and Distance: Position the light source as close as possible to the reaction vessel to maximize photon flux. Ensure the entire reaction mixture is evenly illuminated.

      • Check Vessel Material: Use a vessel made of a material that is transparent to the required wavelength of light (e.g., borosilicate glass for visible light).

  • Degassed Solvent and Inert Atmosphere:

    • The "Why": Oxygen can quench the excited state of the photocatalyst, effectively halting the catalytic cycle. It can also lead to undesired side reactions.

    • The "How-To":

      • Thorough Degassing: Degas the reaction solvent thoroughly before use. Common methods include freeze-pump-thaw cycles (at least three) or sparging with an inert gas (argon or nitrogen) for at least 30 minutes.

      • Maintain Inert Atmosphere: Assemble the reaction under a positive pressure of an inert gas and maintain this atmosphere throughout the reaction.

  • Reagent Quality:

    • The "Why": The purity of all reagents, especially the solvent, amine source, and photocatalyst, is critical. Impurities can interfere with the catalytic cycle.

    • The "How-To":

      • Use Anhydrous Solvents: Ensure your solvent is dry, as water can interfere with the reaction.

      • Purify Starting Materials: If necessary, purify the 8-methylimidazo[1,2-a]pyridine and the amine coupling partner.

      • Photocatalyst Integrity: Store the photocatalyst under inert conditions and protected from light to prevent degradation.

Question 2: I am observing the formation of significant side products. How can I improve the selectivity for the desired C-3 aminated product?

Answer:

Side product formation often indicates that the reaction conditions are not optimal for the desired pathway.

  • Over-amination or Di-amination:

    • The "Why": If the reaction is left for too long or if the concentration of the amine is too high, a second amination event can occur at another position on the ring, or the initial product can be further functionalized.

    • The "How-To":

      • Monitor Reaction Progress: Use analytical techniques like TLC or LC-MS to monitor the reaction progress and stop it once the starting material is consumed and before significant side products appear.[5]

      • Stoichiometry Control: Carefully control the stoichiometry of the amine nucleophile. Start with a 1.1 to 1.5 molar equivalent and adjust as needed based on reaction monitoring.

  • Formation of Unidentified Impurities:

    • The "Why": The radical cation intermediate is highly reactive and can participate in undesired pathways if not efficiently trapped by the amine nucleophile. The choice of oxidant can also influence side reactions.

    • The "How-To":

      • Optimize Oxidant: If using a chemical oxidant, ensure it is added slowly or that its concentration is optimized. Some reactions may benefit from a milder oxidant. In photoredox catalysis, the choice of a sacrificial oxidant or a purely photocatalytic cycle without an external oxidant should be considered.

      • Solvent Effects: The polarity of the solvent can influence the stability of intermediates. Screen a range of solvents (e.g., acetonitrile, DMF, DMSO) to find the optimal medium for your specific substrate and amine.

Question 3: The reaction works, but the yield is consistently low. What adjustments can I make to improve the overall yield?

Answer:

Low yield, despite observing product formation, points towards an inefficient process that can often be rectified by fine-tuning the reaction parameters.

  • Suboptimal Catalyst Loading:

    • The "Why": While more catalyst is not always better, an insufficient amount will lead to a slow and incomplete reaction.

    • The "How-To":

      • Systematic Screening: Screen a range of photocatalyst loadings, typically from 0.5 mol% to 5 mol%, to identify the optimal concentration.

  • Temperature Effects:

    • The "Why": While many photoredox reactions are run at room temperature, some systems benefit from gentle heating to overcome activation barriers, while others may require cooling to suppress side reactions.

    • The "How-To":

      • Temperature Screening: Evaluate the reaction at different temperatures (e.g., 0 °C, room temperature, 40 °C) to determine the effect on yield.

  • Inefficient Product Isolation and Purification:

    • The "Why": The desired product may be lost during the workup and purification steps. 3-aminoimidazo[1,2-a]pyridine derivatives can sometimes be challenging to purify due to their polarity.

    • The "How-To":

      • Workup Procedure: Consider a modified workup procedure. For example, an aqueous wash with a mild base can help remove acidic impurities.

      • Chromatography Conditions: Optimize your column chromatography conditions. A gradient elution with a suitable solvent system (e.g., ethyl acetate/hexanes with a small amount of triethylamine to prevent streaking on silica gel) can improve separation.

Frequently Asked Questions (FAQs)

Q1: What is the best photocatalyst for this reaction?

A1: The choice of photocatalyst depends on the specific amine nucleophile and the redox potential of the 8-methylimidazo[1,2-a]pyridine. Commonly used and effective photocatalysts for C-H amination include iridium complexes like [Ir(ppy)2(dtbbpy)]PF6 and organic dyes such as Eosin Y or Rose Bengal. It is recommended to screen a few options to find the most efficient one for your system.

Q2: Can I use any amine as the nucleophile?

A2: A wide range of primary and secondary amines, as well as N-heterocycles, can be used. However, the nucleophilicity and steric bulk of the amine will affect the reaction rate and yield. Electron-rich and less sterically hindered amines tend to react more efficiently.

Q3: How do I know if my reaction is working?

A3: The most straightforward way to monitor the reaction is by thin-layer chromatography (TLC).[5] Spot the reaction mixture alongside the starting material. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates that the reaction is proceeding. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) is an excellent tool.[6]

Q4: Is an external oxidant always necessary?

A4: Not always. Some photoredox C-H amination reactions can proceed without an external (sacrificial) oxidant. In such cases, the catalytic cycle is designed to be redox-neutral. However, for some substrates and amine combinations, a mild sacrificial oxidant can improve the efficiency of the reaction by facilitating the turnover of the photocatalyst.

Refined Experimental Protocol: Photoredox C-3 Amination

This protocol provides a starting point for the C-3 amination of 8-methylimidazo[1,2-a]pyridine. Optimization of the parameters outlined in the troubleshooting section may be necessary to achieve the best results for your specific amine nucleophile.

Parameter Recommended Starting Condition
Substrate 8-methylimidazo[1,2-a]pyridine
Amine 1.2 equivalents
Photocatalyst [Ir(ppy)2(dtbbpy)]PF6 (1 mol%)
Solvent Anhydrous Acetonitrile (0.1 M)
Atmosphere Inert (Argon or Nitrogen)
Light Source Blue LED (450 nm)
Temperature Room Temperature
Reaction Time 12-24 hours (monitor by TLC)

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add 8-methylimidazo[1,2-a]pyridine (1.0 eq.), the amine nucleophile (1.2 eq.), and the photocatalyst (0.01 eq.).

  • Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous, degassed acetonitrile via syringe.

  • Initiation: Place the reaction vessel in front of the blue LED light source and begin vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals.

  • Workup: Once the reaction is complete, concentrate the mixture in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes, potentially with 1% triethylamine).

  • Characterization: Characterize the purified product by NMR spectroscopy and mass spectrometry.

Visualizing the Workflow

Experimental Workflow Diagram

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Combine Reactants: - 8-methylimidazo[1,2-a]pyridine - Amine - Photocatalyst prep2 Establish Inert Atmosphere (Ar or N2) prep1->prep2 prep3 Add Degassed Solvent prep2->prep3 react1 Irradiate with Blue LED (Vigorous Stirring) prep3->react1 react2 Monitor Progress (TLC / LC-MS) react1->react2 workup1 Solvent Removal react2->workup1 workup2 Flash Chromatography workup1->workup2 workup3 Characterization (NMR, MS) workup2->workup3

Caption: A streamlined workflow for the photoredox C-3 amination.

Troubleshooting Decision Tree

troubleshooting_tree start Low Conversion? check_light Check Light Source (Wavelength, Intensity) start->check_light Yes check_atmosphere Verify Inert Atmosphere & Degassed Solvent start->check_atmosphere Yes check_reagents Assess Reagent Purity start->check_reagents Yes side_products Side Products? monitor_rxn Monitor Reaction Closely (TLC/LC-MS) side_products->monitor_rxn Yes adjust_stoich Adjust Amine Stoichiometry side_products->adjust_stoich Yes screen_solvents Screen Solvents side_products->screen_solvents Yes low_yield Low Yield? optimize_catalyst Optimize Catalyst Loading low_yield->optimize_catalyst Yes optimize_temp Screen Reaction Temperature low_yield->optimize_temp Yes optimize_purification Refine Purification Method low_yield->optimize_purification Yes

Sources

Technical Support Center: Eco-Friendly Synthesis of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the eco-friendly synthesis of imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold using green chemistry principles. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your experiments.

Part 1: Troubleshooting Guide for Common Eco-Friendly Synthetic Methods

The transition to greener synthetic routes can present unique challenges. This section addresses specific issues you might encounter during your experiments, with a focus on causality and practical solutions.

Troubleshooting Workflow: A General Overview

When a reaction fails or provides a low yield, a systematic approach is crucial. The following diagram outlines a general troubleshooting workflow.

Troubleshooting_Workflow start Low/No Product Yield reagents Reagent Integrity Check Purity of 2-aminopyridine? Purity of carbonyl/alkyne? Solvent dry and degassed? start->reagents Start Here conditions Reaction Conditions Review Correct Temperature? Inert Atmosphere (if needed)? Sufficient Reaction Time? Effective Mixing/Irradiation? reagents->conditions Reagents OK solution1 Solution: - Purify starting materials - Use fresh, dry solvents reagents->solution1 Impure catalyst Catalyst System Analysis Catalyst active? Correct catalyst loading? Ligand (if any) appropriate? conditions->catalyst Conditions OK solution2 Solution: - Optimize temperature/time - Ensure inert atmosphere - Check equipment setup conditions->solution2 Incorrect end Successful Synthesis catalyst->end Catalyst OK (Consult FAQs) solution3 Solution: - Use fresh catalyst - Screen catalyst loading - Consider alternative catalyst catalyst->solution3 Inactive Reaction_Scheme start_materials Acetophenone + 2-Aminopyridine intermediate In situ generated α-iodoacetophenone start_materials->intermediate KI, TBHP, H₂O Ultrasound ())) product 2-Phenylimidazo[1,2-a]pyridine intermediate->product Cyclization

Stability issues of 8-Methylimidazo[1,2-a]pyridin-3-amine in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 8-Methylimidazo[1,2-a]pyridin-3-amine (CAS: 68739-11-7). This document is designed for researchers, medicinal chemists, and drug development professionals to provide expert guidance on the stability of this compound in solution. We will address common challenges, offer troubleshooting protocols, and explain the chemical principles behind our recommendations.

Frequently Asked Questions (FAQs)

This section covers foundational knowledge for the proper handling and storage of this compound.

Q1: What is this compound and what are its key chemical features?

This compound is a heterocyclic compound featuring a fused imidazopyridine ring system.[1][2][3] This scaffold is of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules.[4][5] The key features influencing its stability are:

  • The Imidazo[1,2-a]pyridine Core: This bicyclic aromatic system is electron-rich, making it susceptible to oxidation and electrophilic attack.[6]

  • The 3-amino Group: The primary amine at the C3 position is a nucleophilic and basic site, which can readily participate in reactions and is prone to oxidation.

  • The 8-methyl Group: This electron-donating group can subtly influence the reactivity of the aromatic system.

Q2: How should I properly store the solid compound and its solutions to ensure long-term stability?

Proper storage is critical to prevent degradation before the compound is even used in an experiment. We recommend the following conditions, summarized in the table below.

Form Temperature Atmosphere Light Conditions Container
Solid 2-8°C (Refrigerated)[1]Inert Gas (Argon or Nitrogen)Protect from LightTightly sealed, amber glass vial
Solution -20°C to -80°C (Frozen)Inert Gas (if practical)Protect from LightTightly sealed, amber glass vial or cryovial

Causality: The imidazo[1,2-a]pyridine core and the exocyclic amine are sensitive to atmospheric oxygen, moisture, and light.[4] Low temperatures slow down the rate of all potential degradation reactions.[7] An inert atmosphere displaces oxygen, preventing oxidation, while amber vials block UV and visible light, which can catalyze photodecomposition.

Q3: What are the best practices for preparing and handling solutions of this compound?

  • Solvent Choice: Use high-purity, anhydrous solvents such as DMSO, DMF, or ethanol. If using aqueous buffers, they should be freshly prepared, degassed (by sparging with argon or nitrogen) to remove dissolved oxygen, and ideally include a chelating agent like EDTA (0.1-1 mM) to sequester trace metal ions that can catalyze oxidation.

  • pH Considerations: The amino group makes the molecule basic. In acidic solutions (pH < 4), the compound will be protonated, which can increase its aqueous solubility but may also affect its stability or activity in certain assays. In strongly basic solutions (pH > 10), deprotonation of other parts of the molecule could occur, potentially leading to different degradation pathways. For most applications, a buffered solution in the physiological pH range (6.5-7.5) is recommended.

  • Preparation Technique: Allow the solid compound to equilibrate to room temperature before opening the vial to prevent condensation of atmospheric moisture onto the solid. Prepare stock solutions fresh whenever possible. If a stock solution must be stored, dispense it into single-use aliquots to avoid repeated freeze-thaw cycles.

Troubleshooting Guide for Stability Issues

This section provides a systematic approach to diagnosing and solving common stability problems encountered during experiments.

Workflow for Troubleshooting Stability

The following diagram outlines a logical workflow for identifying and resolving stability issues.

G Observation Observation of Instability (e.g., Color Change, New HPLC Peaks, Loss of Potency) Investigate_Light Assess Light Exposure Observation->Investigate_Light Investigate_Solvent Assess Solvent/Buffer Observation->Investigate_Solvent Investigate_Temp Assess Temperature Observation->Investigate_Temp Investigate_Atmosphere Assess Atmosphere Observation->Investigate_Atmosphere Action_Light Store in Amber Vials Work in Low Light Investigate_Light->Action_Light Cause Confirmed Action_Solvent Use Anhydrous/Degassed Solvent Buffer pH, Add Chelator Investigate_Solvent->Action_Solvent Cause Confirmed Action_Temp Store Aliquots at -20°C or -80°C Avoid Freeze-Thaw Cycles Investigate_Temp->Action_Temp Cause Confirmed Action_Atmosphere Sparge Solvents with N2/Ar Prepare Under Inert Gas Investigate_Atmosphere->Action_Atmosphere Cause Confirmed

Caption: Troubleshooting workflow for stability issues.

Problem 1: My solution of this compound has turned yellow or brown.

  • Probable Cause: This is a classic sign of oxidative degradation or photodecomposition. The electron-rich aromatic system and the amino group are susceptible to oxidation by atmospheric oxygen or peroxide contaminants in solvents. This process often forms highly conjugated, colored byproducts. Imidazo[1,2-a]pyridines are known to be fluorescent and their photophysical properties can be altered by environmental factors, suggesting sensitivity to light.[4][8]

  • Recommended Solution & Validation:

    • Immediate Action: Discard the discolored solution. Do not use it for quantitative experiments as the concentration of the active compound is likely reduced and the degradants may interfere with your assay.

    • Preventative Protocol: Prepare a new solution using a high-purity, anhydrous solvent (e.g., HPLC-grade DMSO) that has been purged with an inert gas like argon for 15-20 minutes to remove dissolved oxygen.

    • Validation: Prepare two small-scale solutions. Store one in a standard clear vial on the benchtop and the other in an argon-flushed amber vial at -20°C. Compare the color and analyze by HPLC/LC-MS after 24-48 hours. The protected sample should show significantly less degradation.

Problem 2: I am observing new, unexpected peaks in my HPLC or LC-MS analysis.

  • Probable Cause: The appearance of new peaks that grow over time is a definitive indicator of chemical degradation. Given the structure, likely degradation pathways include oxidation (forming N-oxides or hydroxylated species), dimerization, or reaction with solvent impurities (e.g., aldehydes in older THF or ketones in acetone).

  • Recommended Solution & Validation:

    • Characterize Degradants: If you have access to high-resolution mass spectrometry (HRMS), analyze the new peaks to determine their molecular weights. An increase of 16 amu often suggests oxidation (addition of an oxygen atom). This provides crucial evidence for the degradation pathway.

    • Forced Degradation Study: To proactively understand potential issues, perform a forced degradation study. This is a self-validating system to confirm stability under your specific experimental conditions. See the protocol below.

    • Optimize Conditions: Based on the results of the forced degradation study, implement the necessary protective measures (e.g., if the compound degrades under acidic conditions, ensure your solutions are buffered at a neutral pH).

Hypothetical Degradation Pathway: Oxidation

The diagram below illustrates a plausible oxidative degradation pathway for the compound, which is a common fate for electron-rich amino-heterocycles.

Caption: Plausible oxidative degradation pathways.

Problem 3: I am seeing a progressive loss of compound concentration in my stock solution over time.

  • Probable Cause: This indicates a slow, continuous degradation of the parent compound. If there is no visible color change or significant new peaks in the chromatogram, the degradants might be non-chromophoric, volatile, or polymeric species that are not easily detected by standard HPLC-UV methods. Adsorption to the storage vessel surface can also be a factor, particularly at low concentrations.

  • Recommended Solution & Validation:

    • Aliquot and Store: The most robust solution is to prepare a concentrated stock, divide it into single-use aliquots in low-adsorption vials (e.g., silanized glass or specific polypropylene tubes), and store them at -80°C. Use a fresh aliquot for each experiment.

    • Use of Internal Standard: For quantitative studies, add a stable, non-reactive internal standard (IS) to your analytical samples. If the ratio of your compound's peak area to the IS peak area decreases over time, it confirms compound loss and is not an artifact of injection volume variability.

    • Solubility Check: Ensure the compound is fully dissolved and not slowly precipitating out of solution, especially upon cooling or freezing. Visually inspect thawed aliquots for any particulate matter. A recent study highlighted the importance of formulation for improving the aqueous solubility of similar imidazopyridine derivatives.[9]

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol incorporates best practices to maximize the shelf-life of your stock solution.

  • Materials:

    • This compound solid

    • Anhydrous, HPLC-grade DMSO

    • Argon or Nitrogen gas with a purging apparatus

    • 2 mL amber glass vials with PTFE-lined screw caps

  • Procedure:

    • Allow the vial of solid compound to warm to room temperature for at least 20 minutes.

    • In a separate vial, dispense the required volume of DMSO.

    • Purge the DMSO with a gentle stream of argon for 15-20 minutes.

    • Weigh the desired amount of solid compound in a fume hood and add it to the vial of degassed DMSO.

    • Cap the vial tightly and vortex until the solid is completely dissolved.

    • Immediately dispense the stock solution into single-use aliquots in pre-labeled amber vials.

    • Flush the headspace of each aliquot vial with argon before sealing.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Basic Forced Degradation Study

This study will help you understand the compound's liabilities under your specific experimental conditions.

  • Sample Preparation: Prepare a solution of your compound at a typical working concentration (e.g., 1 mM) in your primary experimental solvent or buffer.

  • Stress Conditions: Dispense the solution into separate, clearly labeled vials for each stress condition:

    • Control: Store at 4°C in the dark.

    • Acid Stress: Add 1 M HCl to adjust the pH to ~2.

    • Base Stress: Add 1 M NaOH to adjust the pH to ~12.

    • Oxidative Stress: Add 3% H₂O₂ to a final concentration of 0.1%.

    • Thermal Stress: Incubate at 50°C in the dark.

    • Photostability: Expose to direct laboratory light or a photostability chamber.

  • Analysis:

    • Take an initial (T=0) sample from the control solution and analyze by HPLC or LC-MS to get a baseline chromatogram.

    • After a set time (e.g., 2, 8, 24 hours), take samples from the control and each stress condition.

    • Analyze all samples by HPLC or LC-MS. Compare the peak area of the parent compound and look for the appearance of new peaks relative to the T=0 control.

  • Interpretation: The conditions that show a significant decrease in the parent peak area or the formation of major new peaks are the primary sources of instability for this compound. This empirical data is invaluable for designing robust experiments. Various analytical techniques can be employed for characterizing degradation products.[10]

References
  • A Review on the Photophysical Properties of Imidazo[1,2-A]Pyridines. Google Scholar.
  • Recent Advances in Visible Light-Induced C-H Functionaliz
  • Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. PMC, NIH.
  • Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. PMC, NIH.
  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing.
  • 3-Amino-8-methylimidazo[1,2-a]pyridine CAS: 68739-11-7. A2B Chem.
  • 8-Methyl-imidazo[1,2-a]pyridine-2-carboxylic acid. Sigma-Aldrich.
  • Functionalization of imidazo[1,2-a]pyridines via radical reactions. RSC Publishing.
  • Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. MDPI.
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • This compound. PubChemLite.
  • 3-AMINO-8-METHYLIMIDAZO[1,2-A]PYRIDINE | 68739-11-7. ChemicalBook.
  • Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation.

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Validation & Comparative

The 8-Methylimidazo[1,2-a]pyridin-3-amine Scaffold: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This guide focuses on a specific, promising subset: 8-methylimidazo[1,2-a]pyridin-3-amine analogs. The strategic placement of the methyl group at the 8-position can influence the molecule's pharmacokinetic properties and its interaction with biological targets. The 3-amino group serves as a critical attachment point for various substituents, allowing for a broad exploration of the chemical space to optimize potency and selectivity. This guide will dissect the structure-activity relationships (SAR) of these analogs, offering a comparative analysis based on available experimental data to inform future drug discovery efforts.

The Core Scaffold: this compound

The fundamental structure consists of a fused imidazole and pyridine ring system. The methyl group at position C8 and the amine at C3 are key features. Modifications at the C2 position and on the exocyclic nitrogen of the 3-amino group have been shown to significantly impact biological activity, particularly in the context of anticancer agents.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs is highly dependent on the nature and position of various substituents. The following sections break down the SAR based on modifications at key positions.

Influence of Substituents at the C2 Position

The C2 position of the imidazo[1,2-a]pyridine core is a prime site for modification to modulate biological activity. Studies have shown that the introduction of various aryl and heteroaryl groups at this position can significantly impact the cytotoxic effects of these compounds against cancer cell lines.[2][3][4]

A series of N-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-amine analogs with different substituents at the C2 position were synthesized and evaluated for their anticancer activity against various cell lines. The results indicate that both electron-donating and electron-withdrawing groups on the C2-phenyl ring can influence potency.

For instance, the presence of a nitro group on the C2-phenyl moiety demonstrated high inhibitory activity against the HT-29 colon cancer cell line.[4] Conversely, a tolyl group at the C2 position resulted in a promising bioactive product against B16F10 melanoma cells.[4] This suggests that the optimal substituent at C2 may be cell-line dependent, highlighting the need for targeted screening approaches.

Impact of Modifications at the 3-Amino Group

The 3-amino group is another critical handle for SAR exploration. The nature of the substituent on this nitrogen can dramatically alter the compound's properties and biological activity.

In one study, a library of imidazo[1,2-a]pyridine analogs with N-/O-/S-methyl linkages at the C3 position was synthesized and evaluated for anti-proliferative activity.[5][6] This seemingly subtle change from a direct N-aryl linkage to a methylated linker can affect the molecule's conformation, hydrogen bonding capacity, and overall interaction with its biological target.

The Role of the 8-Methyl Group

While this guide focuses on analogs with a methyl group at the 8-position, it is worth noting that substitutions on the pyridine ring, in general, are crucial for activity. Studies on related imidazo[1,2-a]pyridine scaffolds have shown that modifications at the C6, C7, and C8 positions can influence potency and selectivity. For example, in a series of PI3Kα inhibitors, substitutions at the 8-position were explored to improve solubility and introduce hydrogen bonding interactions.[7] Although not directly focused on 3-amino analogs, this underscores the importance of the substitution pattern on the pyridine ring for optimizing drug-like properties.

Comparative Biological Activity of this compound Analogs

The following table summarizes the in vitro anticancer activity of a selection of this compound analogs against various cancer cell lines. The data is compiled from multiple studies to provide a comparative overview.

Compound IDC2 Substituent3-Amino SubstituentCancer Cell LineIC50 (µM)Reference
1 4-Nitrophenyl4-ChlorophenylaminoHT-294.15 ± 2.93[4]
2 4-Tolyl4-ChlorophenylaminoB16F1021.75 ± 0.81[4]
3 Indole4-ChlorophenylaminoHT-2918.34 ± 1.22[2][3]
4 2,4-Difluorophenyl4-ChlorophenylaminoB16F1014.39 ± 0.04[2][3]
5b (from ref[5])2-HaloN-methylHCT-1163.5 - 61.1[5][6]

Experimental Protocols

General Synthesis of 3-Aminoimidazo[1,2-a]pyridine Derivatives

The synthesis of 3-aminoimidazo[1,2-a]pyridine analogs is often achieved through a one-pot, three-component reaction known as the Groebke-Blackburn-Bienaymé (GBB) reaction.[3][4]

Step-by-step methodology:

  • Condensation: A substituted 2-aminopyridine (e.g., 2-amino-3-methylpyridine) is condensed with an appropriate aldehyde in the presence of a catalyst, such as p-toluenesulfonic acid or scandium triflate.

  • Cyclization: The resulting imine intermediate undergoes cyclization with an isocyanide (e.g., 4-chlorophenyl isocyanide).

  • Purification: The final product is purified using techniques like flash chromatography and recrystallization.

In Vitro Cytotoxicity Assay (MTT Assay)

The anticancer effects of the synthesized compounds are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8]

Step-by-step methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.

Visualizing Structure-Activity Relationships

The following diagrams illustrate the key structural components influencing the activity of this compound analogs and a typical synthetic workflow.

SAR_Overview cluster_SAR Key Positions for SAR Exploration Core This compound Core C2 C2 Position (Aryl/Heteroaryl Substituents) Core->C2 Influences Potency & Selectivity N3 3-Amino Group (N-Substituents/Linkers) Core->N3 Modulates Physicochemical Properties C8 C8-Methyl Group (Impact on PK/Binding) Core->C8 Anchoring/ Steric Effects Activity Biological Activity (e.g., Anticancer, Kinase Inhibition) C2->Activity N3->Activity C8->Activity

Caption: Key structural features influencing the biological activity of this compound analogs.

GBB_Reaction_Workflow cluster_reactants Starting Materials Aminopyridine 2-Amino-3-methylpyridine Reaction One-Pot Three-Component Groebke-Blackburn-Bienaymé (GBB) Reaction Aminopyridine->Reaction Aldehyde Substituted Aldehyde Aldehyde->Reaction Isocyanide Isocyanide Isocyanide->Reaction Purification Purification (Chromatography, Recrystallization) Reaction->Purification Product This compound Analog Purification->Product

Caption: Synthetic workflow for this compound analogs via the GBB reaction.

Conclusion

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications at the C2 and 3-amino positions are critical for optimizing biological activity. The presented comparative data and experimental protocols offer a valuable resource for researchers in the field of medicinal chemistry and drug discovery, providing a solid foundation for the rational design of new and more potent analogs. Further exploration of this chemical space is warranted to fully unlock the therapeutic potential of this privileged scaffold.

References

  • Bristol-Myers Company. (1989). Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. Journal of Medicinal Chemistry. [Link]
  • Fan, H., et al. (2020). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Bioorganic & Medicinal Chemistry. [Link]
  • Hayakawa, M., et al. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry. [Link]
  • Wang, L., et al. (2021). An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. Leukemia & Lymphoma. [Link]
  • Gucký, T., et al. (2018). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Journal of Medicinal Chemistry. [Link]
  • Pogacic, V., et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research. [Link]
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  • Deb, M. L., et al. (2016). Synthesis, biological evaluation and molecular modeling studies of Imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. European Journal of Medicinal Chemistry. [Link]
  • Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry. [Link]
  • Al-Ostoot, F. H., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention. [Link]
  • Norman, M. H., et al. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Smith, P. W., et al. (2010). 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Kumar, A., et al. (2022). Synthesis of 3-N-/O-/S-methyl-imidazo[1,2-a] pyridine derivatives for caspase-3 mediated apoptosis induced anticancer activity. Bioorganic Chemistry. [Link]
  • Al-Ostoot, F. H., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. National Institutes of Health. [Link]
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  • Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets. [Link]
  • Estevez-Perez, G., et al. (2021). (E)-3-((2-Fluorophenyl)(hydroxy)methylene)imidazo[1,2-a]pyridin-2(3H)-one. MDPI. [Link]

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A Comparative Analysis of the Imidazo[1,2-a]pyridine Scaffold versus Targeted Kinase Inhibitors in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Evaluating a Privileged Chemical Scaffold for Kinase Inhibition

In the landscape of modern drug discovery, protein kinases remain a paramount target class, governing a vast array of cellular processes from proliferation to apoptosis. The dysregulation of kinase signaling is a hallmark of numerous pathologies, most notably cancer and inflammatory diseases. Consequently, the development of small-molecule kinase inhibitors has become a cornerstone of therapeutic strategy.

This guide moves beyond the analysis of a single entity, 8-Methylimidazo[1,2-a]pyridin-3-amine, to a broader, more strategic examination of its core structure: the imidazo[1,2-a]pyridine scaffold . This chemical framework is recognized as a "privileged scaffold" in medicinal chemistry—a molecular structure that is capable of binding to multiple, distinct biological targets.[1] We will dissect the performance of derivatives from this scaffold against key kinases from three critical signaling pathways—PI3K, p38 MAPK, and VEGFR-2—and compare them to established, clinically relevant inhibitors. This comparative approach provides researchers and drug development professionals with a framework for evaluating the potential of this versatile scaffold in their own discovery pipelines.

The Imidazo[1,2-a]pyridine Scaffold: A Profile in Versatility

The imidazo[1,2-a]pyridine core is a bicyclic aromatic heterocycle that offers a rigid and synthetically tractable foundation for inhibitor design.[1] Its structure allows for functionalization at multiple positions (C-2, C-3, C-6, C-8, etc.), enabling chemists to fine-tune properties such as potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion). Research has demonstrated its utility in developing inhibitors for a wide range of kinases, including Akt, PI3K, IGF-1R, and DYRK1A.[2][3][4][5]

Part 1: Comparative Analysis vs. Key Kinase Targets

Targeting the PI3K Pathway

The Phosphoinositide 3-kinase (PI3K) pathway is a central regulator of cell growth, survival, and metabolism, and its aberrant activation is a frequent event in human cancers.[4][6] The development of pan- or isoform-selective PI3K inhibitors is a major focus of oncology research.

Imidazo[1,2-a]pyridine Derivative Example: Researchers have successfully optimized imidazo[1,2-a]pyridine derivatives to be potent PI3Kα inhibitors. Starting from a screening hit with an IC50 of 0.67 µM, optimization led to the discovery of compounds with nanomolar potency.[7] For instance, a thiazole derivative based on this scaffold demonstrated an IC50 of 0.0028 µM (2.8 nM) for PI3Kα and high selectivity over other PI3K isoforms.[7] This compound also suppressed tumor growth in a mouse xenograft model, validating the scaffold's potential for generating in vivo-active agents.[7]

Benchmark Comparator: Pictilisib (GDC-0941) Pictilisib is a potent, orally bioavailable pan-Class I PI3K inhibitor that has been extensively evaluated in clinical trials. It inhibits all four Class I PI3K isoforms (α, β, δ, γ) with low nanomolar IC50 values.

Quantitative Comparison: PI3K Inhibition

Compound ClassSpecific Compound ExampleTargetIC50 (nM)Key FeatureReference
Imidazo[1,2-a]pyridine Thiazole Derivative 12PI3Kα2.8High isoform selectivity[7]
Imidazo[1,2-a]pyridine Compound 35 PI3Kα150Potent with in vitro ADME[8]
Clinical Benchmark Pictilisib (GDC-0941)Pan-PI3K3 (avg.)Pan-isoform inhibitionN/A

Causality Behind Experimental Choices: The goal of the optimization campaign that produced Derivative 12 was to enhance potency and isoform selectivity. High selectivity for PI3Kα is desirable because it is frequently mutated in cancer, and avoiding inhibition of other isoforms may reduce off-target toxicities.

Targeting the p38 MAPK Pathway

The p38 mitogen-activated protein kinase (MAPK) pathway is a critical mediator of the inflammatory response, regulating the production of pro-inflammatory cytokines like TNF-α and IL-6.[9] P38 inhibitors are therefore investigated as treatments for inflammatory diseases such as rheumatoid arthritis and COPD.[10][11]

Imidazo[1,2-a]pyridine Derivative Potential: While specific IC50 data for an imidazo[1,2-a]pyridine against p38 is not detailed in the provided results, the scaffold is a known core for anti-inflammatory compounds. For example, the derivative MIA (8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine) was shown to exert anti-inflammatory effects by modulating the NF-κB and STAT3 pathways, which are closely linked to p38 signaling.[12] This demonstrates the scaffold's suitability for targeting inflammation-related kinases.

Benchmark Comparator: Doramapimod (BIRB 796) Doramapimod is a highly potent, allosteric inhibitor of p38α MAPK that binds to a distinct site from the ATP pocket, conferring high selectivity.[13] It effectively inhibits p38α and p38β with IC50 values of 38 nM and 65 nM, respectively.[13]

Conceptual Comparison: p38 MAPK Inhibition

Compound ClassTarget PathwayMechanism of ActionKey FeatureReference
Imidazo[1,2-a]pyridine NF-κB / STAT3Downstream pathway modulationAnti-inflammatory activity[12]
Clinical Benchmark p38 MAPKα/βAllosteric Kinase InhibitionHigh potency and selectivity[13]

Expert Insight: Targeting p38 directly has faced clinical challenges due to toxicity.[10] The ability of the imidazo[1,2-a]pyridine scaffold to modulate downstream inflammatory pathways like NF-κB could offer an alternative therapeutic strategy with a potentially different safety profile.

Targeting the VEGFR-2 Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is the primary mediator of angiogenesis, the process of forming new blood vessels.[14] Inhibiting VEGFR-2 is a validated anti-cancer strategy that chokes off a tumor's blood supply.

Imidazo[1,2-a]pyridine Derivative Potential: The imidazo[1,2-a]pyridine scaffold has been explored for anti-angiogenic properties. While specific VEGFR-2 IC50 values for this scaffold are not immediately available from the search, its derivatives have been designed as inhibitors of pathways critical for angiogenesis, such as PI3K.[12] This suggests a rational basis for designing direct VEGFR-2 inhibitors from this core.

Benchmark Comparator: Sorafenib Sorafenib is a multi-kinase inhibitor used to treat renal cell carcinoma and hepatocellular carcinoma. It is a Type II inhibitor that targets several kinases, including VEGFR-2, PDGFR, and Raf kinases, by binding to an allosteric pocket and stabilizing the inactive (DFG-out) conformation of the kinase.[15]

Conceptual Comparison: VEGFR-2 Inhibition

Compound ClassTargetBinding ModeKey FeatureReference
Imidazo[1,2-a]pyridine Angiogenesis Pathways (e.g., PI3K)ATP-Competitive (Typical)Scaffold for anti-angiogenic design[12]
Clinical Benchmark VEGFR-2, PDGFR, RafType II (DFG-out)Multi-kinase inhibition[15]

Diagram of Kinase Inhibition Modes:

G cluster_0 Type I Inhibition (ATP-Competitive) cluster_1 Type II Inhibition (Allosteric) Kinase_I Kinase (Active 'DFG-in') Pocket_I ATP Binding Pocket ATP_I ATP ATP_I->Pocket_I Binds Inhibitor_I Imidazo[1,2-a]pyridine (Typical) Inhibitor_I->Pocket_I Competes & Blocks Kinase_II Kinase (Inactive 'DFG-out') Pocket_II ATP Pocket + Allosteric Site Inhibitor_II Sorafenib Inhibitor_II->Pocket_II Binds & Stabilizes Inactive State

Sources

In vivo Validation of 8-Methylimidazo[1,2-a]pyridin-3-amine's Anticancer Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine (IP) scaffold is a nitrogen-based heterocyclic structure that has garnered significant interest in medicinal chemistry due to its wide range of biological activities.[1] Various derivatives have been investigated for diverse therapeutic applications, but their potential as anticancer agents is particularly noteworthy.[1][2][3] These compounds often exert their effects by intervening in critical molecular pathways that regulate cell division and proliferation.[1] Several in vitro studies have demonstrated that IP-based compounds can inhibit the growth of various cancer cell lines, including those from breast, lung, colon, and cervical cancers.[1][4]

This guide focuses on a specific derivative, 8-Methylimidazo[1,2-a]pyridin-3-amine , and outlines a comprehensive framework for its in vivo validation. While direct in vivo data for this specific compound is not yet broadly published, this document serves as a strategic guide, drawing comparisons with established chemotherapeutic agents and leveraging known mechanisms of related IP compounds to design a robust preclinical validation pathway.

Hypothesized Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

A recurrent mechanism of action for the anticancer effects of imidazo[1,2-a]pyridine derivatives is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway.[1][4][5] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[6][7][8] Its aberrant activation is a frequent event in many human cancers, making it a prime target for therapeutic intervention.[5][6][7]

Studies on structurally similar IP compounds have shown they can decrease the phosphorylation of Akt and mTOR, key nodes in this pathway.[4][9][10] This inhibition leads to cell cycle arrest and the induction of apoptosis (programmed cell death).[4][9][10] We hypothesize that this compound shares this mechanism. Downstream effects of PI3K/Akt/mTOR inhibition include the upregulation of tumor suppressors like p53 and p21 and the activation of apoptotic proteins such as caspases.[4][9]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates AKT Akt PI3K->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes Compound 8-Methylimidazo[1,2-a] pyridin-3-amine Compound->PI3K Compound->AKT Inhibits

Figure 1: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by this compound.

Designing the In Vivo Validation Study: A Comparative Approach

The transition from promising in vitro data to robust in vivo validation is a critical step in drug development.[11][12][13] A meticulously designed study is essential to evaluate efficacy and safety. Given the high rates of treatment failure and genomic complexity in cancers like pancreatic cancer, preclinical models that accurately reflect human disease are paramount.[14][15]

Selection of the Animal Model

The choice of animal model is fundamental. For an initial efficacy study of a novel compound targeting a human cancer, an immunocompromised mouse model is the standard.

  • Rationale: Immunocompromised strains (e.g., NOD/SCID or Nude mice) lack a functional immune system, which prevents the rejection of implanted human cancer cells.[11] This allows for the growth of human tumors, creating a "xenograft" model where the compound's direct effect on the tumor can be assessed.[16]

Choice of Cancer Model and Comparator Drug

Based on the frequent dysregulation of the PI3K/Akt pathway in pancreatic ductal adenocarcinoma (PDAC) and the need for new therapies for this disease, a pancreatic cancer xenograft model is a clinically relevant choice.[14][17]

  • Cell Line: MIA PaCa-2 is a well-characterized human pancreatic cancer cell line suitable for establishing xenografts.[16] It is known to be aggressive and has a well-documented growth pattern in mice.

  • Comparator (Positive Control): Gemcitabine is a standard-of-care chemotherapeutic agent for pancreatic cancer.[16][17] Including a Gemcitabine treatment group provides a benchmark against which the efficacy of this compound can be compared.[17]

  • Control (Negative Control): A Vehicle control group (the solution used to dissolve the compound, without the active ingredient) is essential to ensure that any observed antitumor effects are due to the compound itself and not the delivery vehicle.

Experimental Workflow

The overall experimental design will follow a logical progression from tumor implantation to data analysis.

Experimental_Workflow A Acclimatize NOD/SCID Mice B Implant MIA PaCa-2 Cells Subcutaneously A->B C Tumor Growth (to ~100-150 mm³) B->C D Randomize Mice into Treatment Groups C->D E Begin Dosing Regimen (Vehicle, Gemcitabine, Test Compound) D->E F Monitor Tumor Volume & Body Weight (2x/week) E->F G Endpoint Reached (Tumor size / Time limit) F->G H Euthanize & Collect Tumors for Analysis G->H

Figure 2: Standard workflow for an in vivo xenograft efficacy study.

Detailed Experimental Protocols

Reproducibility and accuracy are cornerstones of preclinical research. The following protocols provide a step-by-step guide for conducting the validation study.

Protocol 1: Pancreatic Cancer Xenograft Establishment
  • Cell Culture: Culture MIA PaCa-2 human pancreatic cancer cells in DMEM supplemented with 10% fetal bovine serum and 2.5% horse serum at 37°C in a 5% CO₂ incubator.

  • Cell Preparation: On the day of implantation, harvest cells using trypsin, wash with sterile phosphate-buffered saline (PBS), and resuspend in a 1:1 mixture of PBS and Matrigel® at a concentration of 5 x 10⁷ cells/mL.

  • Animal Handling: Use 6-8 week old female NOD/SCID mice. Allow them to acclimatize for at least one week before any procedures.

  • Implantation: Anesthetize the mouse. Subcutaneously inject 100 µL of the cell suspension (containing 5 million cells) into the right flank of each mouse.

  • Monitoring: Allow tumors to grow. Begin caliper measurements twice weekly once tumors are palpable. Tumor volume is calculated using the formula: (Length x Width²)/2 .[11]

Protocol 2: Dosing and In-Life Monitoring
  • Randomization: Once tumors reach an average volume of 100-150 mm³, randomize mice into three groups (n=8-10 mice per group):

    • Group 1: Vehicle Control (e.g., 5% DMSO, 40% PEG300, 55% Saline)

    • Group 2: Gemcitabine (e.g., 60 mg/kg, intraperitoneal, twice weekly)

    • Group 3: this compound (e.g., 50 mg/kg, oral gavage, daily)

    • Note: The dose and schedule for the test compound should be determined by prior maximum tolerated dose (MTD) studies.

  • Administration: Administer treatments according to the specified schedule for a set period (e.g., 21-28 days).

  • In-Life Monitoring:

    • Measure tumor volume with calipers twice weekly.[11]

    • Record body weight twice weekly as a primary indicator of toxicity.[11]

    • Conduct daily health checks for signs of distress (e.g., changes in posture, activity, or grooming).

  • Endpoint Criteria: The study concludes when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or after the pre-defined treatment period. Individual animals showing signs of excessive weight loss (>20%) or morbidity should be euthanized.

Comparative Data Analysis and Presentation

Objective data presentation is crucial for comparing the performance of the novel compound against the standard of care.

Efficacy Comparison

The primary efficacy endpoint is Tumor Growth Inhibition (TGI) . This is calculated at the end of the study for each treatment group relative to the vehicle control.

Table 1: Illustrative In Vivo Efficacy Data in a Pancreatic Xenograft Model

Treatment GroupDosing RegimenMean Final Tumor Volume (mm³)Tumor Growth Inhibition (TGI) %Mean Body Weight Change (%)
Vehicle Control 10 mL/kg, p.o., daily1650 ± 210--2%
Gemcitabine 60 mg/kg, i.p., 2x weekly825 ± 15050%-8%
This compound 50 mg/kg, p.o., daily660 ± 13560% -4%

Data are presented as mean ± standard error of the mean (SEM) and are illustrative.

Interpretation of Results

In this illustrative example, this compound demonstrates a superior tumor growth inhibition (60%) compared to the standard-of-care drug, Gemcitabine (50%). Furthermore, the lower body weight loss in the test compound group suggests a more favorable toxicity profile. Such results would provide strong justification for further preclinical development, including mechanism-of-action studies on excised tumor tissue (pharmacodynamics) and studies in other cancer models. The establishment and use of patient-derived xenograft (PDX) models, which better retain the genetic and stromal characteristics of human tumors, would be a logical next step to confirm these findings in a more clinically relevant setting.[15]

Conclusion and Future Directions

The in vivo validation of novel anticancer agents is a complex but essential process for translating laboratory discoveries into potential clinical therapies.[18] The imidazo[1,2-a]pyridine class of compounds, by targeting fundamental cancer pathways like PI3K/Akt/mTOR, represents a promising area of research.[4] A comparative study, as outlined in this guide, provides a rigorous and objective framework for evaluating the preclinical efficacy and safety of This compound . Positive results from such a study would be a critical milestone, paving the way for advanced preclinical modeling and eventual clinical investigation.

References
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  • Liu, Z., et al. (2020). Design, Synthesis, and In Vitro/In Vivo Anti-Cancer Activities of Novel (20S)-10,11-Methylenedioxy-Camptothecin Heterocyclic Derivatives. Molecules. Available at: [Link]

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  • Ghasemi, S., et al. (2022). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Research in Pharmaceutical Sciences. Available at: [Link]

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Navigating the Kinome: A Comparative Cross-Reactivity Profile of 8-Methylimidazo[1,2-a]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1][2] This guide provides an in-depth comparative analysis of 8-Methylimidazo[1,2-a]pyridin-3-amine , a representative member of this class, against other well-characterized imidazo[1,2-a]pyridine-based kinase inhibitors. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive framework for assessing its selectivity and potential therapeutic applications.

The seemingly simple addition of a methyl group at the 8-position and an amine at the 3-position can profoundly influence the kinase inhibitory profile of the imidazo[1,2-a]pyridine core. While extensive research has explored various substitutions on this scaffold, leading to potent inhibitors of kinases such as PI3K, Akt, and DYRK1A/CLK1, a definitive cross-reactivity profile for this compound remains to be fully elucidated.[3][4][5] This guide will, therefore, present a hypothesized selectivity profile based on structure-activity relationships (SAR) gleaned from the literature and provide detailed experimental protocols for its validation.

Comparative Selectivity Analysis: Benchmarking Against Key Kinase Inhibitors

To contextualize the potential activity of this compound, we compare its hypothesized profile with two well-characterized imidazo[1,2-a]pyridine-based inhibitors targeting critical cancer-related kinases: a representative PI3Kα inhibitor and a DYRK1A/CLK1 inhibitor.

Kinase TargetThis compound (Hypothesized IC50, nM)Imidazo[1,2-a]pyridine PI3Kα Inhibitor (Compound 12) IC50 (nM)[3]Imidazo[1,2-a]pyridine DYRK1A/CLK1 Inhibitor (Compound 4c) IC50 (nM)[4]
PI3Kα500 - 10002.8>10,000
DYRK1A100 - 500>10,0002600
CLK1200 - 800>10,000700
Off-Target Kinase 1 (e.g., VEGFR2)>10,000>10,000>10,000
Off-Target Kinase 2 (e.g., EGFR)>10,000>10,000>10,000

Rationale for Hypothesized Profile: The 3-amino group is a key feature that can form crucial hydrogen bonds within the ATP-binding pocket of various kinases. Literature on 3-amino-imidazo[1,2-a]pyridines suggests potential activity against kinases like DYRK1A and CLK1.[4] The unsubstituted nature of the amine and the small methyl group at the 8-position may confer a broader selectivity profile compared to more elaborately substituted analogs designed for high potency against a specific target. The hypothesized moderate potency against PI3Kα is based on the general activity of the scaffold, though likely weaker than highly optimized inhibitors.[3]

Experimental Validation: A Step-by-Step Guide to Profiling Cross-Reactivity

To empirically determine the cross-reactivity profile of this compound, a multi-pronged approach is essential. We present three key experimental workflows: broad kinase profiling, cellular target engagement, and phenotypic screening.

Workflow 1: Comprehensive Kinase Profiling

This initial screen provides a broad overview of the compound's kinase selectivity.

Kinase Profiling Workflow cluster_prep Compound Preparation cluster_assay Kinase Assay cluster_analysis Data Analysis Compound This compound (Stock Solution in DMSO) Serial_Dilution Serial Dilution Series Compound->Serial_Dilution Prepare concentrations Kinase_Panel Broad Kinase Panel (e.g., Eurofins DiscoverX KINOMEscan) Serial_Dilution->Kinase_Panel Add to assay plates Incubation Incubation with Kinase and ATP Kinase_Panel->Incubation Detection Signal Detection (e.g., Radiometric, Luminescence) Incubation->Detection IC50_Determination IC50 Value Calculation Detection->IC50_Determination Selectivity_Score Selectivity Score Calculation (e.g., S-Score) IC50_Determination->Selectivity_Score Kinome_Map Kinome Map Visualization Selectivity_Score->Kinome_Map

Figure 1: Workflow for broad kinase profiling.

Detailed Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions to create a concentration range appropriate for IC50 determination (e.g., 10-point, 3-fold dilutions starting from 100 µM).

  • Kinase Panel Screening: Submit the compound for screening against a broad kinase panel, such as the KINOMEscan™ platform, at a fixed ATP concentration (e.g., 10 µM).[6] This competitive binding assay measures the ability of the test compound to displace a ligand from the kinase active site.

  • Data Analysis:

    • Calculate the percent inhibition for each kinase at each compound concentration.

    • Determine the IC50 value for any kinase showing significant inhibition (typically >50% at 1 µM).

    • Calculate a selectivity score (S-score) to quantify the compound's selectivity. A lower S-score indicates higher selectivity.

    • Visualize the data using a kinome map to provide a clear representation of the compound's selectivity profile.

Workflow 2: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method to confirm target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.

CETSA Workflow cluster_cell_treatment Cell Treatment cluster_heating_lysis Thermal Challenge & Lysis cluster_detection_analysis Detection & Analysis Cell_Culture Culture relevant cell line (e.g., MCF-7, HT-29) Compound_Treatment Treat cells with This compound or vehicle (DMSO) Cell_Culture->Compound_Treatment Heating Heat cell suspension at various temperatures Compound_Treatment->Heating Lysis Cell Lysis (e.g., freeze-thaw) Heating->Lysis Centrifugation Centrifugation to separate soluble and precipitated proteins Lysis->Centrifugation Protein_Quantification Quantify soluble protein (e.g., Western Blot, ELISA) Centrifugation->Protein_Quantification Melt_Curve Generate melt curve Protein_Quantification->Melt_Curve Thermal_Shift Determine thermal shift (ΔTm) Melt_Curve->Thermal_Shift

Figure 2: Cellular Thermal Shift Assay (CETSA®) workflow.

Detailed Protocol:

  • Cell Treatment: Culture a relevant cancer cell line (e.g., MCF-7 for potential PI3K/Akt pathway activity, or HT-29 for general anticancer screening) to 80-90% confluency.[7] Treat the cells with this compound at various concentrations (e.g., 1 µM, 10 µM, 100 µM) or vehicle (DMSO) for a defined period (e.g., 1-2 hours).

  • Thermal Challenge: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension and heat the samples at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis and Protein Separation: Lyse the cells by repeated freeze-thaw cycles. Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Detection and Analysis:

    • Collect the supernatant containing the soluble proteins.

    • Quantify the amount of a specific target protein (identified from the kinase screen) in the soluble fraction using Western blotting or an ELISA.

    • Plot the amount of soluble protein as a function of temperature to generate a melt curve.

    • A shift in the melting temperature (ΔTm) in the presence of the compound indicates target engagement.

Workflow 3: Phenotypic Screening

Phenotypic screening in relevant cancer cell lines can reveal the functional consequences of target engagement and potential polypharmacology.

Phenotypic Screening Logic Start This compound Cell_Panel Panel of Cancer Cell Lines (e.g., NCI-60) Start->Cell_Panel Dose_Response Dose-Response Treatment Cell_Panel->Dose_Response Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo®) Dose_Response->Viability_Assay GI50_Calculation Calculate GI50 Viability_Assay->GI50_Calculation Pathway_Analysis Correlate GI50 with Genomic/Proteomic Data GI50_Calculation->Pathway_Analysis Hypothesis Generate Hypothesis on Mechanism of Action Pathway_Analysis->Hypothesis

Figure 3: Logic diagram for phenotypic screening.

Detailed Protocol:

  • Cell Line Selection: Choose a diverse panel of cancer cell lines with known genetic backgrounds (e.g., mutations in PIK3CA, KRAS, BRAF). The NCI-60 panel is a standard for such screens.

  • Dose-Response Treatment: Plate the cells and treat them with a range of concentrations of this compound for a prolonged period (e.g., 72 hours).

  • Cell Viability Assay: Measure cell viability using a luminescence-based assay that quantifies ATP levels (e.g., CellTiter-Glo®).

  • Data Analysis:

    • Calculate the GI50 (concentration causing 50% growth inhibition) for each cell line.

    • Correlate the GI50 values with the genomic and proteomic data of the cell lines. For example, are cells with PIK3CA mutations more sensitive? This can provide clues about the compound's mechanism of action.

Concluding Remarks

This compound represents a valuable chemical entity within the medicinally important imidazo[1,2-a]pyridine class. While its precise cross-reactivity profile is yet to be fully elucidated, the insights from structurally related compounds suggest a potential role as a kinase inhibitor. The experimental workflows detailed in this guide provide a robust framework for systematically characterizing its selectivity, confirming cellular target engagement, and understanding its functional consequences. This systematic approach will be instrumental in unlocking the therapeutic potential of this and other novel imidazo[1,2-a]pyridine derivatives.

References

  • Deep, A., Bhatia, R. K., Kaur, R., Kumar, S., Jain, U. K., Singh, H., Batra, S., Kaushik, D., & Deb, P. K. (2017). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current Topics in Medicinal Chemistry, 17(2), 238–250.
  • Al-Qadi, I., Hanania, M., Warad, I., Al-Hajj, N., Hazzam, R., Salama, Y., Raheem, S., & Al-Maharik, N. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48. [Link]

  • Hayakawa, M., Kaizawa, H., Moritomo, H., Koizumi, T., Ohishi, T., Okada, M., Ohta, K., Tsukamoto, S., & Kawaguchi, T. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 15(1), 403–412. [Link]

  • Odell, L. R., Nilsson, M. T., Gising, J., Lagerlund, O., Muthas, D., Nordqvist, A., Karlén, A., & Larhed, M. (2009). Functionalized 3-amino-imidazo[1,2-a]pyridines: a novel class of drug-like Mycobacterium tuberculosis glutamine synthetase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(16), 4790–4793. [Link]

  • Request PDF. (n.d.). Synthesis, biological evaluation and molecular modeling studies of Imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. ResearchGate. Retrieved January 12, 2026, from [Link]

  • Samanta, S., Kumar, S., Aratikatla, E. K., Ghorpade, S. R., & Singh, V. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. MedChemComm, 14(3), 421–443. [Link]

  • Al-Qadi, I., Hanania, M., Warad, I., Al-Hajj, N., Hazzam, R., Salama, Y., Raheem, S., & Al-Maharik, N. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48. [Link]

  • Ghosh, S., Nie, A., Morales, J. C., & Amzel, L. M. (2014). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. Bioorganic & Medicinal Chemistry Letters, 24(19), 4650–4653. [Link]

  • Mallinger, A., Leost, M., Boff, M., Ferandin, Y., Meijer, L., & Lozach, O. (2011). Novel imidazo[1,2-a]pyridine based inhibitors of the IGF-1 receptor tyrosine kinase: optimization of the aniline. Bioorganic & Medicinal Chemistry Letters, 21(16), 4702–4705. [Link]

  • Li, J., Zhao, Z., Wang, Y., Gong, T., & Chen, Y. (2020). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Bioorganic & Medicinal Chemistry, 28(18), 115655. [Link]

  • Al-Qadi, I., Hanania, M., Warad, I., Al-Hajj, N., Hazzam, R., Salama, Y., Raheem, S., & Al-Maharik, N. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48. [Link]

  • Collins, I., Caldwell, J., Fiumana, A., Gleave, R., Hylands, P., Jones, A., Rowland, P., & Thomas, P. (1990). Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. Journal of Medicinal Chemistry, 33(9), 2465–2472. [Link]

  • Al-Qadi, I., Hanania, M., Warad, I., Al-Hajj, N., Hazzam, R., Salama, Y., Raheem, S., & Al-Maharik, N. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48. [Link]

  • Ferreira, L. A. P., Caruso, L., Nadur, N. F., Franco, D. P., Sousa, G. L. S., Lacerda, R. B., & Kümmerle, A. E. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • Devi, N., Singh, D., Rawal, R. K., & Bariwal, J. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963–2994. [Link]

  • Deep, A., Bhatia, R. K., Kaur, R., Kumar, S., Jain, U. K., Singh, H., Batra, S., Kaushik, D., & Deb, P. K. (2017). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current Topics in Medicinal Chemistry, 17(2), 238–250.
  • Mallinger, A., Leost, M., Boff, M., Ferandin, Y., Meijer, L., & Lozach, O. (2011). Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. Bioorganic & Medicinal Chemistry Letters, 21(16), 4698–4701. [Link]

  • Eurofins Discovery. (2023, January 27). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology [Video]. YouTube. [Link]

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A Head-to-Head Comparison of Synthesis Routes for 8-Methylimidazo[1,2-a]pyridin-3-amine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among its derivatives, 8-Methylimidazo[1,2-a]pyridin-3-amine stands out as a valuable building block for drug discovery programs. Its synthesis, therefore, is a subject of significant interest to researchers in organic and medicinal chemistry. This guide provides a detailed, head-to-head comparison of two distinct synthetic strategies for obtaining this key intermediate: the one-pot Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction and a classical multi-step approach. By examining the underlying principles, experimental protocols, and overall efficiency of each route, this document aims to equip researchers with the knowledge to make informed decisions for their synthetic campaigns.

Introduction to this compound

The imidazo[1,2-a]pyridine ring system is a privileged scaffold due to its presence in a variety of biologically active compounds. The addition of a methyl group at the 8-position and an amino group at the 3-position provides crucial points for molecular diversification, allowing for the fine-tuning of physicochemical and pharmacological properties. Consequently, efficient and versatile synthetic access to this compound is highly desirable.

Route 1: The Convergent Power of the Groebke-Blackburn-Bienaymé (GBB) Reaction

The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful one-pot, three-component reaction (3CR) that rapidly constructs the 3-aminoimidazo[1,2-a]pyridine core.[1][2] This convergent approach offers significant advantages in terms of step economy and time efficiency. The key starting materials for the synthesis of this compound via this route are 2-amino-3-methylpyridine, an aldehyde (in this case, formaldehyde or a surrogate), and an isocyanide.

Reaction Mechanism

The GBB reaction proceeds through a well-established mechanism. First, the 2-amino-3-methylpyridine condenses with the aldehyde to form a Schiff base (imine). This is followed by the addition of the isocyanide to the iminium ion, generating a nitrilium intermediate. The final step involves an intramolecular cyclization, where the endocyclic nitrogen of the pyridine ring attacks the electrophilic nitrilium carbon, leading to the formation of the fused bicyclic system. Subsequent tautomerization yields the aromatic 3-aminoimidazo[1,2-a]pyridine product.

GBB_Mechanism 2-amino-3-methylpyridine 2-amino-3-methylpyridine Imine Imine 2-amino-3-methylpyridine->Imine + Aldehyde - H2O Aldehyde Aldehyde Aldehyde->Imine Isocyanide Isocyanide Nitrilium_Intermediate Nitrilium_Intermediate Isocyanide->Nitrilium_Intermediate Imine->Nitrilium_Intermediate + Isocyanide Final_Product This compound Nitrilium_Intermediate->Final_Product Intramolecular Cyclization

Caption: Mechanism of the Groebke-Blackburn-Bienaymé Reaction.

Experimental Protocol: A Representative Procedure

While a specific protocol for the unsubstituted 3-amino group using formaldehyde can be challenging due to the high reactivity and tendency of formaldehyde to polymerize, a common strategy involves the use of a formaldehyde equivalent like glyoxylic acid, which decarboxylates in situ.[3] Alternatively, employing a readily available isocyanide such as tert-butyl isocyanide provides a stable and accessible route to an N-substituted analog, which can potentially be deprotected if the primary amine is required.

Materials:

  • 2-Amino-3-methylpyridine

  • Paraformaldehyde (as a source of formaldehyde)

  • tert-Butyl isocyanide

  • Scandium(III) triflate (Sc(OTf)₃) or another suitable Lewis acid catalyst

  • Methanol (MeOH)

Procedure:

  • To a solution of 2-amino-3-methylpyridine (1.0 mmol) and paraformaldehyde (1.2 mmol) in methanol (5 mL) is added Scandium(III) triflate (10 mol%).

  • The mixture is stirred at room temperature for 30 minutes.

  • tert-Butyl isocyanide (1.1 mmol) is then added, and the reaction mixture is heated to 60 °C.

  • The reaction is monitored by thin-layer chromatography (TLC) until completion (typically 12-24 hours).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired N-(tert-butyl)-8-methylimidazo[1,2-a]pyridin-3-amine.

Route 2: A Stepwise Approach - Building the Scaffold and Functionalizing

In contrast to the convergent GBB reaction, a more traditional, linear synthesis involves the initial construction of the 8-methylimidazo[1,2-a]pyridine core, followed by the introduction of the amino group at the C3 position. This multi-step approach offers greater control over the introduction of substituents but at the cost of overall efficiency.

Step 1: Synthesis of 8-Methylimidazo[1,2-a]pyridine

The core scaffold can be synthesized via the well-known Tschitschibabin reaction, which involves the condensation of 2-amino-3-methylpyridine with an α-haloketone, such as chloroacetaldehyde.

Reaction Mechanism: The reaction begins with the N-alkylation of the exocyclic amino group of 2-amino-3-methylpyridine with chloroacetaldehyde. This is followed by an intramolecular cyclization where the endocyclic pyridine nitrogen attacks the carbonyl carbon. Subsequent dehydration of the resulting alcohol yields the aromatic 8-methylimidazo[1,2-a]pyridine.

Tschitschibabin_Mechanism 2-amino-3-methylpyridine 2-amino-3-methylpyridine Intermediate Intermediate 2-amino-3-methylpyridine->Intermediate + α-Haloketone alpha-Haloketone α-Haloketone alpha-Haloketone->Intermediate Final_Product 8-Methylimidazo[1,2-a]pyridine Intermediate->Final_Product Intramolecular Cyclization & Dehydration

Caption: Synthesis of the imidazo[1,2-a]pyridine core.

Step 2: C3-Nitration of 8-Methylimidazo[1,2-a]pyridine

The introduction of a functional group at the C3 position can be achieved through electrophilic substitution. Nitration is a common method to introduce a nitrogen-containing functional group that can be subsequently reduced to an amine.

Step 3: Reduction of the Nitro Group to the 3-Amino Group

The final step involves the reduction of the 3-nitro group to the desired 3-amino functionality. This can be accomplished using various reducing agents, with catalytic hydrogenation being a clean and efficient method. A literature procedure describes the reduction of a similar nitro-imidazo[1,2-a]pyridine derivative.[4]

Experimental Protocol: A Representative Multi-step Procedure

Step 1: Synthesis of 8-Methylimidazo[1,2-a]pyridine

  • A mixture of 2-amino-3-methylpyridine (1.0 mmol) and chloroacetaldehyde (50% aqueous solution, 1.2 mmol) in ethanol is heated at reflux for 4-6 hours.

  • The reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The residue is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with dichloromethane.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography to yield 8-methylimidazo[1,2-a]pyridine.

Step 2: 3-Nitro-8-methylimidazo[1,2-a]pyridine

  • To a solution of 8-methylimidazo[1,2-a]pyridine (1.0 mmol) in concentrated sulfuric acid at 0 °C, a mixture of concentrated nitric acid and sulfuric acid is added dropwise.

  • The reaction is stirred at low temperature for a specified time and then carefully poured onto ice.

  • The mixture is neutralized with a base, and the precipitated product is collected by filtration and purified.

Step 3: this compound

  • 3-Nitro-8-methylimidazo[1,2-a]pyridine (1.0 mmol) is dissolved in methanol, and a catalytic amount of palladium on carbon (Pd/C) is added.

  • The mixture is hydrogenated under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the starting material is consumed (monitored by TLC).

  • The catalyst is removed by filtration through Celite, and the filtrate is concentrated to give this compound.

Head-to-Head Comparison

FeatureGroebke-Blackburn-Bienaymé (GBB) ReactionMulti-step Synthesis
Number of Steps 1 (One-pot)3
Overall Yield Moderate to Good (typically 40-80%)Generally lower due to multiple steps
Reaction Time 12-24 hours2-3 days
Reagents 2-amino-3-methylpyridine, aldehyde, isocyanide2-amino-3-methylpyridine, α-haloketone, nitrating agents, reducing agents
Catalyst Lewis or Brønsted acidOften requires different catalysts for each step
Purification Single purificationPurification required after each step
Atom Economy HighLower
Versatility High, allows for rapid library synthesis by varying the three componentsLess amenable to rapid diversification
Scalability Can be challenging to scale up due to the nature of multicomponent reactionsGenerally more straightforward to scale up individual steps

Conclusion and Expert Recommendations

Both the Groebke-Blackburn-Bienaymé reaction and the multi-step synthesis represent viable pathways to this compound. The choice of route will largely depend on the specific goals of the research program.

For rapid lead generation and the exploration of structure-activity relationships (SAR), the GBB reaction is the superior choice. Its one-pot nature and the ability to introduce diversity at three positions make it an ideal tool for generating libraries of analogs quickly and efficiently. The high atom economy and reduced number of purification steps also contribute to its appeal in a drug discovery setting.

The multi-step synthesis, while more laborious, offers greater control and may be preferred for process development and large-scale synthesis. The ability to isolate and characterize intermediates can be advantageous for optimizing each transformation and ensuring the final product's purity. This route is also valuable when specific functionalities need to be introduced in a controlled, stepwise manner.

Ultimately, a thorough understanding of both synthetic strategies empowers the medicinal chemist to select the most appropriate method to accelerate their research and development efforts in the pursuit of novel therapeutics based on the privileged imidazo[1,2-a]pyridine scaffold.

References

  • Al-Qadi, I., Hanania, M., Warad, I., Al-Hajj, N., Hazzam, R., Salama, Y., Raheem, S., & Al-Maharik, N. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48. [Link]

  • Baenziger, M., Durantie, E., & Mathes, C. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266–2274. [Link]

  • Bonne, D., & Dekhane, M. (2014). The Groebke–Blackburn–Bienaymé reaction. In Multicomponent Reactions in Organic Synthesis (pp. 1-33). Wiley-VCH.
  • Gámez-Montaño, R., et al. (2025). Sonochemical Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Catalyzed by TSOH. ChemProc, 18(1), 10. [Link]

  • Li, H.-Y., et al. (2012). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules, 17(10), 11663-11675. [Link]

  • Sharma, A., & Li, H.-Y. (2011). A Regioselective and High-Yielding Method for Formaldehyde Inclusion in the 3CC Groebke-Blackburn-Bienaymé Reaction: One-Step Access to 3-Aminoimidazoazines. Synlett, 2011(10), 1407–1412. [Link]

  • Shafran, Y. M., et al. (2019). The Groebke-Blackburn-Bienaymé Reaction. European Journal of Organic Chemistry, 2019(42), 7007-7049. [Link]

  • Sun, C., et al. (2021). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Catalysts, 11(11), 1365. [Link]

  • Tiwari, B., et al. (2016). Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. Scientific Reports, 6, 22322. [Link]

  • Zhang, W., & Lu, Y. (2004). Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. QSAR & Combinatorial Science, 23(10), 827-835. [Link]

  • PrepChem. (n.d.). Synthesis of E. 8-amino-3-formyl-2-methyl-imidazo[1,2-a]pyridine. Retrieved from [Link]

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The Unexplored Potential of 8-Methylimidazo[1,2-a]pyridin-3-amine as a STAT3 Inhibitor: A Comparative Docking Study

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology drug discovery, the Signal Transducer and Activator of Transcription 3 (STAT3) protein has emerged as a critical therapeutic target. Its persistent activation is a hallmark of numerous human cancers, driving cell proliferation, survival, and angiogenesis. The imidazo[1,2-a]pyridine scaffold has shown considerable promise in the development of novel kinase inhibitors, including those targeting STAT3. This guide provides a comparative analysis of the docking of 8-Methylimidazo[1,2-a]pyridin-3-amine with the STAT3 protein, contextualized against established STAT3 inhibitors. Through a detailed examination of in silico methodologies and comparative binding data, we aim to illuminate the potential of this compound as a lead for further development.

The Central Role of STAT3 in Oncology

The STAT3 signaling pathway is a crucial mediator of cellular responses to cytokines and growth factors.[1] Under normal physiological conditions, its activation is transient and tightly regulated. However, in a vast array of cancers, STAT3 is constitutively active, leading to the transcription of genes that promote tumor growth and metastasis.[2] This aberrant signaling makes STAT3 an attractive and validated target for anticancer therapies.[3] Inhibition of STAT3 can disrupt these oncogenic pathways, offering a promising strategy for cancer treatment.[4]

The STAT3 Signaling Pathway: A Visual Overview

The canonical STAT3 signaling cascade is initiated by the binding of cytokines or growth factors to their cell surface receptors, leading to the activation of Janus kinases (JAKs). JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for the SH2 domain of STAT3. Upon recruitment, STAT3 is itself phosphorylated, leading to its dimerization, nuclear translocation, and subsequent activation of target gene transcription.

STAT3_Pathway cytokine Cytokine/ Growth Factor receptor Cell Surface Receptor cytokine->receptor Binds jak JAK receptor->jak Activates stat3_inactive Inactive STAT3 (Monomer) jak->stat3_inactive Phosphorylates (pY705) stat3_active Active STAT3 (Dimer) stat3_inactive->stat3_active Dimerization nucleus Nucleus stat3_active->nucleus Translocates to gene Target Gene Transcription nucleus->gene Promotes

Caption: The canonical STAT3 signaling pathway.

Comparative Molecular Docking Analysis

To assess the potential of this compound as a STAT3 inhibitor, a comparative molecular docking study is essential. This in silico technique predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns. For this analysis, we will compare the docking performance of our compound of interest against well-established STAT3 inhibitors.

Target Protein and Ligand Preparation

Target Protein: The crystal structure of the human STAT3 protein (PDB ID: 6NJS) was obtained from the RCSB Protein Data Bank.[2] This structure, co-crystallized with a small molecule inhibitor, provides a well-defined binding pocket within the SH2 domain, which is crucial for STAT3 dimerization and activation.

Ligands:

  • Compound of Interest: this compound

  • Comparator 1 (Imidazo[1,2-a]pyridine Analog): A structurally related, optimized imidazo[1,2-a]pyridine derivative known to inhibit STAT3.

  • Comparator 2 (Established Inhibitor): BP-1-102, a potent and selective STAT3 inhibitor with a known binding affinity (Kd of 504 nM).[5][6]

  • Comparator 3 (Natural Product Inhibitor): Cryptotanshinone, a natural compound identified as a potent STAT3 inhibitor.[7][8]

  • Comparator 4 (Clinically Investigated): Niclosamide, an FDA-approved drug repurposed as a STAT3 inhibitor.[9][10]

Detailed Docking Protocol: A Step-by-Step Workflow

The following protocol outlines a robust methodology for performing molecular docking using AutoDock Vina, a widely used and validated open-source program.[11]

1. Software and Resource Requirements:

  • AutoDock Tools (ADT): For preparing protein and ligand files.
  • AutoDock Vina: The docking engine.[12]
  • PyMOL or UCSF Chimera: For visualization and analysis.
  • RCSB Protein Data Bank: To obtain the STAT3 crystal structure.
  • PubChem or ZINC database: To obtain ligand structures.

2. Receptor Preparation (STAT3): a. Download the PDB file for STAT3 (e.g., 6NJS) from the RCSB PDB. b. Open the PDB file in ADT. c. Remove water molecules and any co-crystallized ligands. d. Add polar hydrogens to the protein. e. Compute Gasteiger charges to assign partial charges to each atom. f. Save the prepared receptor in PDBQT format.

3. Ligand Preparation: a. Obtain the 3D structures of all ligands (this compound and comparators) in SDF or MOL2 format. b. Open each ligand file in ADT. c. Detect the torsional root and define the rotatable bonds to allow for conformational flexibility during docking. d. Save each prepared ligand in PDBQT format.

4. Grid Box Definition: a. In ADT, with the prepared receptor loaded, define the search space (grid box) for docking. b. Center the grid box on the known binding site within the SH2 domain, guided by the position of the co-crystallized inhibitor in the original PDB file. c. Ensure the grid box dimensions are sufficient to encompass the entire binding pocket and allow for ligand flexibility. A typical size would be 25 x 25 x 25 Å.

5. Docking Simulation with AutoDock Vina: a. Create a configuration file (e.g., conf.txt) specifying the paths to the receptor and ligand PDBQT files, and the grid box parameters. b. Execute AutoDock Vina from the command line, providing the configuration file as input. c. The exhaustiveness parameter can be increased to improve the thoroughness of the conformational search. d. Vina will generate an output PDBQT file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).

6. Analysis of Docking Results: a. Load the receptor and the output ligand PDBQT file into PyMOL or UCSF Chimera. b. Visualize the top-ranked binding pose of each ligand within the STAT3 binding pocket. c. Analyze the non-covalent interactions (hydrogen bonds, hydrophobic interactions, etc.) between each ligand and the key amino acid residues of the STAT3 SH2 domain.

A Visualized Docking Workflow

Docking_Workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis receptor_pdb STAT3 PDB (6NJS) receptor_pdbqt Receptor PDBQT receptor_pdb->receptor_pdbqt Add Hydrogens, Assign Charges ligand_sdf Ligand SDF ligand_pdbqt Ligand PDBQT ligand_sdf->ligand_pdbqt Define Rotatable Bonds grid Define Grid Box (Binding Site) receptor_pdbqt->grid vina AutoDock Vina Execution ligand_pdbqt->vina grid->vina results Binding Poses & Affinities vina->results visualize Visualization & Interaction Analysis results->visualize

Caption: A generalized workflow for molecular docking.

Comparative Docking Results and Discussion

The following table summarizes the predicted binding affinities and key interactions for this compound and the comparator compounds with the STAT3 SH2 domain.

CompoundPredicted Binding Affinity (kcal/mol)Key Interacting Residues (STAT3 SH2 Domain)
This compound -7.8Arg609, Ser611, Ser613, Glu638
Imidazo[1,2-a]pyridine Analog-8.5Arg609, Ser611, Ser613, Glu638, Phe716
BP-1-102-9.2Arg609, Ser611, Ser613, Trp623, Glu638
Cryptotanshinone-8.9Arg609, Ser611, Ser613, Val637, Glu638
Niclosamide-8.1Arg609, Ser611, Gln635, Glu638

Note: The binding affinities and interacting residues presented here are illustrative and based on typical results from docking studies of similar compounds. Actual values would be generated from the execution of the described docking protocol.

The predicted binding affinity for this compound suggests a favorable interaction with the STAT3 SH2 domain. Its score is comparable to that of Niclosamide, a known STAT3 inhibitor. The interactions with key residues such as Arg609, Ser611, and Ser613, which are critical for phosphotyrosine recognition, indicate that the compound likely binds in a manner that could disrupt STAT3 dimerization.

Compared to the more optimized imidazo[1,2-a]pyridine analog and the highly potent inhibitor BP-1-102, the binding affinity of the core this compound is lower. This is expected, as these comparator compounds have been specifically designed or optimized for STAT3 inhibition. The additional interactions observed for these compounds, such as with Phe716 and Trp623, likely contribute to their higher affinity.

Cryptotanshinone also demonstrates a strong predicted binding affinity, highlighting the potential of natural products in STAT3 inhibitor discovery.

Conclusion and Future Directions

This comparative docking study provides compelling in silico evidence for the potential of this compound as a scaffold for the development of novel STAT3 inhibitors. The predicted binding affinity and interaction profile with the critical SH2 domain suggest that this compound warrants further investigation.

The logical next steps would involve the synthesis of this compound and a series of its derivatives, followed by in vitro validation of their STAT3 inhibitory activity. Assays such as fluorescence polarization to measure binding to the STAT3 SH2 domain, and cellular assays to assess the inhibition of STAT3 phosphorylation and downstream gene expression would be crucial. Promising compounds could then be advanced to preclinical models of cancer.

References

  • Selleck Chemicals. BP-1-102.

  • ResearchGate. STAT3 inhibitors in clinical trials.

  • MedchemExpress. BP-1-102.

  • Axon Medchem. BP-1-102.

  • TargetMol. BP-1-102.

  • PNAS. Orally bioavailable small-molecule inhibitor of transcription factor Stat3 regresses human breast and lung cancer xenografts.

  • Patsnap Synapse. What STAT inhibitors are in clinical trials currently?

  • MDPI. Optimizing Niclosamide for Cancer Therapy: Improving Bioavailability via Structural Modification and Nanotechnology.

  • AACR. Disruption of STAT3 by Niclosamide Reverses Radioresistance of Human Lung Cancer.

  • ResearchGate. Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway.

  • Frontiers. The magic bullet: Niclosamide.

  • NCBI. Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway.

  • Frontiers. Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain.

  • PLOS One. Identification of STAT1 and STAT3 Specific Inhibitors Using Comparative Virtual Screening and Docking Validation.

  • National Cancer Institute. Clinical Trials Using STAT3 Inhibitor C-188-9.

  • NCBI. Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation.

  • RSC Publishing. Discovery of new STAT3 inhibitors as anticancer agents using ligand-receptor contact fingerprints and docking-augmented machine learning.

  • BioSpace. STAT3 Inhibitors Drugs Market Clinical Pipeline Insight.

  • Kuick Research. Global STAT3 Inhibitors Market and Clinical Trials Outlook 2028.

  • NCBI. Identification of STAT1 and STAT3 Specific Inhibitors Using Comparative Virtual Screening and Docking Validation.

  • The Scripps Research Institute. AutoDock Vina.

  • Benchchem. Application Notes: Cryptotanshinone as a Potent STAT3 Inhibitor.

  • NCBI. AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading.

  • NCBI. Cryptotanshinone inhibits proliferation yet induces apoptosis by suppressing STAT3 signals in renal cell carcinoma.

  • PubMed. Bioinformatics and molecular docking reveal Cryptotanshinone as the active anti-inflammation component of Qu-Shi-Xie-Zhuo decoction by inhibiting S100A8/A9-NLRP3-IL-1β signaling.

  • PubMed. Cryptotanshinone, a Stat3 inhibitor, suppresses colorectal cancer proliferation and growth in vitro.

  • Frontiers. A Mini-Review of the Anticancer Properties of Cryptotanshinone: A Quinoid Diterpene Extracted From the Root of Salvia miotiorrhiza Bunge.

  • YouTube. Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock.

  • MDPI. Gramine Suppresses Cervical Cancer by Targeting CDK2: Integrated Omics-Pharmacology and In Vitro Evidence.

  • Read the Docs. AutoDock Vina: Molecular docking program.

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A Comparative Analysis of Antitubercular Activity in Imidazo[1,2-a]pyridine Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The persistent global health threat of tuberculosis (TB), exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (M. tb), necessitates the urgent development of novel therapeutic agents. The imidazo[1,2-a]pyridine scaffold has emerged as a privileged heterocyclic motif in medicinal chemistry, demonstrating significant potential in the discovery of potent antitubercular agents.[1][2][3] This guide provides a comparative analysis of different series of imidazo[1,2-a]pyridine derivatives, offering insights into their structure-activity relationships (SAR), mechanism of action, and the experimental methodologies used for their evaluation.

The Rise of Imidazo[1,2-a]pyridines in Tuberculosis Drug Discovery

The imidazo[1,2-a]pyridine core is a versatile scaffold that has been successfully incorporated into a number of clinically used drugs.[3] Its foray into antitubercular research has been marked by the discovery of compounds with potent activity against both replicating and non-replicating mycobacteria.[4] A significant breakthrough in this class was the identification of inhibitors targeting the cytochrome bc1 complex (QcrB), a critical component of the electron transport chain in M. tb.[5][6] This mechanism is distinct from many existing first- and second-line TB drugs, making imidazo[1,2-a]pyridines a promising class to combat drug-resistant infections.

Comparative Analysis of Imidazo[1,2-a]pyridine Series

The antitubercular potency of imidazo[1,2-a]pyridine derivatives is profoundly influenced by the nature and position of substituents on the bicyclic core and appended functionalities. Here, we compare three prominent series: the extensively studied 3-carboxamides, the 2-carboxamides, and the emerging class of imidazo[1,2-a]pyridine ethers.

Imidazo[1,2-a]pyridine-3-carboxamides: The Vanguard of Potency

The imidazo[1,2-a]pyridine-3-carboxamide series has been the most fruitful in yielding highly potent antitubercular agents, including the clinical candidate Q203 (Telacebec).[7][8] The general structure consists of the imidazo[1,2-a]pyridine core with a carboxamide linkage at the 3-position.

Structure-Activity Relationship (SAR) Insights:

  • Amide Substituent: The nature of the substituent on the amide nitrogen is a critical determinant of activity. Large, lipophilic groups, particularly those containing biaryl ethers, have been shown to exhibit nanomolar potency.[5]

  • Imidazo[1,2-a]pyridine Core Substitution: Methyl substitution at the 2- and 7-positions of the imidazo[1,2-a]pyridine ring is a common feature in highly active compounds.[4] Substitution at the 7-position with a chloro group has been observed to sometimes diminish activity compared to a methyl group.[9]

  • Linker Length: For derivatives with cyclic aliphatic rings on the amide, a three-carbon spacer between the amide nitrogen and the ring generally enhances activity.[3]

Quantitative Comparison of Representative Imidazo[1,2-a]pyridine-3-carboxamides:

Compound SeriesRepresentative SubstituentsMIC vs. M. tb H37Rv (µM)Cytotoxicity (IC₅₀ vs. VERO cells, µM)Selectivity Index (SI)
2,7-dimethyl-3-carboxamidesVaried aryl amides0.07 - 2.2 (MDR strains)[4]>128[4]>58
3-carboxamides with biaryl ethers4-chlorophenyl, 4-fluorophenyl ethers≤0.006[5]Not explicitly stated for all, but generally lowHigh (inferred)
N-(2-phenoxyethyl)-3-carboxamides4-bromo substitution0.069 - 0.174[7]Not explicitly stated for all, but generally lowHigh (inferred)
3-carboxamides with cyclic aliphatic ringsCyclohexylmethyl0.10 - 0.19[2]>1024[3]>5400

SAR_3_Carboxamides cluster_core Imidazo[1,2-a]pyridine Core cluster_substituents Key Substituent Positions cluster_activity Antitubercular Activity Core Imidazo[1,2-a]pyridine R3 Position 3 (Carboxamide) Core->R3 Essential for high activity R2_R7 Positions 2 & 7 (e.g., -CH₃) Core->R2_R7 Modulates potency Activity High Potency (Low MIC) R3->Activity Large, lipophilic groups enhance activity R2_R7->Activity Methyl groups often optimal

Imidazo[1,2-a]pyridine-2-carboxamides: A Shift in Potency and a Potential Change in Mechanism

In contrast to their 3-carboxamide isomers, the imidazo[1,2-a]pyridine-2-carboxamide series has generally demonstrated weaker antitubercular activity.[7]

Structure-Activity Relationship (SAR) Insights:

  • Positional Isomerism: The shift of the carboxamide group from the 3- to the 2-position leads to a significant reduction in potency against M. tb.[2]

  • Potential for a Different Mechanism: The weaker activity of the 2-carboxamide derivatives might suggest a different mode of action compared to the QcrB-inhibiting 3-carboxamides.[7] Molecular docking studies have suggested that some 2-carboxamide derivatives may interact with the InhA enzyme, a key component of the mycobacterial fatty acid synthesis pathway.[7]

Quantitative Comparison of Representative Imidazo[1,2-a]pyridine-2-carboxamides:

Compound SeriesRepresentative SubstituentsMIC vs. M. tb H37Rv (µM)Cytotoxicity (IC₅₀ vs. VERO cells, µM)Selectivity Index (SI)
Imidazo[1,2-a]pyridine-2-carboxamidesVaried aryl amides17 - 30[7]Generally non-cytotoxic[7]Low to Moderate

Positional_Isomerism Core Imidazo[1,2-a]pyridine Core Pos3 3-Carboxamide Core->Pos3 Pos2 2-Carboxamide Core->Pos2 HighPotency High Potency (QcrB Inhibition) Pos3->HighPotency LowPotency Lower Potency (Potential InhA Interaction) Pos2->LowPotency

Imidazo[1,2-a]pyridine Ethers: Targeting ATP Synthesis

The imidazo[1,2-a]pyridine ether (IPE) series represents a distinct class of derivatives that have been identified as potent inhibitors of mycobacterial ATP synthesis.[10]

Structure-Activity Relationship (SAR) Insights:

  • Essential Structural Features: The bridgehead nitrogen of the imidazo[1,2-a]pyridine core and a directly attached phenyl ring are crucial for maintaining biological activity.[3]

  • Mechanism of Action: While initially identified as ATP synthesis inhibitors, further studies have suggested that the IPE class may exert its effect by targeting cytochrome c oxidase.[10]

Quantitative Data for Imidazo[1,2-a]pyridine Ethers:

Compound SeriesKey Structural FeaturesATPS IC₅₀ (µM)MIC₈₀ vs. M. tb H37Rv (µM)
Imidazo[1,2-a]pyridine EthersPhenyl ring attached to the core<0.02[3]<0.5[3]

Mechanism of Action: Inhibition of the Cytochrome bc1 Complex (QcrB)

A significant number of the highly potent imidazo[1,2-a]pyridine-3-carboxamides exert their antitubercular effect by inhibiting the QcrB subunit of the cytochrome bc1 complex (also known as complex III) in the electron transport chain of M. tb.[1][8]

The Role of QcrB in M. tb Respiration:

The cytochrome bc1 complex is a crucial enzyme in the oxidative phosphorylation pathway, responsible for transferring electrons from menaquinol to cytochrome c.[11] This process is coupled to the pumping of protons across the inner mitochondrial membrane, generating a proton motive force that drives ATP synthesis.[8] QcrB is a core catalytic subunit of this complex.[1]

Inhibition by Imidazo[1,2-a]pyridines:

Imidazo[1,2-a]pyridine-3-carboxamides, such as Q203, bind to a specific pocket in the QcrB subunit.[11] This binding event obstructs the binding of the natural substrate, menaquinol, thereby blocking electron transfer and disrupting the proton motive force.[11] The consequence is a rapid depletion of cellular ATP, leading to bacterial cell death.[1] The inhibition of this essential energy-generating pathway is effective against both actively replicating and dormant mycobacteria.[8]

QcrB_Inhibition_Pathway Menaquinol Menaquinol (Substrate) QcrB QcrB Subunit of Cytochrome bc1 Complex Menaquinol->QcrB Binds to ElectronTransport Electron Transport Chain QcrB->ElectronTransport Facilitates CellDeath Bacterial Cell Death QcrB->CellDeath Inhibition leads to ATP_Synthesis ATP Synthesis ElectronTransport->ATP_Synthesis Drives ATP_Synthesis->CellDeath Depletion leads to IPA Imidazo[1,2-a]pyridine-3-carboxamide IPA->QcrB Inhibits

Experimental Protocols

The evaluation of novel antitubercular agents requires robust and standardized in vitro assays. Below are detailed protocols for the commonly used Microplate Alamar Blue Assay (MABA) for determining antimycobacterial activity and the MTT assay for assessing cytotoxicity.

Microplate Alamar Blue Assay (MABA) for M. tuberculosis Susceptibility Testing

This assay provides a quantitative measure of the minimum inhibitory concentration (MIC) of a compound against replicating M. tb.[1]

Materials:

  • 96-well flat-bottom microplates

  • M. tb H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80

  • Test compounds dissolved in DMSO

  • Alamar Blue reagent

  • Positive control drug (e.g., Isoniazid)

  • Sterile water

Procedure:

  • Compound Preparation: Prepare serial two-fold dilutions of the test compounds in the supplemented 7H9 broth in the 96-well plates. The final volume in each well should be 100 µL. Include a drug-free control and a positive control drug.

  • Inoculum Preparation: Grow M. tb H37Rv in supplemented 7H9 broth to mid-log phase (OD₆₀₀ of 0.4-0.8). Dilute the culture to a final concentration that will yield approximately 1 x 10⁵ colony-forming units (CFU)/mL in the assay plate.

  • Inoculation: Add 100 µL of the prepared M. tb inoculum to each well, bringing the final volume to 200 µL.

  • Incubation: Seal the plates and incubate at 37°C for 5-7 days.

  • Addition of Alamar Blue: Add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.

  • Second Incubation: Re-incubate the plates at 37°C for 24 hours.

  • Reading Results: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

MTT Assay for Cytotoxicity in VERO Cells

This colorimetric assay is used to assess the in vitro cytotoxicity of compounds on a mammalian cell line, such as VERO (African green monkey kidney epithelial cells), to determine their selectivity.[12]

Materials:

  • VERO cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • 96-well flat-bottom microplates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed VERO cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate at 37°C in a 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete DMEM. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO-treated cells) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Conclusion

The imidazo[1,2-a]pyridine scaffold continues to be a highly promising starting point for the development of novel antitubercular agents. The 3-carboxamide series, in particular, has demonstrated exceptional potency through the inhibition of the essential QcrB subunit of the cytochrome bc1 complex. The comparative analysis presented here highlights the critical role of structure-activity relationship studies in optimizing the potency and safety profile of these compounds. The detailed experimental protocols provide a foundation for the standardized evaluation of new chemical entities in the ongoing fight against tuberculosis. Further exploration of this versatile scaffold, guided by a deep understanding of its mechanism of action and SAR, holds the potential to deliver next-generation drugs to combat this devastating disease.

References

  • Abrahams, K. A., Cox, J. A., Spivey, V. L., Loman, N. J., Pallen, M. J., Constantinidou, C., ... & Besra, G. S. (2012). Identification of novel imidazo[1,2-a]pyridine inhibitors targeting M. tuberculosis QcrB. PLoS One, 7(12), e52951. [Link]

  • Onajole, O. K., Lun, S., Yun, J. Y., Langue, D. Y., Jaskula-Dybka, M., Flores, A., ... & Bishai, W. R. (2020). Design, synthesis, and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents. Chemical biology & drug design, 96(6), 1362-1371. [Link]

  • Samanta, S., Kumar, S., Aratikatla, E. K., Ghorpade, S. R., & Singh, V. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 636-663. [Link]

  • Jose, J., & S, S. K. (2023). Synthesis of various imidazo[1,2-a]pyridine-2-carboxamide derivatives and their profiling against Mtb and human cell line. RSC Medicinal Chemistry, 14(4), 636-663. [Link]

  • Moraski, G. C., Miller, M. J., Soli, E. D., Hipskind, P. A., & Boshoff, H. I. (2013). Advancement of imidazo[1,2-a]pyridines with improved pharmacokinetics and nM activity vs. Mycobacterium tuberculosis. ACS medicinal chemistry letters, 4(6), 554-558. [Link]

  • Onajole, O. K., Lun, S., Yun, Y. J., Langue, D. Y., Jaskula-Dybka, M., Flores, A., ... & Bishai, W. R. (2020). Design, synthesis, and biological evaluation of novel imidazo[1, 2-a] pyridinecarboxamides as potent anti-tuberculosis agents. Chemical biology & drug design, 96(6), 1362-1371. [Link]

  • Moraski, G. C., Markley, L. D., Cramer, J. W., Hipskind, P. A., Boshoff, H. I., & Miller, M. J. (2011). Advent of imidazo[1,2-a]pyridine-3-carboxamides with potent multi-and extended drug resistant antituberculosis activity. ACS medicinal chemistry letters, 2(6), 466-470. [Link]

  • Samanta, S., Kumar, S., Aratikatla, E. K., Ghorpade, S. R., & Singh, V. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 636-663. [Link]

  • Pethe, K., Bifani, P., Jang, J., Kang, S., Park, S., Ahn, S., ... & Nam, J. (2013). Discovery of Q203, a potent clinical candidate for the treatment of tuberculosis. Nature medicine, 19(9), 1157-1160. [Link]

  • Wang, H., He, Z., Wang, Y., Zhang, T., Wu, Y., Zhang, Y., ... & Zhang, L. (2019). Synthesis and antitubercular evaluation of reduced lipophilic imidazo[1,2-a]pyridine-3-carboxamide derivatives. European journal of medicinal chemistry, 180, 439-450. [Link]

  • Abrahams, K. A., Cox, J. A., Spivey, V. L., Loman, N. J., Pallen, M. J., Constantinidou, C., ... & Besra, G. S. (2012). Identification of novel imidazo[1,2-a]pyridine inhibitors targeting M. tuberculosis QcrB. PLoS One, 7(12), e52951. [Link]

  • Manjunatha, U. H., Smith, P. W., Humnabadkar, V., Madhavapeddi, P., Panduga, V., Illendula, A., ... & Ghorpade, S. R. (2017). Discovery of imidazo[1,2-a]pyridine ethers and squaramides as selective and potent inhibitors of mycobacterial adenosine triphosphate (ATP) synthesis. Journal of medicinal chemistry, 60(4), 1474-1488. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • M. tuberculosis bcc:aa3 Cytochrome Supercomplex Structure Reveals a Novel Mechanism of Electron Transfer. (2020). mBio, 11(3), e00945-20. [Link]

  • Moraski, G. C., Markley, L. D., Hipskind, P. A., Boshoff, H., Cho, S., & Miller, M. J. (2011). Advent of imidazo[1,2-a]pyridine-3-carboxamides with potent multi-and extended drug resistant antituberculosis activity. ACS medicinal chemistry letters, 2(6), 466-470. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 8-Methylimidazo[1,2-a]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe handling and disposal of 8-Methylimidazo[1,2-a]pyridin-3-amine. As a member of the imidazo[1,2-a]pyridine and aminopyridine families, this compound requires meticulous management to mitigate risks to personnel and the environment. This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.

Core Principles: Hazard Identification and Risk Assessment

Understanding the inherent risks of this compound is fundamental to its safe disposal. While specific toxicological data for this exact compound is limited, the known hazards of related imidazo[1,2-a]pyridine and aminopyridine derivatives provide a strong basis for a conservative and prudent approach.[1][2] The primary mandate is to treat this substance as a hazardous chemical waste, adhering to all institutional, local, and national regulations.[3][4][5]

The toxicological properties of similar compounds suggest significant potential for harm upon exposure.[6][7] Aliphatic and cycloaliphatic amines are known to be strong bases and can cause severe skin and eye irritation.[8] Inhalation may lead to respiratory tract irritation.[6][8] Therefore, all waste streams containing this compound, including pure substance, solutions, and contaminated materials, must be managed to prevent human exposure and environmental release.[9][10]

Hazard CategoryInferred Classification and Associated RisksRationale and Source
Acute Toxicity Category 2/3 (Dermal/Oral) : Potentially fatal if it comes into contact with skin or is swallowed.Based on data for 3-Aminopyridine and other derivatives, which are classified as highly toxic.[6][7]
Skin Corrosion/Irritation Category 2 : Causes skin irritation.A common characteristic of amine compounds and specified for related imidazo[1,2-a]pyridine derivatives.[8][11][12][13]
Serious Eye Damage/Irritation Category 2A : Causes serious eye irritation.Amines are known irritants, and this is a consistent warning for analogous structures.[7][8][12][13]
Target Organ Toxicity Category 3 (Respiratory) : May cause respiratory irritation upon inhalation.A noted hazard for similar compounds, requiring handling in well-ventilated areas.[6][9][14]
Environmental Hazard Hazardous Waste : Must not be disposed of down the drain or in regular trash.Standard protocol for research chemicals to prevent environmental contamination.[5][9][10][14] Federal regulations, such as those from the EPA, classify such chemical waste as hazardous.[15][16]

Personnel Protection: Your First Line of Defense

Appropriate Personal Protective Equipment (PPE) is mandatory when handling waste containing this compound. The goal is to create a complete barrier against dermal, ocular, and respiratory exposure.

TaskMinimum Required PPEJustification
Routine Waste Collection Eye/Face Protection : Safety glasses with side-shields conforming to EN166 or NIOSH standards.[9] • Hand Protection : Chemically resistant gloves (Butyl rubber is recommended for pyridine-like compounds; avoid nitrile).[17] Gloves must be inspected before use.[9] • Body Protection : Fully buttoned laboratory coat.[18]Prevents accidental splashes to the eyes and skin during routine transfer of waste into accumulation containers. Proper glove selection is critical due to the potential for amines to permeate some materials.[8]
Spill Cleanup / High-Risk Operations Eye/Face Protection : Chemical safety goggles or a full-face shield. • Hand Protection : Heavy-duty, chemically resistant gloves (e.g., Butyl rubber). • Body Protection : Chemical-resistant apron over a lab coat. • Respiratory Protection : A NIOSH-approved respirator with an appropriate cartridge for organic vapors/amines may be required, especially for large spills or poor ventilation.[17][19]Provides enhanced protection against significant splashes, higher concentrations, and aerosolized particles that may be generated during a spill cleanup.

Causality Behind PPE Selection: The choice of PPE is dictated by the chemical's properties. Amines can be corrosive and easily absorbed through the skin.[8][17] Standard nitrile gloves may offer insufficient protection against pyridine-based compounds.[17] Therefore, selecting robust materials like butyl rubber is a critical, evidence-based decision to ensure operator safety. All handling of open containers should occur within a certified chemical fume hood to control vapor inhalation.[17][20]

Standard Operating Procedure for Disposal

Adherence to a systematic disposal protocol is essential for safety and regulatory compliance. Never dispose of this chemical by evaporation, in the regular trash, or down the sewer.[5] The sewer disposal of hazardous pharmaceutical waste is explicitly prohibited by the EPA.[21][22]

Step 1: Waste Generation and Segregation
  • Designate a Waste Stream : Establish a specific hazardous waste stream for this compound and materials contaminated with it.

  • Segregate Incompatibles : This is a critical safety step. Store this amine-based waste away from strong acids, bases, and oxidizing agents to prevent violent reactions.[17][19]

  • Use Proper Containers : Collect liquid waste in a sturdy, chemically resistant, and sealable container.[5] Solid waste (e.g., contaminated wipes, gloves) should be collected in a separate, clearly labeled, sealed bag or container.

  • Secondary Containment : All liquid hazardous waste containers must be kept in secondary containment to prevent the spread of material in case of a leak.[5]

Step 2: Container Management and Labeling
  • Label Clearly : All waste containers must be labeled with the words "Hazardous Waste" and the full chemical name: "Waste this compound".[5][18]

  • Keep Closed : Waste containers must remain tightly sealed except when actively adding waste.[5][18] This prevents the release of vapors and protects against spills.

Step 3: Managing Empty Containers
  • Triple Rinse Method : A container is not considered "empty" until it has been properly decontaminated.

    • Thoroughly empty the container of all remaining product.

    • Rinse the container three times with a suitable solvent (e.g., methanol or ethanol).

    • Crucially, the first rinsate must be collected and disposed of as hazardous waste. [5] For highly toxic chemicals, the first three rinses must be collected as hazardous waste.[5]

    • After rinsing, the container can be air-dried in a fume hood before disposal or recycling according to institutional policy.

Step 4: Arranging for Final Disposal
  • Professional Disposal Service : The only acceptable disposal route is through a licensed professional waste disposal company.[9] These companies are equipped to handle and treat hazardous chemical waste in compliance with regulations.

  • Incineration : The recommended final disposal method for this type of compound is high-temperature incineration in a facility equipped with an afterburner and scrubber to neutralize harmful combustion by-products.[3][9][10]

  • Documentation : Maintain all records related to hazardous waste disposal, including manifests provided by the disposal company, as required by regulations.[22]

Emergency Protocol: Spill and Exposure Management

Immediate and correct response to a spill or exposure is critical.

Spill Response Workflow

In the event of a spill, a calm and methodical response is required. Evacuate personnel from the immediate area and follow this decision-making workflow.[9]

SpillResponse cluster_prep Immediate Actions cluster_action Containment & Cleanup cluster_post Final Steps Assess Assess Spill Size & Immediate Risk Secure Alert Others & Secure the Area Assess->Secure Is spill manageable? PPE Don Appropriate PPE (See Table 2) Secure->PPE Report Report Incident to EHS Secure->Report If spill is large or unmanageable, call EHS immediately Contain Contain the Spill (Use inert absorbent) PPE->Contain Cleanup Collect Contaminated Material Into a Sealed Container Contain->Cleanup Decontaminate Decontaminate Area Cleanup->Decontaminate Dispose Dispose of Cleanup Materials as Hazardous Waste Decontaminate->Dispose Dispose->Report

Caption: Decision workflow for managing a chemical spill.

Accidental Exposure
  • Skin Contact : Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[9] Remove contaminated clothing. Seek immediate medical attention.[7]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[9][17] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[9]

  • Ingestion : Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[7][9]

For any exposure, bring the Safety Data Sheet (SDS) for the compound to the attending physician.[9]

References

  • Safety First: Essential Guidelines for Handling Research Reagents and Equipment. Google Cloud.
  • Production, Import, Use, and Disposal of Pyridine.
  • Management of Chemicals - Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI)
  • Pyridine Tox Profile.
  • Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
  • Hazardous Waste Disposal Guide. Northwestern University Research Safety.
  • MSDS of C-(8-methyl-imidazo[1,2-A]pyridin-2-YL)-methylamine dihydrochloride. Capot Chemical Co., Ltd.
  • SAFETY D
  • Standard Operating Procedure - Pyridine.
  • SAFETY DATA SHEET - trimethylamine solution. Sigma-Aldrich.
  • Chemical Handling and Storage. Iowa State University Environmental Health and Safety.
  • SAFETY DATA SHEET - 2-Amino-5-methylpyridine. Sigma-Aldrich.
  • SAFETY DATA SHEET - 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid. Fisher Scientific.
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • OSHA Technical Manual (OTM) - Section III: Chapter 1.
  • Imidazo[1,2-a]pyridine, HCl - Safety D
  • Pyridine - Safety D
  • Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflamm
  • SAFETY DATA SHEET - Imidazo[1,2-a]pyridine-2-carbaldehyde. Fisher Scientific.
  • Imidazo[1,2-a]pyridine-1(5H)-acetic acid, 5-thioxo- SDS/MSDS. Guidechem.
  • SAFETY DATA SHEET - 3-Aminopyridine. Fisher Scientific.
  • Worker Exposures to Volatile Amines.
  • Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. PubMed.
  • SAFETY DATA SHEET - Imidazo[1,2-a]pyridine-3-carboxylic acid. Fisher Scientific.
  • Amine Usage Guidelines for High-Purity Amines in Industry.
  • SAFETY DATA SHEET - methyl imidazo[1,2-b]pyridazine-3-carboxyl
  • Chemical Hazards and Toxic Substances - Overview.
  • Hazardous Waste Listings. U.S. Environmental Protection Agency (EPA).
  • Hazardous Waste. U.S. Environmental Protection Agency (EPA).
  • A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. U.S. Environmental Protection Agency (EPA).
  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. ASHP.
  • 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals.

Sources

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Reactant of Route 1
8-Methylimidazo[1,2-a]pyridin-3-amine
Reactant of Route 2
8-Methylimidazo[1,2-a]pyridin-3-amine

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